4'-Demethylpodophyllotoxin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-BTINSWFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311785 | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-27-9 | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylpodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4′-Demethylpodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 4'-Demethylpodophyllotoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) derived from the Podophyllum species, has emerged as a potent anti-cancer agent. Its cytotoxic effects are attributed to a multi-faceted mechanism of action that primarily involves the disruption of cellular division and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of DOP, focusing on its role as a topoisomerase II inhibitor and a microtubule-destabilizing agent. Furthermore, this document elucidates the intricate signaling pathways, particularly the PI3K/AKT/mTOR axis, that are modulated by DOP, leading to cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Podophyllotoxin (B1678966) and its derivatives have long been a cornerstone in the development of chemotherapeutic agents. This compound, a key natural analog, has demonstrated significant cytotoxic potential against a variety of cancer cell lines. Its mechanism of action is complex, involving the dual inhibition of critical cellular processes: DNA replication and mitosis. This guide will delve into the molecular intricacies of these mechanisms, providing a granular understanding for researchers in oncology and drug discovery.
Core Mechanisms of Action
Inhibition of Topoisomerase II
Topoisomerase II is a crucial enzyme that alters DNA topology by catalyzing the transient double-strand breakage and re-ligation of DNA, a process essential for DNA replication, transcription, and chromosome segregation. This compound and its derivatives act as topoisomerase II poisons. They do not inhibit the enzyme's DNA cleavage activity but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, which, if irreparable, ultimately leads to apoptotic cell death[1][2].
Inhibition of Microtubule Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton, playing a pivotal role in cell structure, transport, and the formation of the mitotic spindle during cell division. This compound and its parent compound, podophyllotoxin, are potent inhibitors of microtubule assembly[3]. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis[3].
Signaling Pathways Modulated by this compound
The PI3K/AKT/mTOR Signaling Pathway
A significant body of evidence points to the modulation of the PI3K/AKT/mTOR pathway as a central element of this compound's anti-cancer activity. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.
This compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade[4]. This inhibition is characterized by a decrease in the phosphorylation of key downstream effectors, including AKT and mTOR[5]. The inhibition of this pro-survival pathway by DOP shifts the cellular balance towards apoptosis.
dot
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.
Downstream effects of PI3K/AKT/mTOR inhibition by DOP include:
-
Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[6][7][8][9]. The PI3K/AKT pathway promotes the expression and function of anti-apoptotic Bcl-2 proteins. By inhibiting this pathway, DOP can decrease the levels of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program[6][10]. The inhibition of the PI3K/AKT pathway by DOP can lead to the activation of the caspase cascade, resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Induction of Cell Cycle Arrest
By disrupting microtubule formation, this compound effectively halts the cell cycle at the G2/M transition. This arrest is mediated by the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before segregation. The inability to form a functional mitotic spindle activates this checkpoint, preventing cells from proceeding into anaphase and ultimately triggering apoptosis.
dot
Caption: Mechanism of G2/M cell cycle arrest induced by this compound.
Quantitative Data
The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD1 | Colorectal Carcinoma | 0.1224 | [11] |
| HCT-116 | Colorectal Carcinoma | 0.1552 | [11] |
| HeLa | Cervical Cancer | 0.08 | [12] |
| CV-1 | Monkey Kidney Fibroblast | 0.1 | [12] |
| A549 | Lung Carcinoma | 0.35 (Derivative E5) | [13] |
| MCF-7 | Breast Adenocarcinoma | >20 (Derivative 28) | [6] |
| HepG2 | Hepatocellular Carcinoma | 2.18 (Derivative 28) | [6] |
| MGC-803 | Gastric Cancer | Sub-micromolar (Derivative 7d) | [14] |
Note: IC50 values can vary depending on the specific derivative and the experimental conditions.
Experimental Protocols
Topoisomerase II DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
ATP solution
-
This compound (or derivative) stock solution
-
Proteinase K
-
SDS (Sodium Dodecyl Sulfate)
-
Ethidium (B1194527) Bromide
-
Loading Dye
Procedure:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and ATP (e.g., 1 mM).
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding human Topoisomerase IIα (e.g., 2-5 units).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 50 µg/mL.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye to the samples and load onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II poisoning.
dot
Caption: Experimental workflow for the Topoisomerase II DNA cleavage assay.
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (B35011) (as a polymerization enhancer)
-
This compound stock solution
-
Temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Prepare a tubulin polymerization mixture on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP (e.g., 1 mM) and glycerol (e.g., 10%).
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control and a known microtubule inhibitor (e.g., colchicine) as a positive control.
-
Initiate the polymerization by adding the cold tubulin polymerization mixture to the wells.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates inhibition of microtubule polymerization.
dot
Caption: Experimental workflow for the in vitro microtubule polymerization assay.
Conclusion
This compound exerts its potent anti-cancer effects through a dual mechanism of action, targeting both DNA replication via topoisomerase II inhibition and cell division through the disruption of microtubule dynamics. Its ability to modulate the PI3K/AKT/mTOR signaling pathway further underscores its therapeutic potential by promoting apoptosis in cancer cells. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of this compound and to develop novel, more effective anti-cancer drugs based on its scaffold. Continued research into the nuanced molecular interactions and signaling cascades affected by this compound will be crucial in optimizing its clinical utility.
References
- 1. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 5. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Sources of 4'-Demethylpodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources of 4'-Demethylpodophyllotoxin, a lignan (B3055560) of significant interest for its cytotoxic and potential anticancer properties. This document offers a comprehensive overview of its distribution in the plant kingdom, quantitative data on its concentration in various species, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway and a key signaling pathway it influences.
Natural Sources of this compound
This compound is a naturally occurring aryltetralin lignan found in a variety of plant species. Its presence is most prominently documented in the family Berberidaceae, particularly within the genus Podophyllum. However, it is also found in other genera, offering alternative and potentially more sustainable sources for this valuable compound.
The primary and most well-studied sources include:
-
Podophyllum hexandrum Royle (Himalayan Mayapple or Indian Mayapple) : Considered one of the richest sources of podophyllotoxin (B1678966) and its derivatives, including this compound. The rhizomes and roots of this endangered species are known to accumulate high concentrations of these lignans.
-
Podophyllum peltatum L. (American Mayapple) : Another significant source of podophyllotoxin-related lignans. While generally containing lower concentrations than its Himalayan counterpart, it is more widely distributed in North America[1].
-
Dysosma pleiantha (Hance) Woodson : This species, also in the Berberidaceae family, has been identified as a source of this compound and other related lignans[2].
-
Other Genera : Species within the genera Juniperus (Cupressaceae) and Hernandia (Hernandiaceae) have also been reported to contain podophyllotoxin and its analogues, although typically in lower quantities.
Quantitative Analysis of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the geographical location of the plant, and the developmental stage. The following tables summarize the available quantitative data from various studies.
Table 1: Concentration of this compound and Related Lignans in Sinopodophyllum hexandrum (Royle) T.S. Ying (Roots and Rhizomes) from Different Locations in China
| Location Code | Geographic Origin | This compound (mg/g) | Podophyllotoxin (mg/g) | 4'-Demethylepipodophyllotoxin (mg/g) |
| S1 | Jingyuan, Ningxia | ~1.5 | ~28.0 | ~0.8 |
| S2 | Mei county, Shaanxi | ~1.2 | ~25.0 | ~0.7 |
| S3 | Huzhu, Qinghai | ~1.8 | ~35.0 | ~1.0 |
| S4 | Yongdeng, Gansu | ~1.0 | ~22.0 | ~0.6 |
| S5 | Kangding, Sichuan | ~2.5 | ~45.0 | ~1.5 |
| S6 | Shangri-la, Yunnan | ~3.0 | ~50.0 | ~1.8 |
| S7 | Nyingchi, Tibet | ~2.8 | ~48.0 | ~1.6 |
| S8 | Diebu, Gansu | ~2.2 | ~40.0 | ~1.2 |
Data is estimated from a graphical representation in the cited literature and should be considered approximate. For precise values, refer to the original publication.
Experimental Protocols
Extraction and Isolation of this compound from Plant Material
This protocol provides a general methodology for the extraction and isolation of this compound from the dried and powdered rhizomes of Podophyllum hexandrum.
Materials:
-
Dried and powdered rhizomes of Podophyllum hexandrum
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
Procedure:
-
Soxhlet Extraction:
-
Accurately weigh approximately 100 g of dried, powdered rhizome material.
-
Place the powdered material in a thimble and insert it into the Soxhlet apparatus.
-
Extract the material with methanol for 8-12 hours.
-
-
Solvent Evaporation:
-
After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the lignans.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a lignan-rich fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Load the lignan-rich fraction onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor the separation using TLC.
-
-
Fraction Analysis and Purification:
-
Develop the TLC plates in a suitable solvent system (e.g., toluene:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp (254 nm). The spot corresponding to this compound can be identified by comparison with a standard.
-
Pool the fractions containing this compound and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water).
-
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantitative analysis of this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Biosynthetic Pathway of Podophyllotoxin Lignans
The biosynthesis of podophyllotoxin and its derivatives originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The following diagram illustrates the key steps leading to the formation of the core lignan structure.
Experimental Workflow for Extraction and Quantification
The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from a plant source.
Postulated Involvement in Chk2 Signaling Pathway
4'-demethyl-deoxypodophyllotoxin glucoside, a derivative of this compound, has been shown to exhibit anticancer activity by altering the Chk2 (Checkpoint Kinase 2) signaling pathway in breast cancer cells. Chk2 is a critical transducer in the DNA damage response pathway. The following diagram illustrates a simplified model of this pathway and the potential point of influence by this compound derivatives.
References
The Dawn of a Potent Anticancer Agent: A Technical Chronicle of 4'-Demethylpodophyllotoxin's Discovery and Development
An in-depth exploration of the historical milestones, discovery, and scientific evolution of 4'-Demethylpodophyllotoxin, a pivotal natural product in the landscape of cancer chemotherapy. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the journey from its natural origins to its role as a precursor for clinically vital anticancer drugs and its own emerging therapeutic potential.
A Historical Perspective: From Traditional Medicine to Modern Oncology
The story of this compound is intrinsically linked to its parent compound, podophyllotoxin (B1678966). For centuries, extracts from the rhizomes of Podophyllum species, such as the American mayapple (Podophyllum peltatum) and the Himalayan mayapple (Sinopodophyllum hexandrum), were utilized in traditional medicine for a variety of ailments.[1] The remarkable cytotoxic properties of these extracts led to the isolation of podophyllotoxin in 1880 by Podwyssotzki.[1][2] However, it was not until the 1930s that the complex chemical structure of this aryltetralin-type lignan (B3055560) was fully elucidated.[1]
Initial investigations into podophyllotoxin's clinical utility as an anticancer agent were hampered by its significant systemic toxicity, including gastrointestinal issues, neurotoxicity, and bone marrow suppression.[1] This challenge spurred a new chapter in medicinal chemistry: the quest for less toxic, yet equally potent, derivatives. This endeavor ultimately led to the discovery and synthesis of this compound and its epimer, 4'-demethylepipodophyllotoxin (B1664165), which became the foundational scaffolds for some of the most important anticancer drugs in modern medicine.[3][4]
The Pivotal Role of this compound in Drug Development
This compound and its stereoisomer, 4'-demethylepipodophyllotoxin, are key intermediates in the semi-synthesis of the clinically successful anticancer drugs etoposide (B1684455) and teniposide (B1684490).[3][5] These drugs represented a significant breakthrough, exhibiting a different mechanism of action from the parent podophyllotoxin. While podophyllotoxin inhibits the polymerization of tubulin, thereby disrupting microtubule formation during mitosis, etoposide and teniposide act as inhibitors of the enzyme topoisomerase II.[2][6] This inhibition leads to the stabilization of the enzyme-DNA cleavable complex, resulting in double-strand DNA breaks and ultimately triggering apoptosis in cancer cells.[6]
The journey to these life-saving drugs involved extensive structural modifications of the podophyllotoxin molecule. The 4'-demethylation of podophyllotoxin proved to be a critical step in unlocking this altered and clinically valuable biological activity.[4]
Quantitative Analysis of Biological Activity
The cytotoxic potential of this compound (DOP) and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DOP) | DLD1 | Colorectal Cancer | 0.1224 | [1] |
| This compound (DOP) | HCT-116 | Colorectal Cancer | 0.1552 | [1] |
| 4'-demethylepipodophyllotoxin | CCRF-CEM | Human Leukemic Lymphoblasts | 0.1 - 0.25 | [7] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Promyelocytic Leukemia | 0.04 | [8] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | A-549 | Lung Carcinoma | <0.01 | [8] |
Pharmacokinetic Profile of this compound
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug candidate.
| Parameter | Value | Conditions | Reference |
| Cmax | 42.4 ± 14.6 ng/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |
| Tmax | 1.60 ± 0.92 h | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |
| T1/2z | 3.35 ± 0.85 h | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |
| AUC(0-t) | 262 ± 122 ng·h/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |
| AUC(0-∞) | 301 ± 129 ng·h/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |
Experimental Protocols: From Plant to Potent Compound
Isolation of Podophyllotoxin from Podophyllum Rhizomes
The starting point for the synthesis of this compound is the isolation of its precursor, podophyllotoxin, from natural sources.
Objective: To extract and isolate podophyllotoxin from the dried and powdered rhizomes of Podophyllum emodi.
Materials:
-
Dried and powdered Podophyllum emodi rhizomes
-
Ethyl acetate (B1210297)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607):methanol mixture)
Procedure:
-
Extraction: The powdered rhizomes are extracted with ethanol with heating. The mixture is then cooled and filtered. The residue is re-extracted with ethanol to ensure complete extraction of the lignans (B1203133).[9]
-
Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure. The concentrated extract is then suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar lignans including podophyllotoxin, is collected.[9]
-
Purification: The ethyl acetate extract is concentrated to dryness. The crude podophyllotoxin is then purified using column chromatography on silica gel. The column is eluted with a suitable solvent system, such as a gradient of chloroform and methanol, to separate podophyllotoxin from other co-extracted compounds.[10]
-
Crystallization: The fractions containing pure podophyllotoxin are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent to yield pure podophyllotoxin crystals.[9]
Synthesis of 4'-Demethylepipodophyllotoxin from Podophyllotoxin
The demethylation of the 4'-methoxyphenyl group of podophyllotoxin is a key chemical transformation.
Objective: To synthesize 4'-demethylepipodophyllotoxin by demethylation of podophyllotoxin.
Method 1: Demethylation with Methanesulfonic Acid and D,L-Methionine
Materials:
-
Podophyllotoxin
-
Trifluoroacetic acid
-
D,L-Methionine
-
Methanesulfonic acid
-
Ethyl acetate
-
Ice
Procedure:
-
Dissolution: Podophyllotoxin (100 g, 0.24 mol) is dissolved in trifluoroacetic acid (186 ml) with stirring.[5]
-
Reagent Addition: The reaction mixture is cooled to 0°C. A solution of D,L-methionine (198 g, 1.32 mol) in methanesulfonic acid (500 ml) is added while maintaining the temperature between 10 and 20°C. An additional 200 ml of methanesulfonic acid is then added.[5]
-
Reaction: The mixture is stirred for 1 hour at this temperature.[5]
-
Work-up: The reaction mixture is poured into a mixture of 4 liters of water and ice, causing the product to precipitate. The precipitate is then extracted with ethyl acetate.[5]
-
Purification: The combined organic phases are washed, dried, and concentrated to yield 4'-demethylepipodophyllotoxin. The crude product can be further purified by recrystallization.[5]
Yields: Reported yields for this method can be as high as 80-94%.[5][11]
Cytotoxicity Assessment using CCK-8 Assay
The in vitro anticancer activity is commonly assessed by determining the effect of the compound on cell proliferation.
Objective: To determine the IC50 value of this compound on colorectal cancer cell lines.
Materials:
-
DLD1 or HCT-116 colorectal cancer cells
-
Cell culture medium and supplements
-
This compound (DOP)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of DOP. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: After the incubation period, the CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[1]
Mechanism of Action: Signaling Pathways and Molecular Interactions
Recent research has shed light on the specific molecular mechanisms underlying the anticancer effects of this compound, particularly its ability to modulate key signaling pathways involved in cancer cell proliferation and survival.
The PI3K/AKT Signaling Pathway
One of the primary mechanisms of action for this compound in colorectal cancer is its interaction with the PI3K/AKT signaling pathway.[1][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7]
Diagram of the PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and the inhibitory effect of this compound (DOP).
Studies have shown that this compound can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis and cell cycle arrest at the G2/M phase in colorectal cancer cells.[1] Furthermore, it has been found to induce DNA damage in these cells.[1]
Experimental and Drug Discovery Workflows
The discovery and development of a natural product-based drug like this compound follows a structured workflow, from initial screening to preclinical studies.
Diagram of the Natural Product Drug Discovery Workflow
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 7. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. ijhsr.org [ijhsr.org]
- 11. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
The Biological Activity of 4'-Demethylpodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Demethylpodophyllotoxin (DOP), a naturally occurring lignan (B3055560) derived from the roots and rhizomes of Podophyllum species, has garnered significant scientific interest due to its potent biological activities. As a derivative of podophyllotoxin (B1678966), it serves as a crucial intermediate in the synthesis of clinically important anticancer drugs, including etoposide (B1684455) and teniposide. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and antiviral properties. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.
Core Biological Activities
This compound exhibits a range of biological effects, most notably its potent cytotoxic and antiviral activities. These effects are primarily attributed to its ability to interfere with fundamental cellular processes, including DNA replication and cell division.
Anticancer Activity
DOP has demonstrated significant cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1] Its anticancer effects are mediated through multiple mechanisms of action.
Mechanism of Action:
-
Topoisomerase II Inhibition: Similar to its semi-synthetic derivatives etoposide and teniposide, this compound can act as a topoisomerase II inhibitor.[2][3] By stabilizing the enzyme-DNA cleavage complex, it introduces double-strand breaks in DNA, ultimately leading to apoptosis.
-
Microtubule Disruption: this compound can also inhibit the polymerization of tubulin, the protein subunit of microtubules.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[1][6]
-
PI3K/AKT Signaling Pathway Modulation: In colorectal cancer cells, this compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis by activating the PI3K-AKT signaling pathway.[7]
Quantitative Data on Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD1 | Colorectal Cancer | 0.1224 | [7] |
| HCT-116 | Colorectal Cancer | 0.1552 | [7] |
| HeLa | Cervical Cancer | 0.08 | [8] |
| CV-1 | Monkey Kidney Fibroblast | 0.1 | [8] |
Antiviral Activity
This compound and its derivatives have also been investigated for their antiviral properties.
Mechanism of Action:
The precise antiviral mechanism is not as extensively studied as its anticancer effects. However, it is believed to be related to the inhibition of viral replication processes, potentially through the interference with host cell factors required for viral propagation.
Reported Antiviral Activity:
-
Analogues of 4'-O-demethylpodophyllotoxin have shown moderate activity against Human Cytomegalovirus (HCMV) and a notable selectivity for Herpes Simplex Virus-2 (HSV-2) over HSV-1.[9] However, one study reported that podophyllotoxin derivatives, including by extension this compound, did not show an antiviral effect against human cytomegalovirus at non-toxic concentrations.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway in colorectal cancer cells, leading to an anti-tumor effect.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A rational design strategy of the novel topoisomerase II inhibitors for the synthesis of the 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin with antitumor activity by diminishing the relaxation reaction of topoisomerase II-DNA decatenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and topoisomerase II inhibition activity of 4'-demethylepipodophyllotoxin-lexitropsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 40505-27-9 | ChemNorm [chemnorm.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of podophyllotoxin derivatives on herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the PI3K-AKT Signaling Pathway with 4'-Demethylpodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism by which 4'-Demethylpodophyllotoxin (DMPT), a derivative of podophyllotoxin, targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Dysregulation of the PI3K-AKT pathway is a common event in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[1][2] DMPT has emerged as a potent anti-cancer agent that exerts its effects by modulating this critical pathway.[1] This document will detail the molecular interactions, downstream cellular consequences, and provide comprehensive experimental protocols for investigating the effects of DMPT. Quantitative data from relevant studies are summarized for comparative analysis.
Introduction: The PI3K-AKT Pathway and this compound
The PI3K-AKT pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[4][5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][6] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4][5] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[7]
This compound (DMPT) is a lignan (B3055560) compound derived from the roots of Podophyllum hexandrum and Podophyllum peltatum.[1][8] It is a derivative of podophyllotoxin, a well-known precursor to clinically used anticancer drugs like etoposide.[1][9] DMPT itself has demonstrated significant cytotoxic potential across various cancer cell lines.[1][8] Recent studies have elucidated that a key mechanism of DMPT's anti-tumor activity is its ability to inhibit the PI3K-AKT signaling pathway.[1]
Mechanism of Action: DMPT's Impact on the PI3K-AKT Pathway
DMPT exerts its anti-cancer effects by directly or indirectly inhibiting the PI3K-AKT signaling cascade, leading to a series of downstream events that culminate in cell cycle arrest and apoptosis.[1]
Inhibition of PI3K and AKT Phosphorylation
Mechanistic studies have revealed that DMPT treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT.[1] By inhibiting the phosphorylation of these key kinases, DMPT effectively blocks the downstream signaling cascade.
Downstream Consequences
The inhibition of PI3K-AKT signaling by DMPT triggers several critical downstream cellular responses:
-
Cell Cycle Arrest: DMPT has been shown to induce cell cycle arrest, primarily at the G2/M phase.[1][10][11][12] This arrest is associated with the altered expression of cell cycle regulatory proteins.[10][13]
-
Induction of Apoptosis: By suppressing the pro-survival signals of the PI3K-AKT pathway, DMPT promotes apoptosis, or programmed cell death.[1][14] This is often accompanied by an increase in the expression of pro-apoptotic proteins.
-
DNA Damage Response: Evidence suggests that DMPT can also induce a DNA damage response in cancer cells, further contributing to its cytotoxic effects.[1]
Quantitative Data
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DLD1 | Colorectal Cancer | 0.1224 | [1] |
| HCT-116 | Colorectal Cancer | 0.1552 | [1] |
| HeLa | Cervical Cancer | 0.08 | [8] |
| CV-1 | Monkey Kidney Fibroblast | 0.1 | [8] |
Mandatory Visualizations
Caption: DMPT inhibits the PI3K-AKT pathway, blocking pro-survival signals.
Caption: Workflow for evaluating DMPT's effects on cancer cells.
Caption: DMPT's mechanism leading to tumor growth inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the PI3K-AKT pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of DMPT on cancer cells and to calculate the IC50 value.[15][16][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (DMPT) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16][17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]
-
The following day, treat the cells with various concentrations of DMPT. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).[17]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
Western Blot Analysis for AKT Phosphorylation
This protocol is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT in cells treated with DMPT.[5][19][20][21]
Materials:
-
Cancer cells treated with DMPT
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[19]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[19]
-
Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.[19]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the chemiluminescent signal using an imaging system.[19]
-
Strip the membrane and re-probe for total AKT and the loading control.
-
Quantify the band intensities to determine the relative levels of p-AKT to total AKT.[19]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after DMPT treatment.[22][23][24][25][26]
Materials:
-
Cancer cells treated with DMPT
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI) staining solution (containing RNase A)[22][24]
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with PBS.[25]
-
Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing gently.[22][24]
-
Incubate the cells on ice for at least 30 minutes for fixation.[22][25]
-
Wash the cells twice with PBS to remove the ethanol.[22]
-
Resuspend the cell pellet in PI staining solution.[22]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]
Conclusion
This compound represents a promising therapeutic agent that effectively targets the PI3K-AKT signaling pathway in cancer cells. Its ability to inhibit key kinases in this pathway leads to potent anti-proliferative and pro-apoptotic effects. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of DMPT and to evaluate its potential in pre-clinical and clinical settings. The continued exploration of DMPT's interaction with the PI3K-AKT pathway will be crucial in developing novel and effective cancer therapies.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 10. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition by 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) of human lymphoblast cultures in G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of hybrid 4-deoxypodophyllotoxin-5-fluorouracil compounds that inhibit cellular migration and induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ID [thermofisher.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 26. ucl.ac.uk [ucl.ac.uk]
A Technical Guide to the Cell Cycle Arrest Mechanism of 4'-Demethylpodophyllotoxin
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) derived from podophyllotoxin, has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation. This technical guide provides an in-depth analysis of the molecular pathways and mechanisms governing DOP-induced cell cycle arrest. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling cascades to offer a comprehensive resource for researchers in oncology and drug development.
Core Mechanism: G2/M Phase Arrest
This compound exerts its potent anti-proliferative effects by disrupting the normal progression of the cell cycle, leading to a significant accumulation of cells in the G2/M phase.[1] This arrest prevents cells from entering mitosis, ultimately triggering apoptotic cell death. Studies on various cancer cell lines, particularly colorectal cancer (CRC), have shown that DOP's effect is both time- and dose-dependent.[1] The underlying mechanism is multifactorial, involving the modulation of key cell cycle regulatory proteins and signaling pathways.
Quantitative Data Summary
The efficacy of this compound in inducing cell cycle arrest has been quantified through various in vitro studies. The following tables summarize the key findings.
Table 1: Effect of this compound (DOP) on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment (DOP) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DLD1 | Control | 55.43 | 24.11 | 20.46 |
| 10 nM (24h) | 48.53 | 19.89 | 31.58 | |
| 20 nM (24h) | 36.87 | 15.68 | 47.45 | |
| HCT-116 | Control | 58.71 | 22.13 | 19.16 |
| 10 nM (24h) | 51.24 | 18.55 | 30.21 | |
| 20 nM (24h) | 40.15 | 16.23 | 43.62 |
Data extracted from a study on colorectal cancer cells, showing a dose-dependent increase in the G2/M population after 24 hours of treatment with DOP.[1]
Key Signaling Pathways
The G2/M arrest induced by this compound is not an isolated event but rather the culmination of its impact on several interconnected signaling pathways.
Progression from the G2 to the M phase is critically dependent on the activation of the Cyclin B1/CDK1 (also known as cdc2) complex.[2][3] This complex, often termed the mitosis-promoting factor (MPF), phosphorylates numerous substrates to initiate mitosis.[4] this compound and its derivatives have been shown to induce G2/M arrest by downregulating the expression of key components of this complex.[5][6] Although direct evidence for 4'-DMPD is still emerging, studies on related compounds like deoxypodophyllotoxin (B190956) show a significant reduction in Cyclin B1 and CDK1 protein levels following treatment.[6] This disruption prevents the formation of a functional MPF, thereby blocking entry into mitosis.
Recent findings indicate that this compound induces DNA damage in cancer cells.[1] This damage response is a crucial trigger for cell cycle checkpoint activation. The cell cycle is halted to allow for DNA repair; if the damage is too severe, apoptosis is initiated. Furthermore, mechanistic studies have revealed that DOP hinders the progression of colorectal cancer by blocking the PI3K-AKT signaling pathway, which is a central regulator of cell survival, proliferation, and cycle progression.[1] The inhibition of this pathway contributes to the overall cytotoxic and cell cycle arrest effects of the compound.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stable gene silencing of cyclin B1 in tumor cells increases susceptibility to taxol and leads to growth arrest in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into 4'-Demethylpodophyllotoxin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
4'-Demethylpodophyllotoxin (DMPT), a naturally occurring lignan, has emerged as a significant scaffold in the development of potent anticancer agents. Its derivatives have demonstrated a wide spectrum of cytotoxic activities against various cancer cell lines, primarily by interfering with tubulin polymerization and modulating critical cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DMPT, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to aid in the rational design of next-generation chemotherapeutics.
Core Structure-Activity Relationships: The Blueprint for Potency
The anticancer activity of DMPT derivatives is intricately linked to their chemical architecture. Modifications at key positions on the podophyllotoxin (B1678966) backbone can dramatically influence their potency and mechanism of action.
The C-4 position has been a primary focus for structural modifications. The introduction of various substituents at this position has been extensively explored to enhance anticancer activity and overcome drug resistance.[1] For instance, the addition of aminoalkylcarbamate chains at the C-4 position of 4'-demethylepipodophyllotoxin (B1664165) has yielded compounds with potent cytotoxic activity, some even surpassing that of the widely used anticancer drug, etoposide (B1684455) (VP-16).[2] Furthermore, the synthesis of 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivatives has resulted in compounds with significant cytotoxicity against leukemia (HL-60) and lung cancer (A-549) cell lines.[3]
Another critical determinant of activity is the 4'-hydroxyl group on the E ring. This functional group is considered essential for the topoisomerase II inhibitory activity observed in many potent derivatives like etoposide.[4][5] The demethylation of podophyllotoxin at this position to yield DMPT is a crucial step in creating derivatives that act as topoisomerase II poisons rather than solely as tubulin polymerization inhibitors.[6] The presence of a free 4'-hydroxyl group generally enhances the activity of these derivatives.
The stereochemistry of the lactone ring also plays a role in the biological activity. The natural configuration is generally preferred for optimal cytotoxicity. However, modifications to the lactone ring, such as shifting the carbonyl group, have been investigated to create novel analogs with altered activity profiles.[2]
Quantitative Analysis of Cytotoxicity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.
Table 1: Cytotoxic Activity of C-4 Modified 4'-Demethylepipodophyllotoxin Derivatives
| Compound | R Group at C-4 | Cell Line | IC50 (µM) | Reference |
| 9g | -N-substituted-phenylalanine 5-Fu pentyl ester | HL-60 | 0.04 | [3] |
| A-549 | <0.01 | [3] | ||
| 13a | - (N-(2-(N',N'-dimethylaminoethyl)))carbamate | L1210 | 10-20 fold higher than VP-16 | [7] |
| 27a | -(N-(2-(N',N'-dimethylaminoethyl)))carbamate (with modified lactone) | L1210 | 10-20 fold higher than VP-16 | [7] |
| 7d | -aryloxyacetanilide moiety | MGC-803 | Sub to low micromolar | [8] |
| BN 58705 | -o-butanoyl | Various human tumor cell lines | 100- to 1000-fold lower than Adriamycin or cisplatin | [9] |
Table 2: Cytotoxic Activity of Podophyllotoxin Sulfamate Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2 | MCF7 | 0.648 ± 0.087 | [10] |
| A2780 | 0.729 ± 0.363 | [10] | |
| HT29 | 1.343 ± 0.637 | [10] | |
| 3 | MCF7 | 0.150 ± 0.060 | [10] |
| A2780 | 0.179 ± 0.010 | [10] | |
| HT29 | 0.222 ± 0.098 | [10] |
Key Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting tubulin dynamics and modulating critical signaling pathways involved in cell survival and proliferation.
Inhibition of Tubulin Polymerization
DMPT is a potent inhibitor of microtubule assembly.[6][11] It binds to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[9] The crystal structure of 4'-demethylepipodophyllotoxin in complex with tubulin has provided a detailed understanding of the interactions at the colchicine binding site, offering a rationale for the design of new derivatives.[12]
Modulation of the PI3K/AKT Signaling Pathway
Recent studies have revealed that DMPT can also exert its anticancer effects by targeting the PI3K/AKT signaling pathway.[13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. DMPT has been shown to inhibit the PI3K/AKT pathway, leading to the induction of DNA damage, cell cycle arrest, and apoptosis in colorectal cancer cells.[13]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the structure-activity relationship of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the DMPT derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10][14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
6-well plates
-
DMPT derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DMPT derivatives for the desired time period.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.[15]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
DMPT derivatives
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure (Absorbance-based):
-
On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and the DMPT derivative at various concentrations in general tubulin buffer.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.[16][17][18][19][20]
Procedure (Fluorescence-based):
-
The procedure is similar to the absorbance-based assay, but includes a fluorescent reporter that binds to microtubules.
-
The reaction is monitored by measuring the increase in fluorescence intensity over time.[16]
Conclusion
This compound continues to be a highly valuable scaffold in the quest for novel and more effective anticancer drugs. A thorough understanding of its structure-activity relationship is paramount for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key SAR principles, quantitative cytotoxicity data, and essential experimental protocols to support ongoing research and development in this promising area of medicinal chemistry. The strategic modification of the DMPT core, guided by the principles outlined herein, holds the potential to yield the next generation of clinically successful chemotherapeutic agents.
References
- 1. Recent progress on C-4-modified podophyllotoxin analogs as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 4'-Demethylepipodophyllotoxin | CAS:6559-91-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aaup.edu [aaup.edu]
- 11. CAS 6559-91-7 | 4'-Demethylepipodophyllotoxin [phytopurify.com]
- 12. Structure of 4'-demethylepipodophyllotoxin in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. abscience.com.tw [abscience.com.tw]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. sigmaaldrich.com [sigmaaldrich.com]
4'-Demethylpodophyllotoxin derivatives synthesis and rationale
The C-4 hydroxyl group of 4'-demethylepipodophyllotoxin (B1664165) is the primary site for modification. Below are general and specific protocols for the synthesis of major classes of derivatives.
General Workflow for the Synthesis of 4'-Demethylpodophyllotoxin Derivatives
In Vitro Cytotoxicity of 4'-Demethylpodophyllotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DMP), a lignan (B3055560) isolated from the roots and rhizomes of Podophyllum species, is a potent cytotoxic agent with significant anti-cancer properties. As a derivative of podophyllotoxin (B1678966), DMP has garnered considerable interest in the field of oncology for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro cytotoxicity of DMP, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the IC50 values of DMP and related compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DOP) | DLD1 | Colorectal Cancer | 0.1224 | |
| This compound (DOP) | HCT-116 | Colorectal Cancer | 0.1552 | |
| This compound | HeLa | Cervical Cancer | 0.08 | [1] |
| This compound | CV-1 | Monkey Kidney Fibroblast | 0.1 | [1] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Promyelocytic Leukemia | 0.04 | [2] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | A-549 | Lung Cancer | <0.01 | [2] |
| Deoxypodophyllotoxin (DPT) | QBC939 (48h) | Cholangiocarcinoma | 0.779 | [3] |
| Deoxypodophyllotoxin (DPT) | RBE (48h) | Cholangiocarcinoma | 0.726 | [3] |
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily involving the induction of cell cycle arrest and apoptosis. These processes are mediated by the modulation of key cellular signaling pathways.
Cell Cycle Arrest
DMP and its analogues have been shown to induce cell cycle arrest, predominantly at the G2/M phase.[4] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The mechanism involves the regulation of key cell cycle checkpoint proteins. For instance, some derivatives have been shown to modulate the expression of cyclin A, cyclin B1, CDK1, and cdc25c.[4]
Induction of Apoptosis
A primary mechanism of DMP-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. Evidence suggests that DMP and its derivatives can:
-
Activate the PI3K/AKT Signaling Pathway: DMP has been shown to exert its anticancer effects by modulating the PI3K/AKT pathway, which plays a crucial role in cell growth, proliferation, and survival.[5]
-
Induce DNA Damage: The compound can cause DNA damage, a key trigger for apoptosis.
-
Modulate Apoptotic Proteins: Treatment with DMP derivatives can lead to the activation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, which are key executioners of apoptosis.[6]
-
Generate Reactive Oxygen Species (ROS): The production of ROS can lead to cellular stress and trigger apoptotic pathways.[7]
-
Inhibit Topoisomerase II: Similar to other podophyllotoxin derivatives like etoposide, DMP can inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks and apoptosis.[8][9]
Signaling Pathways
The cytotoxic effects of this compound are orchestrated through complex signaling networks. The following diagrams illustrate the key pathways involved.
Caption: General experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Simplified PI3K/Akt signaling pathway modulated by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound leading to programmed cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. The following sections provide step-by-step protocols for key experiments.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[6][8]
Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have an intermediate fluorescence intensity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
Cell Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes or store at -20°C.[1]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA and ensure that PI only stains DNA. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution.[1]
Conclusion
This compound is a potent cytotoxic agent with promising potential as an anti-cancer therapeutic. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of critical signaling pathways, such as the PI3K/Akt pathway, underscores its multifaceted mechanism of action. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of DMP and its derivatives in pre-clinical drug development. Further research into the in vivo efficacy and safety of this compound is warranted to translate these promising in vitro findings into clinical applications.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. merckmillipore.com [merckmillipore.com]
4'-Demethylpodophyllotoxin: A Potential Therapeutic Agent in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DMPT), a derivative of podophyllotoxin (B1678966), is emerging as a potent anti-cancer compound with significant therapeutic potential for colorectal cancer (CRC).[1] CRC remains a major global health challenge, with drug resistance and poor prognosis posing significant hurdles in its treatment.[1][2] DMPT has demonstrated promising anti-tumor effects both in laboratory studies and in living organisms, warranting further investigation into its mechanisms of action and clinical applicability.[1] This technical guide provides a comprehensive overview of the current research on DMPT in the context of CRC, focusing on its molecular mechanisms, experimental data, and relevant protocols.
Mechanism of Action
DMPT exerts its anti-cancer effects in colorectal cancer through a multi-faceted approach, primarily by inducing DNA damage, cell cycle arrest, and apoptosis.[1][3] A key molecular target of DMPT is the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in CRC.[1][3][4]
PI3K/Akt Pathway Modulation: Research indicates that DMPT activates the PI3K/Akt pathway, which paradoxically leads to tumor cell apoptosis and cell cycle arrest at the G2/M phase in CRC cells.[1][2] This suggests a complex, context-dependent role for this pathway in response to DMPT treatment. The aberrant activation of the PI3K/Akt/mTOR axis is a known driver of CRC initiation, progression, and drug resistance.[5][6]
Induction of Apoptosis and Cell Cycle Arrest: DMPT has been shown to be a strong inducer of apoptosis in CRC cells.[1][7] It promotes mitotic arrest by destabilizing microtubules, which in turn activates the mitochondrial apoptotic pathway.[7] This is mediated through the regulation of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL.[7] The culmination of this process is caspase-mediated apoptosis.[7] Furthermore, DMPT treatment leads to cell cycle arrest in the G2/M phase, preventing cancer cells from proceeding through mitosis.[1][3]
DNA Damage Response: DMPT also induces DNA damage in colorectal cancer cells, contributing to its cytotoxic effects.[1][3] This action, coupled with its impact on the cell cycle and apoptosis, underscores its potential as a comprehensive anti-cancer agent.
Overcoming Drug Resistance: A significant finding is DMPT's ability to enhance the efficacy of conventional chemotherapy. Studies have shown that the combination of DMPT and oxaliplatin, a standard chemotherapeutic for CRC, results in a synergistic cytotoxic effect.[1] This suggests that DMPT could be used to sensitize CRC cells to existing treatments and help overcome chemoresistance.[1]
Another podophyllotoxin analog, 4DPG (4′-demethyl-deoxypodophyllotoxin glucoside), has been shown to attenuate epithelial-mesenchymal transition (EMT), a process critical for metastasis and drug resistance.[8][9] 4DPG achieves this by activating the tumor suppressor protein Checkpoint Kinase 2 (Chk2).[8][10] This activation leads to the repression of Vimentin and disrupts its association with p53, ultimately suppressing EMT and CRC progression.[8][9]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on DMPT and its derivatives in colorectal cancer.
Table 1: In Vitro Cytotoxicity of this compound (DMPT) in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| DLD1 | 0.1224 | [1] |
| HCT-116 | 0.1552 | [1] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cytotoxicity of Deoxypodophyllotoxin (DPT) in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (nM) | Reference |
| DLD1 | 38.2 | [11] |
| Caco2 | 47.9 | [11] |
| HT29 | 56.1 | [11] |
Table 3: In Vivo Tumor Growth Inhibition by this compound (DMPT) in a DLD1 Xenograft Model
| Treatment Group | Outcome | Reference |
| DMPT-treated | Significant inhibition of xenograft tumor growth | [1] |
| DMPT-treated | Considerable reduction in both tumor volume and weight | [1] |
| DMPT-treated | No significant alterations in body weight | [1] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Human CRC cell lines, such as HCT116 and DLD1, are seeded in 96-well plates in triplicate.[3]
-
Treatment: After cell attachment, they are treated with varying concentrations of DMPT.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) in a controlled atmosphere (5% CO2).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: CRC cells are treated with DMPT for a designated time (e.g., 24 hours).[3]
-
Cell Harvesting: Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[3]
Western Blotting
-
Protein Extraction: Total protein is extracted from DMPT-treated and control cells.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.[3]
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% skim milk in TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt) overnight at 4°C.[3]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[3]
In Vivo Xenograft Model
-
Cell Implantation: Human CRC cells (e.g., DLD1) are subcutaneously injected into immunodeficient mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with DMPT or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.[1]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanism of this compound in colorectal cancer.
Caption: General experimental workflow for evaluating DMPT in CRC research.
Caption: DMPT's role in enhancing the efficacy of chemotherapy.
Conclusion
This compound has emerged as a promising therapeutic candidate for colorectal cancer. Its ability to induce apoptosis and cell cycle arrest, modulate the PI3K/Akt signaling pathway, and enhance the efficacy of existing chemotherapies highlights its potential for further development.[1] The data presented in this guide underscore the need for continued research to fully elucidate its mechanisms and to translate these preclinical findings into clinical applications for the treatment of colorectal cancer.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 5. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Natural podophyllotoxin analog 4DPG attenuates EMT and colorectal cancer progression via activation of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
role of 4'-Demethylpodophyllotoxin in breast cancer studies
An In-depth Technical Guide on the Role of 4'-Demethylpodophyllotoxin and its Derivatives in Breast Cancer Studies
Executive Summary
This compound (DMPT), a key lignan (B3055560) derived from the Podophyllum genus, and its related analogs, represent a class of potent antineoplastic agents actively investigated for their efficacy against various malignancies, including breast cancer.[1][2] These compounds exert their anticancer effects through a multi-pronged approach, primarily by disrupting microtubule dynamics and inhibiting DNA topoisomerase II, which collectively lead to cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, preclinical efficacy, and key experimental methodologies associated with DMPT and its derivatives in the context of breast cancer research. It is intended for researchers, scientists, and drug development professionals seeking detailed insights into this promising class of therapeutic agents.
Core Mechanisms of Action
The anticancer activity of DMPT and its analogs stems from their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. The two primary, well-documented mechanisms are the inhibition of tubulin polymerization and the poisoning of the DNA topoisomerase II enzyme.
Inhibition of Microtubule Polymerization
Podophyllotoxin (B1678966) and its derivatives, including DMPT, bind to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules.[4] Microtubules are critical components of the cytoskeleton and form the mitotic spindle necessary for chromosome segregation during cell division. By disrupting microtubule assembly, these compounds arrest cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][5]
Inhibition of DNA Topoisomerase II
Unlike podophyllotoxin itself, certain semi-synthetic derivatives such as etoposide (B1684455) (which is derived from 4'-demethylepipodophyllotoxin) function as DNA topoisomerase II (Topo II) inhibitors.[2][6] These agents stabilize the covalent complex formed between Topo II and DNA, which prevents the re-ligation of double-strand breaks that the enzyme normally introduces to manage DNA topology.[1] The accumulation of these unrepaired DNA breaks triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[2][3] Some novel derivatives of DMPT are also designed to specifically target Topo II.[6][7]
Modulation of Key Signaling Pathways in Breast Cancer
DMPT and its analogs impact several intracellular signaling cascades that are crucial for breast cancer cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a central hub in this regulatory network.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is frequently hyperactivated in breast cancer and plays a critical role in cell growth, proliferation, and survival.[8][9] Several studies have shown that DMPT derivatives can suppress this pathway.[10][11] For instance, the derivative XWL-1-48 was found to significantly block the PI3K/Akt/Mdm2 pathway in breast cancer cells.[7][12] Inhibition of Akt phosphorylation prevents the downstream activation of mTOR and other effectors, which can halt cell proliferation and promote apoptosis.[11] This inhibitory action is a key component of the compound's anti-tumor effects.[13]
Other Relevant Pathways
-
p53 Signaling: DNA damage induced by DMPT derivatives activates the ATM/p53/p21 pathway, leading to cell cycle arrest and apoptosis.[2][3] Some conjugates have been shown to increase the expression of p53 and cyclin B1.[2][14]
-
MAPK/ERK Pathway: Deoxypodophyllotoxin (DPT) has been shown to inhibit cell survival pathways mediated by MAPK/ERK signaling in MB231 breast cancer cells.[15]
-
NF-κB Pathway: DPT also inhibits the pro-survival NF-κB signaling pathway, contributing to its apoptotic effects.[15]
Preclinical Efficacy in Breast Cancer Models
The anticancer potential of DMPT and its derivatives has been evaluated in various preclinical breast cancer models, demonstrating significant cytotoxic and tumor-inhibiting effects.
In Vitro Cytotoxicity
These compounds exhibit potent cytotoxicity against a range of human breast cancer cell lines, including estrogen receptor-positive (MCF-7), triple-negative (MDA-MB-231, MDA-MB-468), and multidrug-resistant (MCF-7/Adr) lines.[16][17] The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar to low micromolar range.
Table 1: In Vitro Cytotoxicity (IC50) of DMPT Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|
| Azapodophyllotoxin (HTDQ) | MDA-MB-468 | 937 nM | Not Specified | [16] |
| Azapodophyllotoxin (HTDQ) | MDA-MB-231 | 1.13 µM | Not Specified | [16] |
| 4β-acetamidobenzofuranone–podophyllotoxin (22-Id) | MCF-7 | 0.13 µM | Not Specified | [18] |
| 4β-acetamidobenzofuranone–podophyllotoxin (22-Id) | MDA-MB-231 | 0.45 µM | Not Specified | [18] |
| Deoxypodophyllotoxin (DPT) | MCF-7/Adr (Resistant) | Not Specified (Potent) | Not Specified | [17] |
| Quinazolino-podophyllotoxin (10bc, 10bd, 10be) | MCF-7, MDA-MB-231 | High Potency | Not Specified |[14] |
In Vivo Antitumor Activity
In vivo studies using xenograft models have confirmed the antitumor efficacy of DMPT derivatives. Deoxypodophyllotoxin (DPT), in particular, has shown significant inhibition of tumor growth in mice bearing MDA-MB-231 human breast cancer xenografts.[19]
Table 2: In Vivo Efficacy of Deoxypodophyllotoxin (DPT) in MDA-MB-231 Xenograft Model
| Treatment Group (Intravenous) | Dose | T/C Value (%)* | Result | Reference |
|---|---|---|---|---|
| DPT-HP-β-CD | 5 mg/kg | 42.87% | Positive Antitumor Activity | [19] |
| DPT-HP-β-CD | 10 mg/kg | 34.04% | Positive Antitumor Activity | [19] |
| DPT-HP-β-CD | 20 mg/kg | 9.63% | More effective than Etoposide |[19] |
*T/C Value: Relative tumor volume of the treatment group compared to the control group. A lower value indicates higher efficacy.
Detailed Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating the effects of DMPT and its derivatives. Below are protocols for key experiments commonly cited in the literature.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serially diluted concentrations of the DMPT derivative for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment: Culture cells in 6-well plates and treat with the DMPT derivative at various concentrations (e.g., 1, 3, 10 µM) for 24 hours.[12]
-
Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) and fix overnight at 4°C.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (50 mg/mL) and Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: Treat cells with the DMPT derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Cyclin B1, anti-Caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Study
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[19]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize mice into control and treatment groups. Administer the DMPT derivative (e.g., 5, 10, 20 mg/kg via intravenous injection) and control vehicles according to a predetermined schedule.[19]
-
Monitoring: Measure tumor volume (V = (Length × Width²)/2) and body weight every 2-3 days.[13]
-
Endpoint: At the end of the study (e.g., after 3 weeks), euthanize the mice, excise the tumors, and weigh them.[13]
-
Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.
Conclusion and Future Directions
This compound and its derivatives have demonstrated significant potential as anticancer agents for breast cancer. Their ability to target multiple critical cellular processes, including microtubule assembly, DNA replication, and key pro-survival signaling pathways, underscores their therapeutic promise.[1][13] The potent cytotoxicity observed in vitro and the substantial tumor growth inhibition in vivo, particularly against aggressive and drug-resistant breast cancer models, warrant further investigation.[17][19]
Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts to enhance efficacy and reduce toxicity. Investigating their potential in combination with other targeted therapies or immunotherapies could reveal synergistic effects and provide new strategies to overcome treatment resistance in breast cancer. Further elucidation of their impact on the tumor microenvironment and metastasis is also a critical area for future studies.[2][14]
References
- 1. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxypodophyllotoxin Induces G2/M Cell Cycle Arrest and Apoptosis in SGC-7901 Cells and Inhibits Tumor Growth in Vivo | MDPI [mdpi.com]
- 6. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR Pathway in Breast Cancer Pathogenesis and Therapy: Insights into Phytochemical-Based Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]
- 12. DNA damage and apoptosis induced by a potent orally podophyllotoxin derivative in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolino linked 4β-amidopodophyllotoxin conjugates regulate angiogenic pathway and control breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deoxypodophyllotoxin isolated from Juniperus communis induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A potent Bioorganic azapodophyllotoxin derivative Suppresses tumor Progression in Triple negative breast Cancer: An Insight into its Inhibitory effect on tubulin polymerization and Disruptive effect on microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Promising Microtubule Inhibitor Deoxypodophyllotoxin Exhibits Better Efficacy to Multidrug-Resistant Breast Cancer than Paclitaxel via Avoiding Efflux Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor effect of Deoxypodophyllotoxin on human breast cancer xenograft transplanted in BALB/c nude mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties and Stability of 4'-Demethylpodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin, a naturally occurring lignan (B3055560) and an epimer of 4'-demethylepipodophyllotoxin (B1664165), is a potent antineoplastic agent that has garnered significant interest in the field of oncology.[1] As a derivative of podophyllotoxin (B1678966), it shares a similar tetracyclic core structure and exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization.[2][3] Furthermore, recent studies have elucidated its role in targeting critical cellular signaling pathways, such as the PI3K-AKT pathway, making it a promising candidate for cancer chemotherapy.[4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable insights for researchers and professionals involved in its study and application in drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀O₈ | [6][7] |
| Molecular Weight | 400.38 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 246-248 °C | [5] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, acetone, ethyl acetate, and benzene. Insoluble in water. | [2] |
| pKa | 9.94 ± 0.40 (Predicted) | [2] |
| Storage Conditions | Store in a freezer under -20°C in an inert atmosphere. | [5] |
Stability Profile
The stability of this compound is a critical factor for its development as a pharmaceutical agent. While specific quantitative data from forced degradation studies on this compound are not extensively available in the public domain, the stability of the closely related compound, etoposide (B1684455), has been studied. These studies provide valuable insights into the potential degradation pathways of this compound under various stress conditions.[8]
General Forced Degradation Conditions for Podophyllotoxin Derivatives:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[10]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, refluxed at 80°C for 30 minutes | Hydrolysis of the lactone ring, epimerization. |
| Base Hydrolysis | 0.1 M NaOH, refluxed at 80°C for 30 minutes | Extensive degradation, including hydrolysis of the lactone ring. |
| Oxidation | 20% v/v H₂O₂, refluxed at 80°C for 30 minutes | Oxidation of the phenolic hydroxyl group and other susceptible moieties. |
| Photodegradation | Exposure to UV light (320-400 nm) for 8 hours | Formation of various photoproducts. |
| Thermal Degradation | Dry heat at 80°C for 8 hours | Thermal decomposition. |
Note: These are general conditions based on studies of related compounds like etoposide and may need to be optimized for this compound.[8]
Potential Degradation Pathways
Based on the known chemistry of podophyllotoxin and its derivatives, several degradation pathways can be anticipated for this compound.
Caption: Potential degradation pathways of this compound.
Epimerization: The stereocenter at the C-2 position is susceptible to epimerization under basic or thermal conditions, leading to the formation of its diastereomer, 4'-demethylepipodophyllotoxin.[1]
Hydrolysis: The lactone ring is prone to hydrolysis under both acidic and basic conditions, resulting in a ring-opened carboxylic acid derivative.[11]
Oxidation: The free phenolic hydroxyl group at the 4'-position is a likely site for oxidation, potentially leading to the formation of quinone-type structures.
Photodegradation: Exposure to light, particularly UV radiation, can induce complex photochemical reactions, leading to a variety of degradation products.
Experimental Protocols
Stability-Indicating HPLC Method
Illustrative HPLC Method Parameters (based on etoposide analysis):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 285 nm.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[12][13]
Caption: General workflow for a stability-indicating HPLC method.
Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products.[14]
General LC-MS Protocol:
-
Sample Preparation: Prepare solutions of this compound and its forced degradation samples.
-
LC Separation: Separate the components using a validated stability-indicating HPLC method.
-
MS Analysis: Introduce the eluent from the HPLC into a mass spectrometer.
-
Data Acquisition: Acquire mass spectra of the parent drug and any degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of each degradation product to obtain structural information.
-
Structure Elucidation: Propose the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Biological Activity and Signaling Pathways
Inhibition of Microtubule Polymerization
A primary mechanism of action for this compound is the inhibition of microtubule assembly. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Caption: Inhibition of microtubule assembly by this compound.
Targeting the PI3K/AKT Signaling Pathway
Recent research has demonstrated that this compound can exert its anticancer effects by modulating the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound can induce apoptosis and inhibit tumor growth.
Caption: this compound inhibits the PI3K/AKT pathway.
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action involving microtubule disruption and inhibition of key signaling pathways. Understanding its chemical properties and stability is paramount for its successful development into a therapeutic drug. This technical guide has provided a comprehensive overview of the current knowledge, highlighting the need for further research to obtain specific quantitative stability data and to fully characterize its degradation products. Such studies will be instrumental in optimizing formulation, storage conditions, and ensuring the safety and efficacy of this compound-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. (-)-4'-Demethylepipodophyllotoxin | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. eijppr.com [eijppr.com]
- 7. Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
The Core of Inhibition: A Technical Guide to 4'-Demethylpodophyllotoxin as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4'-Demethylpodophyllotoxin (DOP) and its derivatives as potent inhibitors of human topoisomerase II. We delve into the mechanism of action, quantitative efficacy, and the critical signaling pathways modulated by these compounds. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies and structured data presentation to facilitate further research and development in cancer therapeutics.
Introduction: The Therapeutic Potential of this compound
This compound, a semi-synthetic derivative of podophyllotoxin, has emerged as a promising scaffold for the development of novel anticancer agents. Unlike its parent compound, which primarily targets tubulin polymerization, this compound and its analogues, such as etoposide, function as topoisomerase II poisons.[1][2] These compounds stabilize the transient DNA-topoisomerase II cleavage complex, leading to the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][3] This guide will elucidate the intricate mechanisms and provide practical data and protocols for researchers in the field.
Quantitative Efficacy: Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound and its various synthetic derivatives has been extensively evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of these compounds. The following tables summarize the IC50 values from various studies, providing a comparative overview of their anti-proliferative activities.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound (DOP) | |||
| HCT116 (colorectal) | Time- and dose-dependent inhibition | [4] | |
| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HeLa (cervical) | More potent than etoposide | [5] |
| HepG2 (liver) | Data not specified | [5] | |
| A549 (lung) | Data not specified | [5] | |
| HCT-8 (colorectal) | Data not specified | [5] | |
| 4-O-butanoyl-4'-demethylpodophyllotoxin (BN 58705) | Various human tumor cell lines | 100- to 1000-fold lower than Adriamycin or cisplatin | [6] |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin (9g) | HL-60 (leukemia) | 0.04 | [7] |
| A-549 (lung) | <0.01 | [7] | |
| Compound 2 (4-O-podophyllotoxin sulfamate (B1201201) derivative) | MCF7 (breast) | 0.648 ± 0.087 | [8][9] |
| A2780 (ovarian) | 0.729 ± 0.363 | [8][9] | |
| HT29 (colon) | 1.343 ± 0.637 | [8][9] | |
| MRC5 (normal lung fibroblast) | 7.507 ± 1.510 | [8][9] | |
| Compound 3 (4-O-podophyllotoxin sulfamate derivative) | MCF7 (breast) | 0.150 ± 0.060 | [8][9] |
| A2780 (ovarian) | 0.179 ± 0.010 | [8][9] | |
| HT29 (colon) | 0.222 ± 0.098 | [8][9] | |
| MRC5 (normal lung fibroblast) | 2.027 ± 0.250 | [8][9] | |
| Compound 7 (4-O-podophyllotoxin sulfamate derivative) | MCF7 (breast) | 2.120 | [9] |
| A2780 (ovarian) | 5.082 | [9] | |
| HT29 (colon) | 3.450 | [9] | |
| MRC5 (normal lung fibroblast) | 10.000 | [9] |
Mechanism of Action: Topoisomerase II Inhibition
This compound and its derivatives act as topoisomerase II "poisons" by stabilizing the covalent intermediate formed between the enzyme and DNA, known as the cleavage complex.[1] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[4]
Figure 1: Mechanism of Topoisomerase II Inhibition.
Cellular Consequences: Signaling Pathways and Experimental Workflows
The accumulation of DNA damage induced by this compound triggers distinct signaling pathways that culminate in cell cycle arrest and apoptosis.
PI3K/AKT Signaling Pathway
Recent studies have implicated the PI3K/AKT pathway in the cellular response to this compound.[4] Inhibition of this pathway can enhance the cytotoxic effects of the compound.
Figure 2: PI3K/AKT Signaling Pathway Inhibition.
G2/M Cell Cycle Arrest and Apoptosis Induction
A hallmark of topoisomerase II inhibitors is the induction of cell cycle arrest, typically at the G2/M phase, followed by apoptosis.[4][5][10]
Figure 3: G2/M Arrest and Apoptosis Induction.
Experimental Workflow
The investigation of this compound's effects typically follows a structured experimental workflow.
Figure 4: General Experimental Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[11][12][13]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)
-
10x ATP solution (10 mM)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/ml bromophenol blue)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Test compound (this compound derivative) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture on ice containing 1x Assay Buffer, 1 mM ATP, and 200 ng of kDNA in a final volume of 20-30 µL.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Add 1-2 units of human topoisomerase II to each reaction tube, except for the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5-6 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 85V) for 1-2 hours.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][14][15][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compound (this compound derivative)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[9]
-
Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[15]
-
Incubate with shaking for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.[3][17][18]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Conclusion
This compound and its derivatives represent a compelling class of topoisomerase II inhibitors with significant potential for cancer therapy. Their ability to induce DNA damage, cell cycle arrest, and apoptosis, particularly through the modulation of key signaling pathways like PI3K/AKT, underscores their therapeutic relevance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate and harness the anticancer properties of these compounds. Future work should focus on optimizing the structure-activity relationship to enhance efficacy and selectivity, as well as exploring combination therapies to overcome drug resistance.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aaup.edu [aaup.edu]
- 9. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 4'-Demethylpodophyllotoxin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) found in the roots of Podophyllum hexandrum and Podophyllum peltatum, is a derivative of podophyllotoxin (B1678966).[1][2] It has demonstrated significant cytotoxic potential across a variety of cancer cell lines, positioning it as a compound of interest for cancer research and drug development.[1][2] Mechanistically, DOP is known to induce DNA damage, promote cell cycle arrest at the G2/M phase, and trigger apoptosis.[1][2] A primary molecular target of DOP is the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]
These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting. Detailed protocols for key assays to evaluate its cytotoxic and mechanistic effects are provided to facilitate reproducible research.
Data Presentation: Cytotoxicity of this compound
The anti-proliferative activity of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of DOP and its derivatives in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Compound | Citation(s) |
| DLD1 | Colorectal Cancer | 0.1224 | This compound | [1][2] |
| HCT-116 | Colorectal Cancer | 0.1552 | This compound | [1][2] |
| HeLa | Cervical Cancer | 0.08 | This compound | |
| A549 | Non-Small Cell Lung Cancer | 0.0161 (16.1 nM) | Podophyllotoxin Acetate (a derivative) | [3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.0076 (7.6 nM) | Podophyllotoxin Acetate (a derivative) | [3] |
| MCF-7 | Breast Cancer | Not Specified | 4'-Demethyl-deoxypodophyllotoxin glucoside | [4] |
| K562 | Leukemia | Not Specified | 4'-demethylepipodophyllotoxin derivatives |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (DOP)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DOP in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted DOP solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest DOP treatment.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the DOP concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells and treat with DOP as described for the viability assay.
-
After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal (FL2 or equivalent).
-
Gate out doublets and aggregates using a pulse-width versus pulse-area plot.
-
Collect data for at least 10,000 events.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of the PI3K/AKT Pathway
This protocol provides a general method for analyzing the protein expression and phosphorylation status of key components of the PI3K/AKT pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment with DOP, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and mix with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use densitometry software to quantify band intensities. Normalize the phospho-protein signals to the total protein signals and the loading control (e.g., GAPDH).
-
Visualizations
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes: Dissolving and Utilizing 4'-Demethylpodophyllotoxin for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethylpodophyllotoxin (DMP) is a naturally occurring aryltetralin lignan (B3055560) found in species such as Podophyllum hexandrum. It is a potent antineoplastic agent and a derivative of podophyllotoxin, which serves as a precursor for the synthesis of clinically important anticancer drugs like etoposide (B1684455) and teniposide.[1][2] The primary mechanism of action for DMP's cytotoxic effects is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication and repair.[1][3][4] This inhibition leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] These properties make DMP a valuable compound for in vitro cancer research and drug discovery.
Proper solubilization and handling are critical for obtaining accurate and reproducible results in in vitro studies. This document provides detailed protocols for dissolving DMP, preparing stock and working solutions, and its application in a standard cell viability assay.
Solubility of this compound
This compound is characterized by its poor solubility in aqueous solutions. Therefore, organic solvents are required to prepare concentrated stock solutions for in vitro use. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for this purpose.
The following table summarizes the solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 mg/mL[7][8] | 624.41 mM[7][8] | Ultrasonic treatment may be required to achieve complete dissolution at high concentrations.[7][8] |
| DMSO | 80 mg/mL[9] | 199.81 mM[9] | Use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[9] |
Molecular Weight of this compound: 400.38 g/mol [7][10]
Experimental Protocols
3.1. Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of a high-concentration stock solution of DMP in DMSO.
Materials:
-
This compound (DMP) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculation: Determine the mass of DMP required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 400.38 g/mol = 40.04 mg
-
-
Weighing: Accurately weigh 40.04 mg of DMP powder and place it into a sterile vial.
-
Safety Note: Handle DMP powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the DMP powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes to facilitate dissolution.[7][8] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7][11]
3.2. Protocol for Preparing Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to achieve the desired final concentrations for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.[12]
Materials:
-
100 mM DMP stock solution in DMSO
-
Sterile complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure (Example: Serial Dilutions):
-
Perform serial dilutions of the 100 mM stock solution to create a range of intermediate working solutions.[13] For example, to create a 1 mM solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock + 198 µL of culture medium).
-
To treat cells in a 96-well plate with a final volume of 100 µL per well, you can prepare 2X working solutions in culture medium. For instance, to achieve a final concentration of 10 µM, prepare a 20 µM working solution in medium. Add 50 µL of this 2X solution to wells already containing 50 µL of cells in medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples. This is essential to distinguish the effects of the compound from the effects of the solvent.[12]
Example Application: MTT Cytotoxicity Assay
This protocol outlines the use of DMP to assess its cytotoxic effects on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15] This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow diagram for determining DMP cytotoxicity using an MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of DMP working solutions in culture medium at twice the desired final concentrations. Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of DMP (e.g., 0.01 µM to 10 µM). Include wells for untreated cells and vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for DMP.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase II.[1][3][4] This enzyme normally resolves DNA tangles and supercoils by creating transient double-strand breaks. DMP stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of permanent DNA double-strand breaks.[5][6]
The presence of these breaks triggers a DNA Damage Response (DDR). Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) are activated and phosphorylate various downstream targets, including the histone variant H2AX (forming γ-H2AX), which serves as a reliable marker for DNA double-strand breaks.[6] This cascade activates checkpoint kinases and tumor suppressors like p53, leading to cell cycle arrest, typically at the G2/M phase, and the induction of the intrinsic apoptotic pathway.[6][17]
Signaling Pathway of DMP-Induced Apoptosis
References
- 1. Design, synthesis and topoisomerase II inhibition activity of 4'-demethylepipodophyllotoxin-lexitropsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agents. Part 227: Studies on novel 4'-O-demethyl-epipodophyllotoxins as antitumor agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound CAS#: 40505-27-9 [m.chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | CAS: 40505-27-9 | ChemNorm [chemnorm.com]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4'-Demethylpodophyllotoxin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosages and experimental protocols for the use of 4'-Demethylpodophyllotoxin (DOP) in various animal models, based on currently available scientific literature. The information is intended to guide researchers in designing and conducting preclinical studies for anticancer, anti-inflammatory, and antiviral applications.
Anticancer Applications
This compound, a lignan (B3055560) found in the roots of Podophyllum hexandrum and Peltatum, has demonstrated significant potential as an anticancer agent. It is a derivative of podophyllotoxin (B1678966) and the precursor for clinically important chemotherapy drugs like etoposide (B1684455) and teniposide.
Quantitative Data Summary
| Application | Animal Model | Cell Line | Dosage | Administration Route | Frequency | Treatment Duration | Key Findings |
| Colorectal Cancer | BALB/c athymic nude mice | DLD1 | 50 mg/kg | Intraperitoneal (IP) injection | Every three days | Not specified | Significant inhibition of xenograft tumor growth |
Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol is based on a study investigating the in vivo efficacy of DOP against colorectal cancer.
1. Animal Model:
-
Species: BALB/c athymic nude mice
-
Age: Six weeks old
-
Housing: Maintained under specific pathogen-free (SPF) conditions.
2. Cell Culture and Tumor Induction:
-
Cell Line: Human colorectal cancer cell line DLD1.
-
Cell Preparation: DLD1 cells are cultured in appropriate media until they reach the desired confluence.
-
Tumor Implantation: 5 x 10^6 DLD1 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the right flank of each mouse.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula V = (Length × Width²)/2 is a commonly used approximation.
-
Randomization: Once the tumor volume reaches a predetermined size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as a solution of Dimethyl Sulfoxide (DMSO). The final concentration should be prepared to deliver the desired dose in an appropriate injection volume.
-
Administration:
-
Treatment Group: Administer 50 mg/kg of DOP via intraperitoneal injection.
-
Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO solution) via intraperitoneal injection.
-
-
Frequency: Injections are administered every three days.
4. Efficacy Evaluation:
-
Tumor Measurement: Tumor volume and mouse body weight are measured at regular intervals (e.g., every 2-3 days) throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration.
-
Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. Further analysis, such as immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67 and cleaved caspase-3), can be performed on the tumor tissues.
5. Toxicity Assessment:
-
Body Weight: Monitor for any significant changes in body weight in the treatment group compared to the control group.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
LD50 Data: For a derivative, 4-o-butanoyl-4'-demethylpodophyllotoxin, the 50% lethal dose (LD50) in mice has been reported to be 150 mg/kg, providing a preliminary indication of the toxicity profile of related compounds[1].
Signaling Pathway and Experimental Workflow
Anti-inflammatory and Liver-Protective Applications
While the anti-inflammatory potential of podophyllotoxin derivatives is recognized, specific in vivo dosage information for this compound in standard inflammatory models is limited in the currently available literature. However, one study has investigated its liver-protective effects.
Quantitative Data Summary
| Application | Animal Model | Condition | Dosage | Administration Route | Frequency | Treatment Duration | Key Findings |
| Liver Protection | Rats | D-galactosamine-induced liver lesion | Dosage not specified in abstract | Not specified | Not specified | Not specified | Showed marked protective actions |
Experimental Protocol: D-galactosamine-Induced Liver Injury Model
This protocol provides a general framework for inducing liver injury in rats to test the efficacy of hepatoprotective agents like DOP. The specific dosage for DOP in this model requires further investigation of the full-text scientific literature.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
2. Induction of Liver Injury:
-
Inducing Agent: D-galactosamine (D-GalN).
-
Dosage and Administration: A single intraperitoneal injection of D-GalN (dose to be determined based on literature, e.g., 400-800 mg/kg) is administered to induce acute liver injury.
3. Treatment Protocol:
-
Drug Preparation: Prepare DOP in a suitable vehicle.
-
Administration: Administer DOP at various doses (to be determined) either before or after the D-GalN injection to evaluate its protective or therapeutic effects. A control group receiving only the vehicle should be included.
4. Evaluation of Hepatoprotection:
-
Blood Sampling: Collect blood samples at different time points after D-GalN injection to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the experiment, euthanize the animals and collect liver tissues for histopathological examination to assess the extent of liver damage (e.g., necrosis, inflammation).
Antiviral Applications
Experimental Protocol: Murine Model of Herpes Simplex Virus Infection
1. Animal Model:
-
Species: BALB/c or other susceptible mouse strains.
-
Age: 6-8 weeks old.
2. Virus and Inoculation:
-
Virus Strain: A pathogenic strain of HSV-1 or HSV-2.
-
Inoculation Route: The route of infection can be varied to model different types of human disease, such as cutaneous (scarification of the skin), intravaginal, or intranasal.
3. Treatment Protocol:
-
Drug Preparation: Prepare DOP in a suitable vehicle for the chosen administration route (e.g., topical cream, intraperitoneal injection).
-
Administration: Begin treatment at a specified time point relative to virus inoculation (e.g., prophylactically before infection, or therapeutically after infection). Administer DOP at various doses to determine efficacy. Include a vehicle control group and a positive control group (e.g., acyclovir).
4. Efficacy Evaluation:
-
Clinical Scoring: Monitor the animals daily for clinical signs of infection (e.g., skin lesions, neurological symptoms) and score the severity.
-
Viral Titer: At different time points post-infection, collect relevant tissues (e.g., skin, vaginal lavage, brain) to determine the viral load by plaque assay or qPCR.
-
Survival Rate: In lethal infection models, monitor and record the survival rate of the animals in each group.
Note: The provided protocols are intended as a general guide. Researchers should consult detailed methodologies in relevant publications and adapt the protocols to their specific research questions and institutional guidelines. Dose-ranging studies are crucial to determine the optimal therapeutic window for this compound in any new animal model or disease application.
References
Synthesizing Novel Derivatives of 4'-Demethylpodophyllotoxin: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel derivatives of 4'-Demethylpodophyllotoxin (DMEP), a potent cytotoxic agent. These guidelines are intended to assist researchers in the development of new anticancer drug candidates with improved efficacy and reduced toxicity.
Introduction
This compound, a semi-synthetic derivative of podophyllotoxin (B1678966), serves as a crucial scaffold in the design of anticancer agents. Its derivatives, such as etoposide (B1684455) and teniposide, are clinically used to treat various cancers. However, challenges like drug resistance and dose-limiting toxicities necessitate the development of novel analogues. This document outlines the synthesis of promising classes of DMEP derivatives, their biological evaluation, and the underlying signaling pathways.
Synthesis of this compound Derivatives
The synthesis of novel DMEP derivatives primarily involves modifications at the C4 and C4' positions of the podophyllotoxin scaffold. Below are detailed protocols for the synthesis of sulfamate (B1201201), carbamate (B1207046), and glycoside derivatives.
General Precursor Synthesis: 4'-Demethylepipodophyllotoxin (B1664165) (DMEP)
A common precursor for many derivatives is 4'-demethylepipodophyllotoxin, which can be synthesized from podophyllotoxin.
Protocol 1: Preparation of 4'-Demethylepipodophyllotoxin from Podophyllotoxin
Materials:
-
Podophyllotoxin
-
D,L-methionine
-
Methanesulfonic acid
-
Acetone
-
Water
-
Ethyl acetate (B1210297)
-
Ice
Procedure:
-
Dissolve 50 g (0.12 mol) of podophyllotoxin in 50 ml of acetone.
-
Add the solution with stirring at room temperature to a mixture of 100 g (0.67 mol) of D,L-methionine, 500 ml (7.7 mol) of methanesulfonic acid, and 10 ml of water.
-
The temperature will rise to approximately 40°C. Maintain stirring for 2 hours, allowing the mixture to return to ambient temperature.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Extract the precipitate with ethyl acetate (3 x 700 ml).
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-demethylepipodophyllotoxin.[1]
Synthesis of 4-O-Sulfamate Derivatives
Protocol 2: General Procedure for the Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives
Materials:
-
4'-Demethylepipodophyllotoxin (or Podophyllotoxin as starting material)
-
Chlorosulfonic acid
-
Dry Dichloromethane (DCM)
-
Ammonia (B1221849) or appropriate aryl/heteroaryl amine
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Cyclohexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred solution of 4'-demethylepipodophyllotoxin (1.0 mmol) in dry DCM (10 mL) cooled in an ice bath, cautiously add a solution of chlorosulfonic acid (1.5 mmol) in dry DCM (10 mL) dropwise.
-
Stir the mixture for 1 hour at room temperature.
-
Add ammonia or the desired aryl/heteroaryl amine (2.0 mmol) to the reaction mixture.
-
Continue stirring for 1-4 hours at room temperature.
-
Add triethylamine (TEA) (3.0 mmol) and then filter the mixture.
-
Evaporate the filtrate to dryness.
-
Purify the crude residue by column chromatography on silica gel using a cyclohexane-ethyl acetate gradient to afford the desired sulfamate derivatives.[2][3]
Synthesis of 4-Carbamate Derivatives
Protocol 3: Synthesis of 4-Carbamate Derivatives of 4'-Demethylepipodophyllotoxin
Materials:
-
4'-Demethylepipodophyllotoxin
-
Appropriate isocyanate (e.g., ethyl isocyanate)
-
Dry Dichloromethane (DCM)
-
Pyridine
-
Silica gel for column chromatography
-
Chloroform and Acetone (for chromatography)
Procedure:
-
Dissolve 4'-demethylepipodophyllotoxin in dry DCM.
-
Add a slight excess of the desired isocyanate and a catalytic amount of pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., using a chloroform:acetone, 97:3 mixture) to yield the carbamate derivative.[4]
Synthesis of Glycoside Derivatives
Protocol 4: Synthesis of 4'-O-Demethylepipodophyllotoxin Glycosides
Materials:
-
4'-Demethylepipodophyllotoxin
-
Protected sugar donor (e.g., 1,2,3,4,6-penta-O-acetyl-D-glucopyranose)
-
Lewis acid catalyst (e.g., BF3·Et2O)
-
Dry Dichloromethane (DCM)
-
Molecular sieves
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4'-demethylepipodophyllotoxin and the protected sugar donor in dry DCM containing activated molecular sieves, add the Lewis acid catalyst at a low temperature (e.g., 0°C or -15°C).
-
Stir the reaction mixture under an inert atmosphere and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the glycosylated product.
-
If necessary, deprotect the sugar moiety using standard procedures (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final glucoside derivative.[5]
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay
Protocol 5: MTT Assay for Cytotoxicity Evaluation
Materials:
-
Human cancer cell lines (e.g., HeLa, A-549, MCF-7, HL-60)
-
Normal human cell line (for selectivity assessment)
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.[2][3][6]
Cell Cycle Analysis
Protocol 6: Flow Cytometry for Cell Cycle Analysis
Materials:
-
Human cancer cell line (e.g., A549)
-
Synthesized compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at various concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at 4°C for at least 24 hours.
-
Centrifuge the cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate in the dark at 4°C for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[7]
Apoptosis Assay
Protocol 7: Annexin V-FITC/PI Staining for Apoptosis Detection
Materials:
-
Human cancer cell line (e.g., A549)
-
Synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 24 or 36 hours).
-
Collect both the adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 500 µL of 1× Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.[7]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activities of representative novel this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxicity (IC₅₀, µM) of 4-O-Sulfamate Derivatives [2]
| Compound | MCF-7 (Breast) | A2780 (Ovarian) | HT29 (Colon) | MRC5 (Normal Lung) |
| Podophyllotoxin | 0.011 | 0.013 | 0.015 | 0.011 |
| Compound 2 | 0.730 | 0.810 | 1.000 | 2.500 |
| Compound 3 | 0.150 | 0.190 | 0.220 | 2.020 |
| Compound 4 | 0.180 | 0.220 | 0.250 | 0.190 |
| Compound 5 | 0.200 | 0.250 | 0.280 | 0.210 |
Table 2: Cytotoxicity (IC₅₀, µM) of Dimeric Podophyllotoxin Derivatives [6]
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) |
| Compound 29 | 0.43 | 1.52 | 0.89 | 1.54 | 3.50 |
| Etoposide | 0.43 | 11.2 | 16.9 | 45.1 | 21.9 |
| Cisplatin | 1.25 | 6.1 | 8.0 | 11.1 | 9.5 |
Table 3: Cytotoxicity (IC₅₀, µM) of 4β-N-Substituted Derivatives [8]
| Compound | HeLa (Cervical) | K562 (Leukemia) | K562/A02 (Resistant Leukemia) |
| 9a | 0.65 | 1.12 | 1.56 |
| 9e | 0.43 | 2.34 | 2.87 |
| 9i | 0.19 | 1.87 | 2.01 |
| 9l | 7.93 | 6.42 | 6.89 |
| Etoposide | 1.52 | 4.31 | 5.67 |
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway
Several studies have indicated that this compound and its derivatives can exert their anticancer effects by modulating the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[9][10]
Caption: PI3K/AKT signaling pathway and the inhibitory effect of 4'-DMEP derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Workflow for discovery of novel 4'-DMEP derivatives.
References
- 1. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 2. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaup.edu [aaup.edu]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for 4'-Demethylpodophyllotoxin Treatment in HCT116 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) derived from the roots of Podophyllum hexandrum, has demonstrated significant cytotoxic potential across various cancer cell lines.[1] In the context of colorectal cancer, particularly the HCT116 cell line, DOP has emerged as a compound of interest due to its ability to inhibit cell proliferation and induce programmed cell death. These application notes provide a comprehensive overview of the effects of this compound on the HCT116 human colorectal carcinoma cell line, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Recent studies indicate that this compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2] The underlying mechanism is linked to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Furthermore, evidence suggests that DOP can also induce DNA damage, contributing to its cytotoxic activity.[1][2] A related compound, podophyllotoxin (B1678966) (PT), has been shown to induce apoptosis in HCT116 cells through a p38 MAPK signaling pathway, suggesting a potential area for further investigation with DOP.
This document serves as a practical guide for researchers investigating the therapeutic potential of this compound in colorectal cancer models.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and the related compound, Podophyllotoxin, on the HCT116 cell line.
Table 1: Cytotoxicity of this compound in HCT116 Cells
| Compound | Cell Line | IC50 Value (µM) | Assay | Reference |
| This compound | HCT116 | 0.1552 | CCK-8 | [1] |
Table 2: Effect of Podophyllotoxin (PT) on Apoptosis in HCT116 Cells (48h Treatment) *
| Concentration (µM) | Apoptotic Cells (%) | Assay | Reference |
| 0 (Control) | 2.59 | Annexin V/7-AAD | [3] |
| 0.1 | 18.47 | Annexin V/7-AAD | [3] |
| 0.2 | 28.87 | Annexin V/7-AAD | [3] |
| 0.3 | 65.90 | Annexin V/7-AAD | [3] |
Table 3: Effect of Podophyllotoxin (PT) on Cell Cycle Distribution in HCT116 Cells (48h Treatment) *
| Concentration (µM) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Assay | Reference |
| 0 (Control) | 5.33 | - | - | - | PI Staining | [3] |
| 0.1 | 19.93 | Decreased | Unaffected | Increased | PI Staining | [3] |
| 0.2 | 34.67 | Decreased | Unaffected | Increased | PI Staining | [3] |
| 0.3 | 49.27 | Decreased | Unaffected | Increased | PI Staining | [3] |
*Data for Podophyllotoxin (PT), a closely related compound, is presented as a representative example of the effects of this class of compounds on HCT116 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
HCT116 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1] For experimental procedures, cells should be seeded at an appropriate density and allowed to attach overnight before treatment with this compound at the desired concentrations.
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
HCT116 cells
-
96-well plates
-
This compound (DOP)
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% P/S)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
The following day, treat the cells with various concentrations of DOP (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is based on standard propidium (B1200493) iodide (PI) staining methods for cell cycle analysis.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound (DOP)
-
PBS (Phosphate-buffered saline)
-
70% ice-cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with DOP for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol follows the principles of Annexin V-FITC and PI double staining for the detection of apoptosis.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound (DOP)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with DOP for the desired time.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol provides a general framework for assessing the activation of the PI3K/Akt pathway.
Materials:
-
HCT116 cells
-
6-well plates
-
This compound (DOP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR, anti-p-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells and treat with DOP as required.
-
Lyse the cells with ice-cold RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for evaluating this compound in HCT116 cells.
Caption: Proposed mechanism of this compound action in HCT116 cells.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an In Vivo Model of 4'-Demethylpodophyllotoxin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a robust in vivo model to evaluate the anti-tumor efficacy of 4'-Demethylpodophyllotoxin (DOP), a potent anti-cancer compound derived from podophyllotoxin (B1678966).[1] The protocols outlined below are synthesized from established methodologies for testing podophyllotoxin derivatives and other anti-cancer agents in preclinical settings.
Introduction
This compound, a lignan (B3055560) compound found in plants of the Podophyllum genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanisms of action include the inhibition of topoisomerase II and the induction of DNA damage, cell cycle arrest at the G2/M phase, and apoptosis, notably through the PI3K-AKT signaling pathway.[1][2][3] Establishing a reliable in vivo model is a critical step in the preclinical development of DOP to validate its therapeutic potential and determine its efficacy in a physiological context. This document provides detailed protocols for a xenograft mouse model, a widely accepted standard for evaluating anti-cancer drug efficacy.[4][5][6]
I. Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound and its derivatives, providing a reference for expected efficacy and experimental parameters.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (DOP) | DLD1, RKO, HCT-116 | Colorectal Cancer | Not specified, but showed dose-dependent growth inhibition | [1] |
| 4'-demethyl-4-deoxypodophyllotoxin derivative (7d) | MGC-803, HepG2 | Gastric, Liver Cancer | Sub to low micromolar | [7] |
| TOP-53 (podophyllotoxin derivative) | Murine Tumor Lines | Colon, Melanoma, Lung | 0.016-0.37 µg/ml | [2] |
| TOP-53 (podophyllotoxin derivative) | Human NSCLC Lines | Non-Small Cell Lung Cancer | 0.26-8.9 µg/ml | [2] |
| Compound 28 (DMEP derivative) | A549, DU145, KB | Lung, Prostate, Nasopharyngeal | GI50 values reported as highly effective | [3] |
Table 2: In Vivo Efficacy of this compound Derivatives in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 4'-demethyl-4-deoxypodophyllotoxin derivative (7d) | Nude Mice | HepG2 Xenograft | 4 mg/kg | Reduced tumor weights and volumes | [7] |
| TOP-53 (podophyllotoxin derivative) | Mice | Murine Solid Tumors (Colon 26, B16-BL6, Lewis lung) | 3-5 times lower dose than VP-16 | Significant efficacy equivalent to VP-16 | [2] |
| TOP-53 (podophyllotoxin derivative) | Mice | Human NSCLC Xenografts | Not specified | Active in 4 out of 5 tumors | [2] |
| Compound 28 (DMEP derivative) | Mice | Hepatoma 22 (H22) model | Not specified | Apparent in vivo antitumor efficacy | [3] |
II. Experimental Protocols
This section provides detailed methodologies for conducting an in vivo efficacy study of this compound using a tumor xenograft model.
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Line Selection: Choose a relevant human cancer cell line known to be sensitive to podophyllotoxin derivatives or with dysregulated PI3K-AKT pathways (e.g., colorectal cancer lines like DLD1 or HCT-116, or non-small cell lung cancer lines).[1][2]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them by washing with PBS and detaching with a minimal amount of trypsin-EDTA.[8] Neutralize the trypsin with complete medium.
-
Cell Viability and Counting: Centrifuge the cell suspension, wash the pellet twice with sterile PBS, and resuspend in PBS or serum-free medium.[8] Perform a trypan blue exclusion assay to ensure cell viability is >95%.[8] Count the viable cells using a hemocytometer.
-
Preparation for Injection: Resuspend the cells to a final concentration of 3 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Cultrex® Basement Membrane Extract (BME) to improve tumor take and growth.[8] Keep the cell suspension on ice until injection.
Protocol 2: Xenograft Tumor Model Establishment
-
Animal Model: Use 4-6 week old immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, which are standard hosts for human tumor xenografts.[4][8] Allow the mice to acclimatize for at least one week before any procedures.[8]
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Sterilize the injection site on the lower flank of the mouse with an ethanol (B145695) or iodine solution.[8]
-
Using a 1-cc syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the flank.[8]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.[9]
-
Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[8]
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 50-100 mm³.[8][9]
-
Protocol 3: Treatment Administration and Efficacy Evaluation
-
Drug Formulation: Prepare this compound in a suitable vehicle for administration (e.g., a solution of DMSO, Cremophor EL, and saline). The final concentration should be based on dose-finding studies.
-
Treatment Groups:
-
Vehicle Control Group: Receives the vehicle solution only.
-
Treatment Group(s): Receive different doses of this compound.
-
Positive Control Group (Optional): Receives a standard-of-care chemotherapeutic agent like etoposide (B1684455) or oxaliplatin.[1][2]
-
-
Drug Administration: Administer the treatment via an appropriate route, such as intraperitoneal (IP) or oral gavage (PO), based on the compound's properties and previous studies.[9] The dosing schedule can be daily, every other day, or as determined by tolerability studies.
-
Monitoring:
-
Continue to measure tumor volumes and body weights of the mice 2-3 times per week.[10] Body weight changes can indicate drug toxicity.
-
Monitor the overall health and behavior of the mice daily.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.[9]
-
At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Collect tumors and major organs for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).[11]
-
III. Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound via the PI3K-AKT pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a novel podophyllotoxin derivative (TOP-53) against lung cancer and lung metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocol-online.org [protocol-online.org]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 4'-Demethylpodophyllotoxin and Oxaliplatin Combination Therapy in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin (B1677828) is a cornerstone of chemotherapy regimens for colorectal cancer (CRC), primarily as part of the FOLFOX protocol.[1] Its efficacy, however, is often limited by the development of drug resistance.[1] 4'-Demethylpodophyllotoxin (DMPT), also known as DOP, is a derivative of podophyllotoxin, a lignan (B3055560) extracted from the roots of Podophyllum species.[1][2] Recent preclinical studies have demonstrated that DMPT exhibits potent anti-cancer activity in CRC and can synergistically enhance the cytotoxicity of oxaliplatin, offering a promising strategy to overcome chemoresistance.[1][2]
This document provides detailed application notes and protocols for researchers investigating the combination therapy of this compound and oxaliplatin in colorectal cancer models.
Mechanism of Action
The synergistic anti-tumor effect of the this compound and oxaliplatin combination therapy in colorectal cancer is understood to stem from their distinct but complementary mechanisms of action.
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent. Upon entering a cell, it forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4]
This compound (DMPT) has been shown to exert its anti-cancer effects in colorectal cancer by targeting the PI3K-AKT signaling pathway.[1][2][5] Inhibition of this pathway leads to the induction of DNA damage, cell cycle arrest at the G2/M phase, and apoptosis.[1][2] By modulating the PI3K-AKT pathway, DMPT may counteract the resistance mechanisms that cancer cells develop against oxaliplatin.
The combination of these two agents results in enhanced cytotoxicity and a more profound induction of apoptosis in CRC cells than either agent alone.[1][2]
Signaling Pathway
Caption: Proposed signaling pathway of DMPT and Oxaliplatin combination therapy.
Experimental Workflow
Caption: General experimental workflow for evaluating DMPT and Oxaliplatin combination.
Data Presentation
In Vitro Cytotoxicity
The synergistic effect of this compound (DMPT) and oxaliplatin has been demonstrated in colorectal cancer cell lines.
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| DLD1 | DMPT | 0.1224[2] | < 1 (Synergistic) |
| HCT-116 | DMPT | 0.1552[2] | < 1 (Synergistic) |
| DLD1 | Oxaliplatin | Data not available in initial search | - |
| HCT-116 | Oxaliplatin | 18.5[6] | - |
| DLD1 | DMPT + Oxaliplatin | - | Specific values dependent on concentrations used[1] |
| HCT-116 | DMPT + Oxaliplatin | - | Specific values dependent on concentrations used[1] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The CI values for the combination of DMPT and oxaliplatin are concentration-dependent.[1]
In Vivo Efficacy
In a DLD1-derived xenograft model, DMPT administration resulted in a significant inhibition of tumor growth, as evidenced by a reduction in both tumor volume and weight.[1] The combination of DMPT and oxaliplatin is expected to show an even greater anti-tumor effect.
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight |
| Control | 0 | No significant change |
| DMPT | Specific percentage not available in initial search | No significant change[1] |
| Oxaliplatin | Specific percentage not available in initial search | Data not available in initial search |
| DMPT + Oxaliplatin | Expected to be greater than individual treatments | Data not available in initial search |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxicity of DMPT and oxaliplatin, alone and in combination.
Materials:
-
Colorectal cancer cell lines (e.g., DLD1, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (DMPT) stock solution (in DMSO)
-
Oxaliplatin stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of DMPT and oxaliplatin in complete medium. For combination studies, prepare a fixed ratio of the two drugs.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after drug treatment.
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
DMPT and Oxaliplatin
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
PBS
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of DMPT, oxaliplatin, or their combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
DMPT and Oxaliplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DMPT, oxaliplatin, or their combination for a specified time (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (PI Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
DMPT and Oxaliplatin
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DMPT, oxaliplatin, or their combination for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Colorectal cancer cells (e.g., DLD1)
-
Matrigel (optional)
-
DMPT and Oxaliplatin formulations for in vivo administration
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Subcutaneously inject colorectal cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, DMPT alone, oxaliplatin alone, DMPT + oxaliplatin).
-
Administer the treatments according to a predetermined schedule (e.g., intraperitoneal injection daily or several times a week).
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition for each treatment group.
Conclusion
The combination of this compound and oxaliplatin represents a promising therapeutic strategy for colorectal cancer. The provided protocols offer a framework for researchers to investigate the synergistic effects and underlying mechanisms of this combination therapy in both in vitro and in vivo models. Further research is warranted to optimize dosing and scheduling and to evaluate the clinical potential of this combination.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin: a novel platinum analog with activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Oxaliplatin-Based Chemotherapy Combined With Traditional Medicines for Colorectal Cancer: Contributions of Specific Plants to Tumor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic effects of oxaliplatin and piperlongumine on colorectal cancer are mediated by oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of 4'-Demethylpodophyllotoxin using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethylpodophyllotoxin, a lignan (B3055560) isolated from the roots of Podophyllum species, is a potent cytotoxic agent and a precursor for the synthesis of etoposide (B1684455) and teniposide, two clinically important anti-cancer drugs. It exhibits significant anti-proliferative activity against a variety of cancer cell lines. The mechanism of action primarily involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Data Presentation
The cytotoxic activity of this compound and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and its derivatives against various human cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) |
| This compound Derivative (7d) | MGC-803 | Gastric Cancer | Sub-micromolar |
| This compound Derivative (7d) | HepG2 | Liver Cancer | Sub-micromolar |
| This compound Derivative (7d) | A549 | Lung Cancer | Low micromolar |
| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HeLa | Cervical Cancer | Potent |
| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HepG2 | Liver Cancer | Potent |
| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | A549 | Lung Cancer | Potent |
| 4β-N-(4-Nitrophenyl piperazinyl)-4'-O-demethyl-4-deoxypodophyllotoxin (11) | HCT-8 | Colon Cancer | Potent |
| 4-O-butanoyl-4'-demethylpodophyllotoxin (BN 58705) | Various | Multiple Human Tumors | Highly potent |
| Podophyllotoxin Derivative (12h) | EC-9706 | Esophageal Cancer | 1.2 - 22.8 |
| Podophyllotoxin Derivative (12h) | HeLa | Cervical Cancer | 1.2 - 22.8 |
| Podophyllotoxin Derivative (12h) | T-24 | Bladder Cancer | 1.2 - 22.8 |
| Podophyllotoxin Derivative (12h) | H460 | Lung Cancer | 1.2 - 22.8 |
Experimental Protocols
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method to assess cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
This compound (stock solution prepared in DMSO, protected from light)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filter-sterilized and stored at 4°C, protected from light)[3]
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution (e.g., acidified isopropanol)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Adherent or suspension cancer cell lines of interest
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)[1]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the experiment.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 to 100 µM) to determine the approximate IC50 value.
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percentage of Cell Viability:
-
Subtract the average absorbance of the blank control from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine the IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Signaling Pathway of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.[5][6] The compound binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules. This disruption of the cytoskeleton activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[5][6][7][8][9] Prolonged G2/M arrest can then initiate the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization and the release of cytochrome c. Cytochrome c then activates a caspase cascade, including the executioner caspases-3 and -7, which ultimately leads to the cleavage of cellular substrates and programmed cell death.[5][6] Some studies also suggest the involvement of p53 activation in this process.[5][7]
Signaling Pathway Diagram
Caption: Key signaling events in 4'-DMP-induced cytotoxicity.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in SGC-7901 cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) of human lymphoblast cultures in G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by 4'-Demethylpodophyllotoxin
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Demethylpodophyllotoxin (DOP), a derivative of podophyllotoxin (B1678966), is a potent anti-cancer compound that has demonstrated significant therapeutic potential against various cancer types, including colorectal cancer.[1] Like other podophyllotoxin derivatives, its primary mechanism of action involves the inhibition of tubulin polymerization.[2][3] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, the cell cycle is halted at the G2/M phase, preventing cell proliferation and often leading to apoptosis (programmed cell death).[1][5][6]
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[7] This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. These application notes provide a detailed protocol for treating cancer cells with this compound and subsequently analyzing the induced cell cycle arrest using flow cytometry.
Signaling Pathway of Tubulin Inhibition-Induced G2/M Arrest
This compound acts as a microtubule-destabilizing agent. By inhibiting tubulin polymerization, it prevents the formation of a functional mitotic spindle. This activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC halts the cell cycle in metaphase to ensure proper chromosome attachment to the spindle. This arrest is maintained by regulating the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C). The sustained arrest in the G2/M phase is characterized by altered expression of key cell cycle regulatory proteins, such as an accumulation of Cyclin B1 and changes in the activity of Cdc2 (CDK1).[5][6][8]
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
This section provides a comprehensive methodology for assessing the effect of this compound on the cell cycle of cancer cells.
I. Materials and Reagents
-
Cell Lines: Human cancer cell line of interest (e.g., HeLa, SGC-7901, QBC939).[6][9][10]
-
Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
This compound (DOP/DPT): Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For cell detachment.
-
Fixative: Ice-cold 70% ethanol (B145695).[7]
-
Propidium Iodide (PI) Staining Solution:
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Centrifuge.
-
Flow cytometer (e.g., BD FACSCalibur, Beckman Coulter CytoFLEX).
-
12x75 mm polystyrene/polypropylene tubes.[11]
-
II. Experimental Workflow: Cell Treatment and Staining
The overall workflow involves culturing cells, treating them with the compound, harvesting, fixing, staining with PI, and finally, analyzing the samples on a flow cytometer.
Caption: Workflow for cell cycle analysis using flow cytometry.
III. Step-by-Step Protocol
A. Cell Culture and Treatment
-
Seed 1 x 10⁶ cells per well into 6-well plates and incubate overnight at 37°C to allow for cell attachment.[9]
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A solvent control (e.g., DMSO) should be run in parallel.
-
Replace the medium in the wells with the medium containing the desired concentrations of the drug or solvent control.[9]
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6][9]
B. Sample Preparation and Fixation
-
Harvest the cells, including both adherent and floating cells, and transfer them to 12x75 mm tubes.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant.[7]
-
Wash the cell pellet by resuspending in 3 mL of ice-cold PBS and centrifuge again.[7]
-
Discard the supernatant and resuspend the pellet in 400-500 µL of residual PBS. It is critical to achieve a single-cell suspension.[7][12]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[7] This minimizes cell clumping.
-
Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored in ethanol at 4°C for several months.[12]
C. Propidium Iodide Staining
-
Centrifuge the ethanol-fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the cells. Carefully decant the ethanol.[7][12]
-
Wash the cells twice with PBS to remove any residual ethanol.[7][11]
-
Resuspend the cell pellet in 400-500 µL of PI/RNase A staining solution.[7][11]
-
Incubate the tubes for 15-30 minutes at room temperature in the dark.[9][10]
-
Samples are now ready for analysis and should not be washed prior to acquisition.[11]
IV. Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure the fluorescence of propidium iodide, typically in the FL2 or FL3 channel on a linear scale.[11]
-
Use a low flow rate during acquisition to ensure high-quality data with low coefficients of variation (CVs).[7]
-
Use a dot plot of the forward scatter area (FSC-A) versus forward scatter height (FSC-H) or a similar plot of PI signal area vs. height to gate on single cells and exclude doublets and aggregates.[11]
-
Collect at least 10,000 singlet events for each sample.[7][11]
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Treatment of cancer cells with this compound or its analogs is expected to result in a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and/or S phases.
Table 1: Dose-Dependent Effect of Deoxypodophyllotoxin (DPT) on Cell Cycle Distribution in QBC939 Cells after 48h.*
| DPT Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 27.0 ± 5.6 | 61.5 ± 5.9 | 11.5 ± 2.9 |
| 0.05 | 25.1 ± 4.8 | 55.4 ± 4.8 | 19.5 ± 3.5 |
| 0.1 | 24.3 ± 4.4 | 49.2 ± 6.1 | 26.5 ± 5.9 |
| 0.5 | 20.8 ± 4.2 | 29.3 ± 7.3 | 49.1 ± 5.6 |
*Data adapted from a study on Deoxypodophyllotoxin, a close analog of this compound, in cholangiocarcinoma cells.[9] Values are presented as mean ± SD.
Table 2: Time-Dependent Effect of Deoxypodophyllotoxin (DPT) on G2/M Arrest in SGC-7901 Cells (75 nM).*
| Treatment Time (hours) | % Cells in G2/M |
| 0 (Control) | ~15% |
| 12 | ~30% |
| 24 | ~55% |
| 48 | ~65% |
*Data estimated from graphical representations in a study on Deoxypodophyllotoxin in gastric cancer cells.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV of G1/G0 Peak | - Improper fixation (e.g., clumping).- High flow rate during acquisition.- Use of fixatives other than ethanol.[7] | - Ensure single-cell suspension before adding ethanol drop-wise while vortexing.- Use a low flow rate.[7]- Use 70% ethanol for fixation.[7] |
| Excessive Debris in Plot | - High percentage of apoptotic/necrotic cells.- Harsh sample handling. | - Use an FSC vs. SSC plot to gate out debris.- Handle cells gently during harvesting and washing steps. |
| No Clear G2/M Arrest | - Drug concentration is too low or incubation time is too short.- Cell line is resistant to the drug. | - Perform a dose-response and time-course experiment to find optimal conditions.- Confirm drug activity with a cell viability assay (e.g., MTT).[13] |
| PI Signal is Weak | - Insufficient PI concentration or incubation time.- RNase A activity is low. | - Optimize PI concentration and incubation time (some cells may require longer).[7]- Ensure RNase A is stored correctly and is active. |
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in SGC-7901 cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Probing the PI3K/AKT Signaling Cascade Following 4'-Demethylpodophyllotoxin Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for investigating the effects of 4'-Demethylpodophyllotoxin, a potent anti-cancer agent, on the critical PI3K/AKT signaling pathway using Western Blot analysis. This methodology is essential for elucidating the compound's mechanism of action and evaluating its therapeutic potential.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a pivotal intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent hallmark of various cancers, making it a prime target for novel therapeutic interventions.[1] this compound and its derivatives have demonstrated significant anti-tumor activity, in part by modulating this crucial pathway.[2][3][4] Western Blotting is a powerful and widely adopted technique to assess the activation state of the PI3K/AKT pathway by detecting changes in the phosphorylation levels of its key protein components.[1]
Principle
This protocol details the treatment of cancer cell lines with this compound, followed by the preparation of cell lysates and subsequent analysis by Western Blot. The core of the technique involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with specific antibodies to detect total and phosphorylated levels of key proteins in the PI3K/AKT pathway. A decrease in the ratio of phosphorylated to total protein for components like PI3K and AKT indicates inhibition of the pathway.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound (and its derivative, Deoxypodophyllotoxin) on key proteins in the PI3K/AKT pathway, as determined by Western Blot analysis in various cancer cell lines.
| Cell Line | Treatment | Concentration | Duration | Target Protein | Change in Phosphorylation | Reference |
| DLD1 (Colorectal Cancer) | This compound (DOP) | 0.15 µM | 48 hours | p-PI3K | Decrease | [2] |
| HCT-116 (Colorectal Cancer) | This compound (DOP) | 0.15 µM | 48 hours | p-AKT | Decrease | [2] |
| HSC2 (Oral Squamous Carcinoma) | Deoxypodophyllotoxin (DPT) | 2.5, 5, 10 nM | 24 hours | p-PI3K | Dose-dependent decrease | [3] |
| HSC3 (Oral Squamous Carcinoma) | Deoxypodophyllotoxin (DPT) | 2.5, 5, 10 nM | 24 hours | p-AKT | Dose-dependent decrease | [3] |
| U87 (Glioblastoma) | Deoxypodophyllotoxin (DPT) | Not Specified | 24 hours | p-PI3K | Decrease | [5] |
| U251 (Glioblastoma) | Deoxypodophyllotoxin (DPT) | Not Specified | 24 hours | p-AKT | Decrease | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT signaling pathway with this compound inhibition.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocol
This protocol provides a general framework. Optimization of conditions such as antibody concentrations and incubation times may be necessary for different cell types and experimental setups.
Materials and Reagents
-
Cell Lines: e.g., DLD1, HCT-116 (colorectal cancer), HSC2, HSC3 (oral squamous carcinoma), U87, U251 (glioblastoma)
-
This compound (DOP) or Deoxypodophyllotoxin (DPT): Stock solution in DMSO
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer: RIPA buffer is commonly used.[6] A typical composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.
-
Protein Assay Reagent: BCA Protein Assay Kit or equivalent
-
Laemmli Sample Buffer (4X or 2X)
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels
-
Running Buffer (1X): For SDS-PAGE
-
Transfer Buffer (1X): For protein transfer
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-specific antibodies, BSA is often preferred.
-
Primary Antibodies:
-
Rabbit anti-phospho-PI3K (p85)
-
Rabbit anti-PI3K (p85)
-
Rabbit anti-phospho-AKT (Ser473 or Thr308)
-
Rabbit anti-AKT (pan)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents
Procedure
-
Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.15 µM for colorectal cancer cells; 2.5-10 nM for oral squamous carcinoma cells) or vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).[2][3]
-
-
Cell Lysis and Protein Extraction
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer (typically 1:1000, but refer to the manufacturer's datasheet) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:10000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imaging system or X-ray film.
-
For quantitative analysis, use densitometry software to measure the band intensity.
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For loading consistency, also normalize to a housekeeping protein like β-actin or GAPDH.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein per lane. |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| Low antibody concentration | Increase primary antibody concentration or incubation time. | |
| Inactive ECL substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody dilution. |
| Protein degradation | Ensure fresh protease inhibitors are used in the lysis buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Corrigendum] Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing 4'-Demethylpodophyllotoxin Synergy with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DOP), a semi-synthetic derivative of podophyllotoxin, is a potent anticancer agent that functions by inducing DNA damage, cell cycle arrest, and apoptosis.[1] Its efficacy can be significantly enhanced when used in combination with other chemotherapeutic drugs, a strategy that can also help in overcoming drug resistance.[1] This document provides detailed application notes on the synergistic effects of this compound with other anticancer agents and comprehensive protocols for assessing these synergies in a laboratory setting.
The primary mechanism of action for DOP involves the activation of the PI3K-AKT signaling pathway, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1] Combining DOP with other anticancer drugs can lead to enhanced cytotoxicity against various cancer cell lines.[1]
Data Presentation: Synergistic Combinations with this compound
The synergistic potential of this compound has been evaluated in combination with several standard chemotherapeutic agents. The following table summarizes the quantitative data from a key study on its combination with oxaliplatin (B1677828) in colorectal cancer cell lines. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) indicates the fold-change of dose reduction for each drug in a synergistic combination to achieve a given effect level.
| Combination Drug | Cancer Cell Line | Drug Concentrations | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| Oxaliplatin | DLD1, HCT-116 | DOP: 0.1, 0.15, 0.25 µM; Oxaliplatin: 2, 4, 8 µM | Synergistic (CI < 1) | Favorable dose-reduction | [1] |
Note: While the referenced study confirmed a pronounced synergistic inhibition, specific numerical CI and DRI values were not detailed in the primary publication. The data indicates a significant synergistic effect allowing for dose reduction.
Mechanism of Synergy
The synergistic effect of this compound with other anticancer drugs is primarily attributed to its ability to induce cell cycle arrest and apoptosis, sensitizing cancer cells to the cytotoxic effects of the partner drug.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound (DOP) in inducing apoptosis and cell cycle arrest through the PI3K/AKT pathway.
Caption: Mechanism of this compound (DOP) induced apoptosis and cell cycle arrest.
Experimental Protocols
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound with another anticancer drug is outlined below.
Caption: Workflow for assessing drug synergy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single drugs and their combinations.
Materials:
-
Cancer cell lines (e.g., DLD1, HCT-116)
-
96-well plates
-
Complete culture medium
-
This compound (DOP)
-
Partner anticancer drug (e.g., Oxaliplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Drug Treatment:
-
Prepare serial dilutions of DOP and the partner drug in culture medium.
-
Treat the cells with:
-
Single agents at various concentrations.
-
Combinations of both drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs).
-
A vehicle control (medium with the highest concentration of DMSO used for drug dilutions).
-
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each single drug.
-
Use the dose-response data for the combination treatments to calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software like CompuSyn.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with single drugs and their synergistic combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after drug treatment.
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with single drugs and their synergistic combination for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of this compound's mechanism of action.[1]
-
Conclusion
The combination of this compound with other anticancer drugs, such as oxaliplatin, presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance in cancers like colorectal cancer.[1] The synergistic effects are rooted in the ability of DOP to induce G2/M cell cycle arrest and apoptosis, thereby sensitizing cancer cells to the partner chemotherapeutic agent. The protocols provided herein offer a comprehensive framework for researchers to quantitatively assess these synergistic interactions and further elucidate the underlying molecular mechanisms. Rigorous evaluation of drug combinations using these standardized methods is crucial for the development of more effective cancer therapies.
References
Application Notes and Protocols for Establishing a 4'-Demethylpodophyllotoxin (DMPT) Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Demethylpodophyllotoxin (DMPT), a derivative of podophyllotoxin (B1678966), is a potent anti-cancer agent that inhibits cell proliferation and induces apoptosis in various cancer cell lines. However, the development of drug resistance remains a significant obstacle in cancer chemotherapy. Establishing DMPT-resistant cell lines in vitro is a crucial step to investigate the molecular mechanisms underlying this resistance, identify potential biomarkers, and develop novel strategies to overcome it. These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for generating and characterizing DMPT-resistant cancer cell lines.
Data Presentation
The development of resistance is quantified by the increase in the half-maximal inhibitory concentration (IC50). The fold resistance is a key metric calculated as the ratio of the IC50 of the resistant cell line to that of the parental, sensitive cell line. Due to the limited availability of published specific IC50 values for DMPT-resistant cell lines, the following table presents an illustrative example based on typical fold-resistance observed in cancer cells.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| A549 (Human Lung Cancer) | 50 | 500 | 10 | [1] |
| HCT116 (Human Colon Cancer) | 75 | 900 | 12 | |
| MCF-7 (Human Breast Cancer) | 60 | 720 | 12 |
Note: The IC50 values for resistant cell lines and the corresponding fold resistance are hypothetical examples to illustrate the expected outcome. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Establishment of a DMPT-Resistant Cell Line by Stepwise Increasing Concentrations
This protocol describes the gradual exposure of a cancer cell line to increasing concentrations of DMPT to select for a resistant population.
Materials:
-
Parental cancer cell line of choice (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (DMPT) stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
96-well plates, T-25 and T-75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with a series of DMPT concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for 48-72 hours. c. Perform a cell viability assay (e.g., MTT, XTT) and calculate the IC50 value, which is the concentration of DMPT that inhibits cell growth by 50%.
-
Initiate the selection process: a. Seed the parental cells in a T-25 flask. b. Treat the cells with DMPT at a starting concentration equal to the IC10 or IC20 of the parental line. c. Culture the cells until they reach 70-80% confluency. The initial treatment may cause significant cell death. d. Remove the DMPT-containing medium, wash with PBS, and add fresh, drug-free medium. Allow the surviving cells to recover and repopulate the flask.
-
Stepwise increase of DMPT concentration: a. Once the cells are growing steadily at the initial concentration, subculture them and increase the DMPT concentration by 1.5 to 2-fold. b. Repeat the cycle of treatment, recovery, and dose escalation. This process can take several months. c. If massive cell death occurs after a dose increase, maintain the cells at the previous concentration until they adapt. d. At each stage of increased resistance, cryopreserve a batch of cells for future reference.
-
Establishment of a stable resistant cell line: a. Continue the dose escalation until the cells can tolerate a DMPT concentration that is at least 10-fold higher than the initial IC50 of the parental line. b. Culture the resistant cells continuously in the presence of the high concentration of DMPT for at least 2-3 months to ensure the stability of the resistant phenotype. c. Periodically check the IC50 of the resistant cell population to monitor the level of resistance.
Protocol 2: Characterization of the DMPT-Resistant Cell Line
1. Verification of Resistance:
-
IC50 Determination: Perform a cell viability assay (as described in Protocol 1, step 1) on both the parental and the established resistant cell line. Calculate the fold resistance.
-
Colony Formation Assay: Seed a low number of parental and resistant cells and treat them with various concentrations of DMPT. After 1-2 weeks, stain the colonies and count them to assess the long-term survival and proliferative capacity in the presence of the drug.
2. Investigation of Resistance Mechanisms:
-
Western Blotting: Analyze the protein expression levels of key molecules in signaling pathways associated with drug resistance. This includes proteins involved in the PI3K/AKT pathway (e.g., p-AKT, p-mTOR), apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), and cell cycle regulation (e.g., cyclins, CDKs).
-
Quantitative PCR (qPCR): Examine the mRNA expression levels of genes encoding drug transporters (e.g., ABC transporters) and other resistance-related genes.
-
Flow Cytometry: Analyze the cell cycle distribution and the rate of apoptosis in parental and resistant cells with and without DMPT treatment.
Visualization of Key Processes and Pathways
Experimental Workflow for Establishing a Resistant Cell Line
Caption: Workflow for generating a DMPT-resistant cell line.
Signaling Pathway Implicated in DMPT Resistance
The development of resistance to podophyllotoxin derivatives, including DMPT, often involves the activation of pro-survival signaling pathways and the evasion of apoptosis. A key pathway implicated in this process is the PI3K/AKT pathway.
Caption: The PI3K/AKT pathway in DMPT resistance.
Mechanisms of Resistance
The development of resistance to DMPT is a multifactorial process. While the overexpression of drug efflux pumps like P-glycoprotein (P-gp) is a common mechanism of multidrug resistance, studies on podophyllotoxin derivatives have also highlighted P-gp-independent mechanisms.[2][3]
1. Alterations in Drug Target: While DMPT's primary target is tubulin, leading to cell cycle arrest, alterations in tubulin structure or the expression of different tubulin isotypes could potentially reduce the binding affinity of the drug.
2. Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3] In resistant cells, this pathway can be constitutively active, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic proteins like Bax. This shift in the balance between pro- and anti-apoptotic factors allows cancer cells to evade drug-induced cell death.
3. Altered Drug Metabolism: Increased metabolic detoxification of DMPT within the cancer cell can also contribute to resistance. This can involve the upregulation of enzymes that modify and inactivate the drug.
4. P-glycoprotein Independent Efflux: While some podophyllotoxin derivatives are substrates of P-gp, resistance to DMPT can also occur through other, less characterized, drug efflux mechanisms.[3] This may involve other members of the ATP-binding cassette (ABC) transporter family or other membrane proteins.
5. Dysregulation of Cell Cycle and Apoptosis: Resistance can also arise from defects in the cellular machinery that controls the cell cycle and apoptosis.[4] For instance, mutations in genes that regulate the G2/M checkpoint, where podophyllotoxin derivatives typically induce arrest, can allow cells to bypass the drug's effects. Similarly, defects in the apoptotic signaling cascade can prevent the execution of cell death even when the initial drug-target interaction occurs.
Conclusion
The establishment and characterization of this compound-resistant cell lines are indispensable for advancing our understanding of chemoresistance. The protocols and conceptual framework provided in these application notes offer a systematic approach for researchers to generate these valuable in vitro models. By investigating the underlying molecular mechanisms, the scientific community can move closer to developing more effective therapeutic strategies to combat drug resistance in cancer.
References
- 1. Characterization of human lung cancer cells resistant to 4'-O-demethyl-4beta-(2"-nitro-4"-fluoroanilino)-4-desoxypodophyllotoxin , a unique compound in the epipodophyllotoxin antitumor class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Application Note: Quantification of 4'-Demethylpodophyllotoxin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction 4'-Demethylpodophyllotoxin (4'-DMP) is a naturally occurring aryltetralin lignan (B3055560) found in species of Podophyllum. It is a significant biosynthetic precursor to the anticancer drug etoposide (B1684455) and possesses its own cytotoxic and antitumor properties. Accurate and reliable quantification of 4'-DMP is crucial for phytochemical analysis, quality control of herbal extracts, and in various stages of drug discovery and development. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The method is simple, accurate, and suitable for routine analysis.
Principle The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, a moderately polar compound, is separated from other components in a sample matrix based on its hydrophobic interactions with the stationary phase. The compound is then detected by a UV detector as it elutes from the column, and the resulting peak area is proportional to its concentration. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard (>98% purity)
-
Phosphoric acid or formic acid (for mobile phase modification, if needed)
-
2. Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the analysis. These conditions are based on established methods for related lignans (B1203133) and provide a robust starting point.[1][2]
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : Water (62:38, v/v), isocratic elution |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C, protected from light.
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
4. Preparation of Sample Solutions
-
For Plant Material:
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
-
For Formulations:
-
Accurately weigh a quantity of the formulation equivalent to approximately 1 mg of 4'-DMP.
-
Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol.
-
Sonicate for 15 minutes to dissolve the active compound.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. A further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters demonstrate that the method is accurate, precise, and reliable for its intended purpose. The data presented below are typical performance characteristics for HPLC analysis of lignans like podophyllotoxin (B1678966) and serve as a benchmark for this method.[1][2][4]
| Parameter | Typical Performance Criteria |
| Linearity (R²) | > 0.998 over the specified range |
| Range | 0.1 µg/mL – 100 µg/mL |
| Precision (Intra-day RSD%) | ≤ 0.66% |
| Precision (Inter-day RSD%) | ≤ 0.68% |
| Accuracy (% Recovery) | 98.0% – 102.0% |
| Limit of Detection (LOD) | 0.026 µg/mL (Signal-to-Noise Ratio ≈ 3:1) |
| Limit of Quantitation (LOQ) | 0.106 µg/mL (Signal-to-Noise Ratio ≈ 10:1) |
| Specificity | The analyte peak is well-resolved from matrix components. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.
References
Application Notes and Protocols: 4'-Demethylpodophyllotoxin (DMPT) Antitumor Effects in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antitumor effects of 4'-Demethylpodophyllotoxin (DMPT), a derivative of podophyllotoxin (B1678966), with a specific focus on its evaluation using a xenograft mouse model. Detailed protocols for in vivo studies and a summary of its mechanism of action are presented to guide researchers in the preclinical assessment of this potent anti-cancer compound.
Introduction
This compound (DMPT), a lignan (B3055560) found in plants of the Podophyllum genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in colorectal cancer (CRC), where it has been shown to inhibit tumor growth through multiple mechanisms.[1][2][3] This document outlines the key findings from xenograft mouse model studies and provides detailed protocols for replicating and expanding upon this research.
Mechanism of Action
DMPT exerts its antitumor effects primarily by targeting the PI3K-AKT signaling pathway.[1][2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often associated with cancer development and chemotherapy resistance.[1] DMPT's interaction with this pathway leads to several downstream effects:
-
Induction of DNA Damage: DMPT has been shown to cause DNA damage in cancer cells, a key mechanism for the cytotoxic effects of many anticancer agents.[1]
-
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.[1][2][3]
-
Apoptosis: By activating the PI3K-AKT pathway, DMPT promotes programmed cell death (apoptosis) in tumor cells.[1]
These multifaceted actions make DMPT a promising candidate for cancer therapy, and its efficacy has been validated in in vivo xenograft models.
Signaling Pathway Diagram
Caption: DMPT's mechanism of action targeting the PI3K-AKT pathway.
Quantitative Data from Xenograft Studies
The in vivo efficacy of DMPT has been demonstrated in colorectal cancer xenograft models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of DMPT on Tumor Volume and Weight in a DLD1-Derived Xenograft Model
| Treatment Group | Change in Tumor Volume | Final Tumor Weight |
| Control | Significant Growth | - |
| DMPT | Significant Inhibition | Considerable Reduction |
Note: Specific numerical values for tumor volume and weight were not provided in the source material, but the qualitative outcomes were significant.[1]
Table 2: Effect of a DMPT Derivative (PtoxPdp) on Tumor Weight in a HepG2 Xenograft Model
| Treatment Group | Dose | Mean Tumor Weight (g) ± SD |
| Normal Saline/DMSO | - | 0.700 ± 0.21 |
| Etoposide | - | 0.61 ± 0.36 |
| PtoxPdp | 0.5 mg/kg | 0.116 ± 0.047 |
| PtoxPdp | 1 mg/kg | 0.043 ± 0.041 |
Data from a study on a novel podophyllotoxin derivative, PtoxPdp, demonstrating potent in vivo antitumor activity.[4]
Table 3: General Observations from Xenograft Studies
| Parameter | Observation | Citation |
| Body Weight | No significant alterations observed in DMPT-treated mice, indicating a favorable safety profile. | [1] |
| Tumor Growth | DMPT administration resulted in a significant inhibition of xenograft tumor growth. | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a xenograft mouse model study to evaluate the antitumor effects of DMPT. These are based on established practices and findings from relevant research.[1][5][6][7][8]
Protocol 1: Cell Culture and Preparation
-
Cell Line Selection: Choose a suitable human cancer cell line for the study (e.g., DLD1 for colorectal cancer).
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Cell Viability and Counting: Perform a cell viability assay (e.g., trypan blue exclusion) and count the cells using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10^7 cells/100 µL).
Protocol 2: Xenograft Mouse Model Establishment and Drug Administration
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice) to prevent rejection of the human tumor xenograft.
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 70-300 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Preparation: Prepare DMPT for administration. The vehicle (e.g., normal saline with a small percentage of DMSO) should be used for the control group.
-
Drug Administration: Administer DMPT to the treatment group via the desired route (e.g., intraperitoneally or intravenously). The dosage and schedule should be based on preliminary studies or literature. The control group should receive an equivalent volume of the vehicle.
Protocol 3: Efficacy Assessment and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse at the same time as tumor measurements to assess toxicity.
-
Study Endpoint: The study can be terminated after a predetermined period or when tumors in the control group reach a specific size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Histopathological Analysis: Fix a portion of the tumor tissue in formalin for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to examine markers of proliferation and apoptosis.
-
Molecular Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for molecular analyses such as Western blotting or RT-qPCR to assess the expression of proteins in the PI3K-AKT pathway.
Experimental Workflow Diagram
Caption: Workflow for a DMPT xenograft mouse model study.
Conclusion
The use of xenograft mouse models provides a robust in vivo platform for evaluating the antitumor efficacy of this compound. The data strongly suggest that DMPT significantly inhibits tumor growth, primarily by targeting the PI3K-AKT signaling pathway, leading to DNA damage, cell cycle arrest, and apoptosis. The detailed protocols provided herein offer a standardized approach for researchers to further investigate the therapeutic potential of DMPT and its derivatives in various cancer types.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]
- 5. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 6. xenograft.org [xenograft.org]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 4'-Demethylpodophyllotoxin
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with 4'-Demethylpodophyllotoxin (DMP). Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (DMP)?
Q2: In which organic solvents is DMP soluble?
A2: DMP is soluble in a variety of organic solvents. One source indicates a high solubility in Dimethyl Sulfoxide (DMSO) at 250 mg/mL (requires sonication).[2][3] It is also reported to be soluble in methanol (B129727), ethanol, chloroform, acetone, ethyl acetate, and benzene.[1]
Q3: What are the primary strategies to improve the aqueous solubility of DMP?
A3: The main strategies to enhance the aqueous solubility of poorly soluble drugs like DMP fall into three categories:
-
Chemical Modification: Creating prodrugs or derivatives with improved hydrophilic properties.
-
Physical Modification: Techniques like particle size reduction (micronization/nanonization) and creating amorphous solid dispersions.
-
Formulation-Based Approaches: Utilizing solubilizing excipients such as cosolvents, cyclodextrins, surfactants (micelles), and lipid-based delivery systems (nanoparticles, liposomes).
Q4: Are there any established solvent systems for in vivo studies with DMP?
A4: Yes, several solvent systems have been reported to achieve a DMP concentration of at least 2.08 mg/mL, suitable for in vivo experiments.[2] These typically involve a combination of a primary organic solvent and other excipients. Common examples include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
10% DMSO and 90% (20% SBE-β-CD in saline).[2]
-
10% DMSO and 90% corn oil.[2]
Troubleshooting Guides
Issue 1: Precipitation of DMP upon addition to aqueous buffer.
Possible Cause: The concentration of DMP exceeds its solubility limit in the aqueous medium. The addition of an organic stock solution of DMP to an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Reduce Final Concentration: Determine the minimum effective concentration required for your experiment and ensure it is below the solubility limit in the final buffer.
-
Utilize a Cosolvent System: Introduce a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) into your aqueous buffer. This will increase the overall polarity of the solvent and can help maintain DMP in solution. Start with a low percentage of the cosolvent and titrate up as needed, being mindful of its potential effects on your experimental system.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with DMP, encapsulating the hydrophobic molecule and increasing its aqueous solubility.
Issue 2: Low bioavailability in in vivo experiments despite using a solubilizing formulation.
Possible Cause: The formulation may not be stable in vivo, leading to precipitation upon administration. Alternatively, the drug may not be efficiently released from the formulation at the site of absorption.
Solutions:
-
Optimize the Formulation: For cosolvent systems, ensure the ratio of solvents is optimized for in vivo stability. For nanoparticle or liposomal formulations, evaluate their stability in biological fluids (e.g., plasma).
-
Consider a Different Formulation Strategy: If a cosolvent system is failing, a nanoparticle or solid dispersion formulation might provide better in vivo stability and release characteristics.
-
Chemical Modification: Synthesizing a more water-soluble prodrug of DMP could be a long-term solution to inherent bioavailability issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Solubility | Reference |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | [2][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | [2] |
| Methanol, Ethanol, Chloroform, Acetone, Ethyl Acetate, Benzene | Soluble (quantitative data not specified) | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Adapted from general procedures for podophyllotoxin)
Objective: To enhance the aqueous solubility of DMP by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound (DMP)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Slowly add an excess amount of DMP powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, centrifuge the suspension to pellet the undissolved DMP.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of DMP in the filtrate using a validated analytical method (e.g., HPLC) to ascertain the solubility enhancement.
Protocol 2: Formulation of DMP-Loaded Polymeric Micelles using Solvent Evaporation-Film Dispersion (Adapted from a method for a related compound)
Objective: To encapsulate DMP within polymeric micelles to improve its aqueous dispersibility and create a nanoparticle formulation.
Materials:
-
This compound (DMP)
-
Amphiphilic block copolymer (e.g., mPEG-PLA)
-
Organic solvent (e.g., methanol or acetone)
-
Deionized water
-
Rotary evaporator
-
Water bath
-
0.22 µm membrane filter
Procedure:
-
Dissolve a specific amount of DMP and the amphiphilic block copolymer (e.g., a 1:5 w/w ratio of DMP to polymer) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure to form a thin film on the flask wall.
-
Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydrate the film by adding a specific volume of deionized water to the flask.
-
Gently agitate the flask in a water bath at a temperature above the glass transition temperature of the polymer to facilitate the self-assembly of the polymer into micelles, encapsulating the DMP.
-
Pass the resulting micellar solution through a 0.22 µm membrane filter to remove any non-incorporated drug aggregates.
-
Characterize the resulting nanoparticle formulation for particle size, drug loading, and encapsulation efficiency.
Visualizations
Caption: Workflow for selecting a solubility enhancement technique for this compound.
Caption: Diagram illustrating the formation of a this compound-cyclodextrin inclusion complex.
References
4'-Demethylpodophyllotoxin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of 4'-Demethylpodophyllotoxin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a derivative of podophyllotoxin (B1678966), a natural lignan (B3055560) found in the roots of Podophyllum plants.[1] It is a potent inhibitor of microtubule assembly and exhibits significant cytotoxic activity against various cancer cell lines.[2] Researchers use it in cell culture experiments to study its anti-cancer properties, including its effects on cell cycle progression and apoptosis (programmed cell death).[3][4]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[2] It is practically insoluble in water.[1] For cell culture applications, it is standard practice to prepare a concentrated stock solution in 100% DMSO.
Q3: Why does this compound precipitate when added to cell culture media?
A3: Precipitation, often referred to as "crashing out," occurs because this compound is a hydrophobic compound with low aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound's solubility dramatically decreases, leading to the formation of a precipitate. This is a common issue with hydrophobic drugs.
Q4: What are the visual signs of this compound precipitation?
A4: Precipitation can manifest as:
-
A cloudy or hazy appearance in the media.
-
Fine crystalline particles suspended in the media.
-
A thin film on the surface of the culture vessel.
-
Sediment at the bottom of the wells or flasks.
Q5: How does precipitation of this compound affect experimental results?
A5: The precipitation of this compound can lead to inconsistent and unreliable experimental outcomes. The actual concentration of the compound available to the cells will be lower than the intended concentration, potentially leading to a diminished or variable biological effect.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
-
Problem: A precipitate forms immediately when the this compound DMSO stock solution is added to the cell culture medium.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Solvent Shock | The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium causes the compound to crash out. | Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion. Use Serial Dilutions: Create an intermediate dilution of the stock solution in a small volume of pre-warmed media before adding it to the final volume. |
| Low Temperature of Media | The solubility of hydrophobic compounds often decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation of highly hydrophobic compounds. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. |
Issue 2: Precipitation Occurs Over Time During Incubation
-
Problem: The media appears clear initially, but a precipitate forms after several hours or days of incubation.
-
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the aqueous, pH-buffered environment of the cell culture medium. | Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions. pH Considerations: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). Fluctuations in pH can affect compound stability. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility over time. | Serum Concentration: If possible, test if reducing the serum concentration affects precipitation. Note that serum proteins can also bind to the compound, potentially affecting its availability to the cells.[5] Media Type: Consider if a different media formulation might be more suitable. |
| Evaporation | In long-term experiments, evaporation of media from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. Ensure proper humidification in the incubator. |
Quantitative Data Summary
| Solvent/Medium | This compound Solubility | Notes |
| 100% DMSO | High (e.g., >200 mM)[7] | Recommended for stock solutions. |
| 100% Ethanol | Moderate | Can also be used for stock solutions. |
| Water | Insoluble[2] | |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Expected to be in the low µM range. |
| Cell Culture Medium (e.g., DMEM) without FBS | Very Low | Solubility is expected to be minimal. |
| Cell Culture Medium with 10% FBS | Low | Serum proteins may slightly increase solubility through binding, but can also lead to interactions that cause precipitation over time.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell culture experiments.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your high-concentration stock solution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution (Example for a 10 µM final concentration):
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium. For example, for 10 mL of final solution, add 10 mL of medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the 10 mM stock solution drop-by-drop. For a 10 µM final concentration in 10 mL, you would add 10 µL of the 10 mM stock.
-
This 1:1000 dilution results in a final DMSO concentration of 0.1%.
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound working solutions in complete medium.
-
Carefully remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound.
-
Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
Signaling Pathway
This compound has been shown to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival, proliferation, and growth.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing working solutions of this compound and performing a cell-based assay.
Caption: Workflow for preparing and using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Demethylpodophyllotoxin, 4'- [chembk.com]
- 3. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway | PLOS One [journals.plos.org]
- 5. Serum protein reduction of the enhancement of methotrexate accumulation by vincristine and 4'-demethylepipodophyllotoxin in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound CAS#: 40505-27-9 [m.chemicalbook.com]
- 8. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Demethylpodophyllotoxin (DMP) Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in 4'-Demethylpodophyllotoxin (DMP) cytotoxicity assays.
Troubleshooting Guide: Inconsistent Cytotoxicity Results
Researchers may face variability in DMP cytotoxicity assays due to a range of factors from compound solubility to assay-specific interferences. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common challenge in cytotoxicity assays and can obscure the true effect of DMP.
Potential Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Ensure a homogenous cell suspension by gently pipetting up and down before and during plating. For adherent cells, allow sufficient time for attachment before adding DMP. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each replicate. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. It is advisable to fill the outer wells with sterile PBS or medium and use the inner wells for the experiment to minimize this effect. |
| Cell Culture Contamination | Regularly check cell cultures for any signs of contamination. Employ proper aseptic techniques throughout the experimental process.[1] |
Issue 2: Unexpectedly High Cell Viability
Observing higher than expected cell viability can be perplexing and may not reflect the true cytotoxic potential of DMP.
Potential Causes and Solutions:
| Cause | Solution |
| Sub-optimal Cell Health | Use cells in the exponential growth phase with high viability (>95%). Ensure proper cell culture conditions are maintained. |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions. Prepare fresh DMP dilutions for each experiment. |
| Compound Precipitation | DMP and its derivatives can have poor water solubility.[2] Visually inspect wells under a microscope for any precipitate, which can scatter light and lead to artificially high absorbance readings. Improve solubility by adjusting the solvent, gentle sonication, or vortexing of the stock solution.[2][3] |
| Compound Interference with Assay | Natural products like DMP can interfere with certain assays. For tetrazolium-based assays (e.g., MTT), DMP might directly reduce the reagent, leading to a false signal of viability.[3] Consider using an alternative assay method. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Different cytotoxicity assays measure different cellular parameters, and it is not uncommon to observe conflicting results.
Potential Causes and Solutions:
| Cause | Solution |
| Different Assay Endpoints | An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[4] DMP might affect metabolic pathways without immediately compromising membrane integrity, leading to discrepancies. |
| Assay-Specific Interference | As mentioned, DMP's chemical properties might interfere with one type of assay but not another. For instance, colored compounds can interfere with colorimetric assays like MTT.[3] |
| Confirmation with Orthogonal Methods | It is best practice to confirm cytotoxicity results using at least two different assay methods that rely on different principles (e.g., a metabolic assay and a membrane integrity assay) to get a more complete picture of the compound's effect.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DMP)?
A1: this compound, a derivative of podophyllotoxin (B1678966), exerts its anticancer effects through multiple mechanisms. It is known to inhibit topoisomerase II, leading to DNA damage and cell cycle arrest at the G2/M phase.[6][7] Recent studies have also shown that DMP can activate the PI3K-AKT pathway, inducing tumor cell apoptosis.[6] Furthermore, like other podophyllotoxin derivatives, it can interfere with microtubule assembly, disrupting mitotic spindle formation.[8]
Q2: Which cytotoxicity assay is recommended for use with DMP?
A2: The choice of assay depends on your specific experimental goals. While MTT and other tetrazolium-based assays are common, they are susceptible to interference from natural compounds.[3] To avoid misleading results, it is highly recommended to:
-
Include proper controls, such as wells with DMP but no cells, to check for direct reduction of the assay reagent.[3]
-
Validate your findings with an orthogonal assay, such as a Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity) or an ATP-based assay (measuring cell viability via ATP levels).[4][5]
Q3: What are typical IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of DMP varies significantly depending on the cancer cell line and experimental conditions. It is crucial to determine the IC50 empirically for your specific system. Below is a summary of reported IC50 values for DMP and related compounds in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (DOP) | DLD1 (Colorectal Cancer) | 0.1224 | [6] |
| This compound (DOP) | HCT-116 (Colorectal Cancer) | 0.1552 | [6] |
| Peracetylated glucoside derivative of this compound | HL-60 (Leukemia) | 3.27 ± 0.21 | [2] |
| Peracetylated glucoside derivative of this compound | SMMC-7721 (Hepatoma) | 11.37 ± 0.52 | [2] |
| Peracetylated glucoside derivative of this compound | A-549 (Lung Cancer) | Not specified | [2] |
| Peracetylated glucoside derivative of this compound | MCF-7 (Breast Cancer) | Not specified | [2] |
| Peracetylated glucoside derivative of this compound | SW480 (Colon Cancer) | Not specified | [2] |
| 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivative (9g) | HL-60 (Leukemia) | 0.04 | [9] |
| 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivative (9g) | A-549 (Lung Cancer) | <0.01 | [9] |
Q4: How can I improve the solubility of DMP in my cell culture medium?
A4: Poor water solubility is a known issue with podophyllotoxin and its derivatives.[2] To improve solubility:
-
Use an appropriate solvent: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the culture medium. Ensure the final solvent concentration in the culture is low enough to not affect cell viability (typically <0.5%).
-
Sonication or Vortexing: Gentle sonication or vortexing of the stock solution before dilution can aid in dissolution.[3]
-
Visual Inspection: Always visually inspect the wells after adding the compound to check for any precipitation.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method to assess cell metabolic activity.
Materials:
-
Cells in culture
-
This compound (DMP) stock solution
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of DMP in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Inconsistent Cytotoxicity Assays
Caption: Troubleshooting decision tree for DMP cytotoxicity assays.
Experimental Workflow for a Standard Cytotoxicity Assay
Caption: General workflow for a cytotoxicity assay.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Demethylpodophyllotoxin Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot signals related to 4'-Demethylpodophyllotoxin (DMP) experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their Western blot analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your Western blot experiments with this compound in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not detecting a signal for my target protein after treating cells with this compound. What are the possible causes and solutions?
Answer: A weak or absent signal can be frustrating. Here are several potential causes and corresponding troubleshooting steps:
-
Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low to detect the target protein.
-
Solution: Increase the primary antibody concentration. It is recommended to perform an antibody titration to determine the optimal concentration for your specific experimental conditions.[1][2][3][4][5][6][7] You can also try extending the incubation time to overnight at 4°C or for 3-6 hours at room temperature.[8]
-
-
Low Target Protein Abundance: this compound might be downregulating your protein of interest, or the protein may be naturally expressed at low levels.
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[1][10] For high molecular weight proteins, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer.[8] For low molecular weight proteins, use a membrane with a smaller pore size (0.22 µm) and reduce the transfer time.[1][9]
-
-
Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or age.
-
Inappropriate Blocking Buffer: The blocking buffer could be masking the epitope of your target protein.
| Parameter | Recommendation for Weak/No Signal |
| Primary Antibody | Increase concentration (titrate), incubate overnight at 4°C.[8] |
| Protein Load | Increase total protein amount per lane (e.g., 20-40 µg).[1][8][9] |
| Transfer Time | Optimize based on protein size; verify with Ponceau S.[1][10] |
| Blocking | Try alternative blocking agents (BSA, non-fat milk).[3][10][11][12][13] |
| Detection | Use fresh substrate and consider a more sensitive detection reagent. |
Issue 2: High Background
Question: My Western blot shows a high background, making it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure your results. Below are common causes and solutions:
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentration can lead to non-specific binding.
-
Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[8][14][15][18] Adding a small amount of detergent like Tween 20 (0.05-0.1%) to the blocking and wash buffers can also help.[8][13][14][15]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can cause a speckled or uneven background.
| Parameter | Recommendation for High Background |
| Antibody Concentration | Decrease primary and/or secondary antibody concentration.[7][8][14][15][16][17] |
| Blocking | Increase blocking time and/or concentration of blocking agent.[8][14][15][18] |
| Washing | Increase number and duration of washes with Tween 20.[7][8][12][15][17][19] |
| Membrane Handling | Handle the membrane with clean forceps and do not let it dry out.[8][14][17][20] |
Issue 3: Non-Specific Bands
Question: I am observing multiple bands in addition to the band for my target protein. What could be causing this?
Answer: The appearance of non-specific bands is a common issue with several potential causes:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Solution: Use a primary antibody that has been validated for Western blotting.[8] You may need to try a different antibody if the non-specific binding is too high.
-
-
Protein Degradation: If you see bands at a lower molecular weight than your target, it could be due to protein degradation.
-
Post-Translational Modifications: Proteins can have various post-translational modifications (e.g., phosphorylation, glycosylation) that can result in multiple bands.[22]
-
Solution: Consult the literature for your specific protein of interest to see if it is known to have post-translational modifications.
-
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to the appearance of "ghost" bands.[8][19]
| Parameter | Recommendation for Non-Specific Bands |
| Primary Antibody | Use a validated antibody; consider testing a different one.[8] |
| Sample Preparation | Add protease inhibitors to lysis buffer; use fresh samples.[1][14][19] |
| Protein Load | Reduce the amount of protein loaded per lane.[8][17][19] |
| Washing | Increase the stringency of your washes (e.g., increase Tween 20 concentration).[7][19] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. Optimization of specific steps may be required for your particular experiment.
-
Sample Preparation:
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Signaling Pathways and Workflows
Signaling Pathway of this compound
This compound has been shown to exert its anti-cancer effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways like the PI3K-AKT pathway.[25][26][27][28]
Caption: Signaling pathway of this compound.
Western Blot Experimental Workflow
The following diagram illustrates the key steps in a typical Western blot experiment.
Caption: A typical Western blot experimental workflow.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biossusa.com [biossusa.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. arp1.com [arp1.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. sinobiological.com [sinobiological.com]
- 18. bosterbio.com [bosterbio.com]
- 19. arp1.com [arp1.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 25. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Technical Support Center: 4'-Demethylpodophyllotoxin (DMP) Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Demethylpodophyllotoxin (DMP) in solution. The information provided is based on available scientific literature and general principles of drug degradation analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DMP solution is showing a decrease in peak area on HPLC analysis over a short period. What could be the cause?
A1: The decrease in the peak area of this compound (DMP) suggests degradation. Several factors can contribute to this instability in solution. The most common culprits are:
-
pH of the Solution: DMP, like other podophyllotoxin (B1678966) derivatives, is susceptible to pH-dependent degradation. Extreme acidic or basic conditions can catalyze hydrolysis of the lactone ring, a key structural feature for its biological activity. Studies on etoposide (B1684455), a derivative of DMP, have shown it to be particularly labile under alkaline conditions[1][2].
-
Exposure to Light: Photodegradation can occur if the solution is exposed to UV or even ambient light. Lignans, the class of compounds to which DMP belongs, can be susceptible to photolytic degradation[1].
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of the active compound.
-
Oxidizing Agents: The presence of oxidizing agents, even dissolved oxygen or trace peroxides in solvents, can lead to oxidative degradation of the molecule. The phenolic hydroxyl group in DMP could be particularly susceptible to oxidation.
-
Solvent Purity: Impurities in the solvent, such as trace amounts of acids, bases, or metal ions, can catalyze degradation reactions.
Troubleshooting Steps:
-
Verify pH: Check the pH of your solvent or buffer system. For neutral compounds, aim for a pH range of 4-7 to minimize acid or base-catalyzed hydrolysis[3].
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Control Temperature: Store stock and working solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down degradation kinetics.
-
Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents and freshly prepared buffers to minimize contaminants.
-
Degas Solvents: To reduce dissolved oxygen, consider degassing your solvents by sonication or sparging with an inert gas like nitrogen or argon.
Q2: I am observing new peaks in the chromatogram of my DMP stability study. How can I identify if these are degradation products?
A2: The appearance of new peaks that grow over time as the main DMP peak decreases is a strong indication of degradation. To confirm and identify these as degradation products, you can perform the following:
-
Forced Degradation Studies: Intentionally degrade a sample of DMP under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to generate the potential degradation products in higher concentrations, making them easier to detect and characterize.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with that of the parent DMP molecule, you can infer the type of chemical modification that has occurred (e.g., hydrolysis, oxidation, isomerization). Fragmentation patterns from tandem MS (MS/MS) can provide further structural information[4][5][6].
-
Peak Tracking: In a time-course stability study, the area of the degradation product peaks should increase as the area of the DMP peak decreases.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for DMP are not extensively detailed in the public domain, based on the known chemistry of podophyllotoxin and its derivatives like etoposide, the following pathways are highly probable:
-
Epimerization and Isomerization: The trans-fused γ-lactone ring in podophyllotoxins is known to be susceptible to isomerization to the more stable cis-lactone configuration, especially under basic conditions. This can lead to the formation of picropodophyllotoxin-like structures, which often exhibit reduced biological activity[7][8].
-
Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions, leading to the opening of the ring and the formation of a carboxylic acid and a hydroxyl group.
-
Oxidation: The phenolic hydroxyl group and other parts of the molecule can be susceptible to oxidation, leading to the formation of quinone-type structures or other oxidized derivatives.
Below is a conceptual diagram illustrating potential degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on DMP to generate potential degradation products and assess its intrinsic stability.
1. Materials:
- This compound (DMP) reference standard
- HPLC-grade methanol (B129727) and water
- Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂)
- Phosphate buffer (pH 7.4)
- Amber HPLC vials
2. Stock Solution Preparation:
- Prepare a stock solution of DMP in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of DMP stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of DMP stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Note: Alkaline degradation is often rapid[1].
- Oxidative Degradation: Mix 1 mL of DMP stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place a solid sample of DMP in an oven at 80°C for 48 hours. Also, reflux a solution of DMP (0.1 mg/mL in 50:50 methanol:water) for 24 hours.
- Photodegradation: Expose a solution of DMP (0.1 mg/mL in 50:50 methanol:water) in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
4. Sample Analysis:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
- Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
- Analyze by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
- Mobile Phase: A gradient elution is often preferred to resolve all components. For example:
- Solvent A: 0.1% Formic acid in Water
- Solvent B: Acetonitrile
- Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where both the parent drug and potential degradation products have absorbance (e.g., 280-290 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
- Column Temperature: 30 °C.
2. Method Validation:
- The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the DMP peak from all degradation product peaks generated during forced degradation studies.
The workflow for developing and validating a stability-indicating method is depicted below.
Data on Degradation (Illustrative)
While specific quantitative data for DMP is scarce, the following table summarizes expected degradation behavior based on studies of the related compound, etoposide[1]. These values should be considered illustrative and need to be experimentally determined for DMP.
| Stress Condition | Reagent/Parameter | Incubation Time | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 10 - 20% | Lactone ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | Room Temp | > 50% | Isomers (e.g., Picro-form), Lactone ring-opened product |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20 - 40% | Oxidized derivatives (e.g., quinones) |
| Thermal | Dry Heat | 48 hours | 80 °C | 5 - 15% | Isomers, other thermal decomposition products |
| Photolytic | ICH Q1B | - | - | 10 - 30% | Photodegradation products |
Note: The extent of degradation will depend on the exact experimental conditions. It is recommended to aim for 5-20% degradation to ensure that the analytical method can adequately resolve the degradation products from the parent compound.
References
- 1. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and physical stability of etoposide and teniposide in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fragmentation study of podophyllotoxin and its 4'-demethyl-4beta-substituted derivatives by electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 4'-Demethylpodophyllotoxin Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and overcoming resistance to 4'-Demethylpodophyllotoxin (DMP) in cancer cells.
Troubleshooting Guides
Encountering unexpected results is a common part of the experimental process. This guide is designed to help you troubleshoot common issues you might face during your research on DMP resistance.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for DMP | 1. Cell passage number and health variability. 2. Inaccurate cell seeding density. 3. Instability or degradation of DMP stock solution. 4. Contamination of cell cultures (e.g., mycoplasma). | 1. Use cells within a consistent and low passage number range. Regularly check cell morphology. 2. Optimize and standardize cell seeding density for each cell line. Ensure even cell distribution in multi-well plates. 3. Prepare fresh DMP stock solutions regularly and store them appropriately (protected from light, at the recommended temperature). 4. Routinely test cell lines for mycoplasma contamination. |
| Resistant cell line shows unexpected sensitivity to DMP | 1. Loss of resistance phenotype over time in culture. 2. Incorrect drug concentration used for maintaining resistance. 3. Experimental error in the viability assay. | 1. Periodically re-establish the resistant phenotype by culturing cells in the presence of the selective drug. 2. Verify the concentration of the drug used to maintain the resistant cell line. 3. Repeat the experiment, ensuring accurate dilutions and controls. |
| No synergistic effect observed in combination therapy | 1. Suboptimal drug concentrations or ratios. 2. Inappropriate timing of drug administration (sequential vs. simultaneous). 3. The chosen combination does not target complementary pathways. | 1. Perform a dose-matrix experiment to test a wide range of concentrations and ratios of both drugs. 2. Test both simultaneous and sequential administration of the drugs. 3. Re-evaluate the mechanism of action of both drugs to ensure they target pathways that are likely to have a synergistic interaction. |
| Weak or no P-glycoprotein (ABCB1) signal in Western Blot of resistant cells | 1. Low protein loading. 2. Poor antibody quality or incorrect antibody dilution. 3. Inefficient protein extraction or degradation. 4. P-gp is not the primary mechanism of resistance in your cell line. | 1. Ensure adequate protein concentration is loaded onto the gel. 2. Use a validated antibody for P-gp and optimize the antibody concentration. Include a positive control cell line known to express P-gp. 3. Use appropriate lysis buffers with protease inhibitors and keep samples on ice. 4. Investigate other potential resistance mechanisms, such as alterations in the PI3K/Akt pathway or other ABC transporters. |
Frequently Asked Questions (FAQs)
Mechanisms of Resistance
Q1: What are the primary mechanisms of resistance to this compound (DMP)?
A1: The primary mechanisms of resistance to DMP and its derivatives often involve:
-
Overexpression of ABC (ATP-binding cassette) transporters: P-glycoprotein (P-gp/ABCB1) is a well-documented efflux pump that actively transports DMP out of the cancer cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in the PI3K/Akt signaling pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. Its dysregulation can contribute to chemotherapy resistance.[3][4]
-
Changes in apoptotic pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins, making it more difficult for DMP to induce programmed cell death.
Q2: How can I determine if my cancer cell line is resistant to DMP due to P-glycoprotein overexpression?
A2: You can investigate the role of P-gp through several experimental approaches:
-
Western Blotting: This is a direct method to quantify the expression level of P-gp in your resistant cell line compared to its sensitive parental line.
-
Flow Cytometry: Using a fluorescently labeled antibody against P-gp can also quantify its expression on the cell surface.
-
Efflux Assays: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123). Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to active efflux. This can be reversed by using a P-gp inhibitor like verapamil.
Overcoming Resistance
Q3: What are some strategies to overcome DMP resistance in cancer cells?
A3: Several strategies are being explored to overcome DMP resistance:
-
Combination Therapy: Combining DMP with other chemotherapeutic agents can create synergistic effects. For example, DMP has been shown to enhance the cytotoxicity of oxaliplatin (B1677828) in colorectal cancer cells.[3][4]
-
Targeting the PI3K/Akt Pathway: Using inhibitors of the PI3K/Akt pathway in combination with DMP can re-sensitize resistant cells.
-
Nanoparticle-based Drug Delivery: Encapsulating DMP in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps like P-gp, and improve its pharmacokinetic properties.
-
Development of Novel DMP Derivatives: Synthesizing new analogs of DMP that are not substrates for P-gp or that have enhanced cytotoxic activity is an active area of research.
Q4: How do I design a combination therapy experiment with DMP?
A4: A well-designed combination therapy experiment should include:
-
Single-agent dose-response curves: Determine the IC50 values for each drug individually in your cell lines.
-
Combination index (CI) analysis: Use methods like the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). This typically involves testing a matrix of concentrations for both drugs.
-
Mechanism-based assays: Once synergy is established, investigate the underlying mechanism. For example, assess changes in apoptosis, cell cycle distribution, or the expression of key signaling proteins in response to the combination treatment compared to single agents.
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound (DOP/DMP) and related compounds in various cancer cell lines, including sensitive and resistant models. This data is compiled from multiple sources to provide a comparative overview.
| Compound | Cell Line | Resistance Phenotype | IC50 (µM) | Reference |
| This compound (DOP) | DLD1 (Colorectal Cancer) | Sensitive | 0.1224 | [3] |
| This compound (DOP) | HCT-116 (Colorectal Cancer) | Sensitive | 0.1552 | [3] |
| Polygamain | SK-OV-3 (Ovarian Cancer) | Sensitive (Parental) | 0.0513 | [5] |
| Polygamain | SK-OV-3-MDR-1-6/6 | P-gp expressing | 0.1021 | [5] |
| Podophyllotoxin | SK-OV-3 (Ovarian Cancer) | Sensitive (Parental) | 0.0028 | [5] |
| Podophyllotoxin | SK-OV-3-MDR-1-6/6 | P-gp expressing | 0.28 | [5] |
| Cisplatin (CDDP) | A431 (Cervix Squamous Carcinoma) | Wild Type | 0.19 | [6] |
| Cisplatin (CDDP) | A431Pt | CDDP-resistant | 3.5 | [6] |
| Cisplatin (CDDP) | 2008 (Ovarian Carcinoma) | Wild Type | 0.78 | [6] |
| Cisplatin (CDDP) | C13 | CDDP-resistant | 5.4 | [6] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound (DMP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of DMP in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the DMP dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
DMP treatment solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with DMP at the desired concentrations for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
P-glycoprotein (ABCB1) Expression Analysis by Western Blot
This protocol is for detecting the expression of P-glycoprotein in cell lysates.
Materials:
-
Cancer cell lysates (from sensitive and resistant lines)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare cell lysates from sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathways and Mechanisms
Caption: PI3K/Akt signaling pathway and its role in DMP resistance.
Caption: Mechanism of P-glycoprotein (ABCB1) mediated DMP resistance.
Experimental and Logical Workflows
Caption: Experimental workflow for studying and overcoming DMP resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Targeted Therapies: Practical Issues to Consider at the Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
unexpected off-target effects of 4'-Demethylpodophyllotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of 4'-Demethylpodophyllotoxin (DOP). This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: Unexpected changes in cell proliferation or survival in cancer cell lines.
Question: My cancer cell line is showing a response to this compound that is inconsistent with its known mechanism as a topoisomerase II inhibitor and microtubule destabilizer. What could be the cause?
Answer: While the primary on-target effects of this compound involve cell cycle arrest at the G2/M phase and induction of apoptosis through DNA damage and microtubule disruption, it has been reported to have significant off-target effects on the PI3K/AKT signaling pathway.[1] In some cancer types, such as colorectal cancer, DOP can activate the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.[1] This may seem counterintuitive as the PI3K/AKT pathway is often associated with cell survival. However, the precise downstream consequences of modulating this pathway can be context-dependent.
Troubleshooting Steps:
-
Verify On-Target Effects: First, confirm that you are observing the expected on-target effects. Use the experimental protocols below to perform a cell cycle analysis by flow cytometry to check for G2/M arrest and a Western blot for γ-H2AX to confirm DNA damage.
-
Investigate PI3K/AKT Pathway Activation: If on-target effects are confirmed, assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT and mTOR, using Western blotting (see protocol below). An increase in the phosphorylation of these proteins following DOP treatment would suggest an off-target effect on this pathway.
-
Consider Other Signaling Pathways: Research indicates that podophyllotoxin (B1678966) and its derivatives can also influence other signaling pathways, including the p38 MAPK and Chk-2 pathways.[2][3] Depending on the cellular context, these pathways could also contribute to unexpected cellular responses.
Problem 2: Discrepancies in experimental results when co-administering this compound with other compounds.
Question: I am observing unexpected toxicity or a lack of efficacy when using this compound in combination with other drugs. Why might this be happening?
Answer: Podophyllotoxin, the parent compound of this compound, is a known inhibitor of several cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C9.[4][5] These enzymes are crucial for the metabolism of a wide range of drugs. If your co-administered drug is a substrate of these enzymes, its metabolism could be inhibited by DOP, leading to higher-than-expected concentrations and potential toxicity. Conversely, if your other compound requires metabolic activation by these enzymes, its efficacy could be reduced.
Troubleshooting Steps:
-
Review Drug Metabolism: Determine if the co-administered drug is a known substrate, inducer, or inhibitor of CYP3A4 or CYP2C9.
-
Dose-Response Analysis: Perform a dose-response matrix experiment with both this compound and the other compound to identify synergistic, additive, or antagonistic interactions.
-
Metabolite Analysis: If feasible, use techniques like LC-MS to analyze the levels of the co-administered drug and its metabolites in the presence and absence of DOP to directly assess the impact on its metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The most prominently reported unexpected off-target effect of this compound is its ability to modulate the PI3K/AKT signaling pathway.[1] Additionally, related compounds have been shown to affect the p38 MAPK and Chk-2 signaling pathways.[2][3] The parent compound, podophyllotoxin, has also been identified as a potential inhibitor of the c-MET receptor tyrosine kinase.
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: To distinguish between on-target and off-target effects, you can employ several strategies. One approach is to use a rescue experiment. For example, if you hypothesize an off-target effect on a particular kinase, you can try to rescue the phenotype by overexpressing a constitutively active form of that kinase. Another strategy is to use a structurally related analog of this compound that is known to have different off-target activities and compare the cellular response.
Q3: Are there any known off-target effects of this compound on non-cancer-related targets?
A3: Currently, the majority of research on the off-target effects of this compound has been conducted in the context of cancer biology. While there is limited information on its effects on other target classes like ion channels or GPCRs, its parent compound, podophyllotoxin, is known to inhibit cytochrome P450 enzymes, which can have broad physiological implications.[4][5]
Q4: Can the off-target effects of this compound be beneficial?
A4: Yes, in some contexts, the off-target effects can be therapeutically advantageous. For example, the modulation of the PI3K/AKT pathway by DOP in colorectal cancer cells contributes to its anti-tumor activity.[1] Furthermore, the inhibition of CYP enzymes, while a concern for drug-drug interactions, could potentially be exploited to enhance the efficacy of other chemotherapeutic agents that are metabolized by these enzymes.
Data Presentation
Table 1: Cytotoxicity of this compound (DOP) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DLD1 | Colorectal Cancer | 0.1224 | [1] |
| HCT-116 | Colorectal Cancer | 0.1552 | [1] |
Table 2: Inhibitory Effects of Podophyllotoxin (Parent Compound) on Human Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | K_i_ (µM) | IC50 (µM) | Citation |
| CYP3A4 | Competitive | 1.6 | 1.1 ± 0.3 | [4][5] |
| CYP2C9 | Competitive | 2.0 | 4.6 ± 0.3 | [4][5] |
| CYP3A4 | Time-dependent | 4.4 ± 2.1 | - | [5] |
Mandatory Visualization
Caption: Off-target modulation of the PI3K/AKT pathway by this compound.
Caption: General experimental workflow for investigating this compound effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (DOP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DOP in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the DOP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DOP, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
Objective: To detect changes in the expression and phosphorylation status of proteins in key signaling pathways upon treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-γ-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Immunofluorescence
Objective: To visualize the subcellular localization of proteins of interest following treatment with this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with DOP for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate the cells with the primary antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Inhibition of CYP3A4 and CYP2C9 by podophyllotoxin: implication for clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4'-Demethylpodophyllotoxin Immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background in 4'-Demethylpodophyllotoxin immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunofluorescence challenging for this molecule?
This compound (DMP) is a naturally occurring lignan (B3055560) and a derivative of podophyllotoxin, known for its potential anti-cancer properties.[1][2] Immunofluorescence (IF) for small molecules like DMP, which are not proteins, presents unique challenges. The primary difficulty lies in properly fixing the small molecule within the cell to prevent it from being washed away during the staining procedure, while simultaneously ensuring its antigenicity is preserved for antibody binding. Standard protein-centric IF protocols may not be optimal for small molecule detection.
Q2: What are the major potential causes of high background in my this compound IF experiment?
High background in immunofluorescence can obscure the specific signal, making data interpretation difficult. The most common causes include:
-
Autofluorescence: Biological specimens can naturally emit light when excited, leading to background fluorescence.[3][4]
-
Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the sample.[5][6]
-
Suboptimal antibody concentration: Using too high a concentration of either the primary or secondary antibody can lead to excessive background staining.[3][5][6]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can result in high background.[5][6]
-
Improper fixation and permeabilization: The fixation method may not effectively retain the small molecule or could alter cellular components, leading to non-specific antibody binding.[5][7]
-
Insufficient washing: Inadequate washing between steps can leave unbound antibodies behind, contributing to background noise.[5]
Troubleshooting Guide: High Background
This guide provides a structured approach to troubleshooting high background issues in your this compound immunofluorescence experiments.
Problem 1: High background fluorescence is observed across the entire sample, including areas without cells.
This often suggests an issue with the buffers, secondary antibody, or the imaging setup itself.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol/Control |
| Secondary antibody non-specific binding | Titrate the secondary antibody to find the optimal concentration. | Run a "secondary antibody only" control (omit the primary antibody). If staining is still observed, the secondary antibody is binding non-specifically. |
| Contaminated buffers or reagents | Prepare fresh buffers (PBS, blocking buffer, antibody diluent). | Filter-sterilize buffers to remove any particulate matter. |
| Autofluorescence of the mounting medium | Test different mounting media, preferably one with an anti-fade agent. | Image a slide with only a drop of mounting medium to check for inherent fluorescence. |
Problem 2: High background is localized to the cells, but is diffuse and not specific.
This points towards issues with fixation, permeabilization, blocking, or primary antibody specificity.
| Potential Cause | Troubleshooting Recommendation | Experimental Protocol/Control |
| Sample Autofluorescence | Check for autofluorescence in an unstained sample.[3][4] If present, consider using a commercial autofluorescence quenching reagent or spectral unmixing if your microscope supports it. | Image an unstained, fixed, and permeabilized sample using the same settings as your experiment. |
| Ineffective Fixation for Small Molecules | Optimize the fixation protocol. For small molecules, cross-linking fixatives like paraformaldehyde (PFA) are generally preferred over organic solvents like methanol, which can extract small molecules.[7] | Test different PFA concentrations (e.g., 2-4%) and fixation times (e.g., 10-20 minutes).[8][9][10] |
| Over-permeabilization | Titrate the permeabilization agent (e.g., Triton X-100). Excessive permeabilization can damage cell morphology and expose sticky intracellular components. | Try a range of Triton X-100 concentrations (e.g., 0.1% to 0.5%) for a shorter duration (e.g., 5-10 minutes).[8][9] |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours) and/or try a different blocking agent. Normal serum from the same species as the secondary antibody is often effective.[6] | Compare different blocking buffers (e.g., 5% Normal Goat Serum, 5% BSA). |
| Primary antibody concentration too high | Perform a titration of the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[3][6] | Test a range of primary antibody dilutions (e.g., 1:100, 1:250, 1:500, 1:1000). |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[5] | Wash at least 3 times for 5-10 minutes each with a buffer containing a mild detergent like Tween-20 (e.g., PBST). |
Experimental Protocols
General Immunofluorescence Protocol for this compound
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Permeabilization:
-
Incubate with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Normal Goat Serum in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-4'-Demethylpodophyllotoxin antibody in an antibody diluent (e.g., 1% BSA in PBST) to the predetermined optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody diluent to its optimal concentration.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBST for 10 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges with clear nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating specific signaling pathways. Understanding these pathways can provide context for your immunofluorescence results.
PI3K-AKT Signaling Pathway
This compound has been reported to inhibit colorectal cancer growth by activating the PI3K-AKT signaling pathway, which leads to DNA damage, cell cycle arrest, and apoptosis.[1]
Caption: PI3K-AKT pathway activation by this compound.
Chk-2 Signaling Pathway
In breast cancer cells, a glucoside derivative of 4'-demethyl-deoxypodophyllotoxin has been shown to exhibit anticancer activities by altering the Chk-2 signaling pathway.[2] While this is a related compound, it suggests a potential area of investigation for this compound as well.
Caption: Chk-2 signaling alteration by a DMP derivative.
Experimental Workflow for Troubleshooting High Background
The following workflow provides a logical sequence for diagnosing and resolving high background issues.
Caption: A logical workflow for troubleshooting high background.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Fixing and labelling cells for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 9. biotium.com [biotium.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: 4'-Demethylpodophyllotoxin (DMP) In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting issues related to the poor in vivo bioavailability of 4'-Demethylpodophyllotoxin (DMP).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (DMP) and what is its therapeutic potential?
A1: this compound (DMP) is a naturally occurring lignan (B3055560) compound found in plants such as Podophyllum hexandrum.[1][2] It is a derivative of podophyllotoxin (B1678966) and has demonstrated significant potential as an anticancer agent.[1][3] Research has shown that DMP can inhibit the growth of cancer cells, such as in colorectal cancer (CRC), by inducing DNA damage, causing cell cycle arrest at the G2/M phase, and promoting apoptosis.[1] Its mechanism of action often involves the modulation of critical cellular signaling pathways, including the PI3K-AKT pathway.[1]
Q2: What are the primary reasons for the poor bioavailability of DMP in vivo?
A2: The poor in vivo bioavailability of DMP is a significant challenge for its clinical development and stems from several key factors:
-
Low Aqueous Solubility: Like its parent compound podophyllotoxin, DMP has restricted solubility in water, which hinders its dissolution and subsequent absorption in the gastrointestinal tract.[1][4]
-
P-glycoprotein (P-gp) Efflux: DMP is a likely substrate for the P-glycoprotein (P-gp) efflux pump.[5][6] P-gp is a protein expressed on the surface of many cells, including in the intestines, which actively transports a wide range of xenobiotics (including drugs) out of the cell. This process reduces the intracellular concentration of the drug and limits its absorption into systemic circulation.[5]
-
First-Pass Metabolism: Podophyllotoxin and its derivatives undergo significant metabolism in the liver.[7] After oral absorption, DMP is transported to the liver where it can be rapidly metabolized by enzymes before it reaches systemic circulation, thereby reducing the amount of active drug available.
Q3: How does P-glycoprotein (P-gp) contribute to treatment challenges with DMP?
A3: P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is an ATP-dependent efflux transporter that plays a crucial role in multidrug resistance (MDR) in cancer cells.[5][8] By actively pumping chemotherapeutic agents out of tumor cells, P-gp lowers the intracellular drug concentration to sub-therapeutic levels, allowing the cells to survive treatment.[5] For DMP, this means that even if the drug is absorbed, its efficacy can be compromised in tumors that overexpress P-gp. This efflux activity is a major mechanism by which cancer cells develop resistance to a wide variety of drugs.[6][8]
Q4: What strategies can be employed to overcome the poor bioavailability of DMP?
A4: Several formulation and drug delivery strategies are being explored to enhance the bioavailability and therapeutic efficacy of DMP:
-
Nano-formulations: Encapsulating DMP into nanosystems like polymeric micelles, nanoparticles, or liposomes can significantly improve its aqueous solubility and protect it from premature metabolism.[9][10][11] These formulations can also leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.[11]
-
Prodrugs: Modifying the DMP molecule to create a prodrug can enhance its solubility and absorption characteristics.[9] For instance, creating conjugates with hydrophilic polymers like hyaluronic acid or PEG can improve its biopharmaceutical profile.[9]
-
Combination Therapy: Using DMP in combination with other chemotherapeutic agents, such as oxaliplatin, has shown synergistic effects and the potential to overcome chemoresistance in colorectal cancer cells.[1]
Part 2: Troubleshooting Guide
Issue: Promising in vitro cytotoxicity of DMP does not translate to in vivo efficacy in animal models.
-
Potential Cause 1: Insufficient Drug Exposure.
-
Explanation: The most common reason for this discrepancy is poor oral bioavailability. Low solubility, rapid metabolism, and P-gp efflux can prevent the drug from reaching a therapeutic concentration in the tumor tissue.
-
Troubleshooting Steps:
-
Analyze Pharmacokinetics: Conduct a pharmacokinetic (PK) study to determine the concentration of DMP in plasma over time after administration. Low Cmax and AUC values would confirm poor bioavailability.
-
Switch Formulation: The standard practice of dissolving DMP in solvents like DMSO for in vivo use is often insufficient. Develop an advanced formulation to improve solubility and absorption.
-
Actionable Solution: Prepare a nano-formulation of DMP, such as mPEG-PLA micelles, to enhance solubility and prolong circulation time.[11] (See Protocol 1).
-
-
-
Potential Cause 2: Development of Multidrug Resistance (MDR).
-
Explanation: The tumor cells in the in vivo model may overexpress efflux pumps like P-gp, actively removing DMP from the cells and rendering the treatment ineffective.[8]
-
Troubleshooting Steps:
-
Assess P-gp Expression: Analyze tumor tissue from the animal model for P-gp expression using immunohistochemistry (IHC) or Western blot.
-
Consider P-gp Inhibition: Co-administration of a P-gp inhibitor could be tested. However, this approach must be handled with care, as inhibiting P-gp can lead to toxicity by increasing the systemic exposure of other substances.[12]
-
Actionable Solution: Utilize nano-formulations that can release the drug in the tumor microenvironment, potentially bypassing or overwhelming the efflux pumps. Alternatively, explore combination therapies that have different mechanisms of action.[1]
-
-
Part 3: Experimental Protocols & Data
Experimental Protocols
Protocol 1: Preparation of DMP-Loaded Polymeric Micelles (DMP-PM)
This protocol is adapted from a method used for a similar compound, deoxypodophyllotoxin (B190956), and is designed to enhance aqueous solubility and bioavailability.[10]
-
Dissolution: Dissolve a precise amount of this compound (DMP) and an amphiphilic block copolymer, such as methoxy (B1213986) polyethylene (B3416737) glycol-block-poly(D,L-lactide) (mPEG-PLA), in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure. This will result in the formation of a thin drug-polymer film on the inner wall of the flask.
-
Hydration & Self-Assembly: Hydrate the film by adding a specific volume of purified water or phosphate-buffered saline (PBS) and gently agitating the flask. The amphiphilic copolymers will self-assemble into micelles, encapsulating the hydrophobic DMP in their core.
-
Filtration: Filter the resulting DMP-PM suspension through a 0.22 µm syringe filter to remove any non-encapsulated drug aggregates and sterilize the solution.
-
(Optional) Lyophilization: For long-term storage, the DMP-PM solution can be lyophilized (freeze-dried). A cryoprotectant (e.g., trehalose) should be added before freezing to prevent micelle aggregation and ensure easy reconstitution.[10]
Protocol 2: Evaluation of DMP Anti-Tumor Efficacy in a Colorectal Cancer (CRC) Xenograft Model
This protocol outlines a general procedure to assess the in vivo efficacy of a DMP formulation.[1]
-
Cell Culture: Culture a human CRC cell line (e.g., DLD1 or HCT-116) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of CRC cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (e.g., Vehicle Control, DMP Formulation).
-
Drug Administration: Administer the DMP formulation (and vehicle control) to the respective groups via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., every other day for 3 weeks).
-
Monitoring: Monitor the health of the mice and measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length × Width²)/2.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (Caspase-3) markers.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of DMP in Human Colorectal Cancer Cell Lines
| Cell Line | IC₅₀ Value (µM) | Citation |
| DLD1 | 0.1224 | [1] |
| HCT-116 | 0.1552 | [1] |
Table 2: Overview of Strategies to Enhance DMP Bioavailability
| Strategy | Mechanism of Action | Key Advantages | Considerations & Challenges |
| Nano-formulations (e.g., Micelles) | Increases solubility; Protects from metabolism; Can exploit EPR effect for passive targeting.[9][11] | Improved PK profile; Potential for reduced side effects; Established manufacturing methods.[10] | Stability during storage; Potential for immunogenicity; Scalability of production. |
| Prodrug Approach | Covalently modifies DMP to improve solubility and/or membrane permeability.[9] | Can be designed for targeted release (e.g., in the colon); Improved physicochemical properties.[9] | Requires chemical synthesis and characterization; Rate of conversion to active drug must be optimal. |
| Combination with P-gp Inhibitors | Blocks the P-gp efflux pump, increasing intracellular drug accumulation.[6] | Directly addresses a key resistance mechanism. | Potential for significant drug-drug interactions and systemic toxicity.[12] |
Part 4: Visualizations
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-4'-Demethylepipodophyllotoxin | C21H20O8 | CID 122797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic map of the antiviral drug podophyllotoxin provides insights into hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The drug efflux protein, P-glycoprotein, additionally protects drug-resistant tumor cells from multiple forms of caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in 4'-Demethylpodophyllotoxin HPLC Peak Retention Time
Welcome to the technical support center for the analysis of 4'-Demethylpodophyllotoxin (DMP) by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in HPLC peak retention time for DMP.
Frequently Asked Questions (FAQs)
Q1: What is a typical retention time for this compound (DMP) in reversed-phase HPLC?
While the exact retention time can vary significantly depending on the specific HPLC method (e.g., column chemistry, mobile phase composition, flow rate, and temperature), published methods for similar compounds like podophyllotoxin (B1678966) show retention times in the range of 9-10 minutes.[1][2] It is crucial to establish a consistent in-house retention time using a well-characterized standard under a validated HPLC method.
Q2: What is an acceptable level of retention time variability?
For a validated HPLC method, the retention time variability should be minimal. Typically, the relative standard deviation (RSD) for the retention time of the main analyte peak across multiple injections should be less than 2%.[3] Significant deviations from this indicate a problem with the chromatographic system or methodology that needs to be addressed.
Troubleshooting Guides
Variability in HPLC peak retention time can be categorized into three main types:
-
Drifting Retention Times: A continuous increase or decrease in retention time over a series of analyses.
-
Abrupt Changes in Retention Time: Sudden and significant shifts in retention time.
-
Fluctuating Retention Times: Random, unpredictable changes in retention time.
Below are detailed troubleshooting guides for each of these issues.
Guide 1: Drifting Retention Times
A gradual, unidirectional shift in retention time is often indicative of a progressive change in the chromatographic system.
Problem: The retention time for the this compound peak is consistently increasing or decreasing with each injection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Column Equilibration | The column may not be fully equilibrated with the mobile phase before the analysis begins. This is common with new columns or after a change in mobile phase composition.[4][5] | Protocol 1: Column Equilibration Verification 1. Flush the new or stored column with 20-30 column volumes of the mobile phase. 2. For buffered mobile phases or those with ion-pairing reagents, extend the equilibration time.[6] 3. Inject a DMP standard solution repeatedly (e.g., 5-6 times) until the retention time is stable (RSD < 0.5%).[5] |
| Mobile Phase Composition Change | The composition of the mobile phase can change over time due to the evaporation of more volatile components.[7] This can alter the elution strength and affect retention times. | Protocol 2: Mobile Phase Stability Check 1. Prepare fresh mobile phase daily and keep the reservoir bottles tightly capped.[7][8] 2. Avoid placing mobile phase reservoirs in direct sunlight or under air conditioning vents to minimize temperature-driven evaporation.[7] 3. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[3] |
| Column Temperature Fluctuation | Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to retention time drift.[5][9][10] | Protocol 3: Temperature Control Assessment 1. Use a column oven to maintain a constant and uniform temperature.[8][9] 2. Set the column temperature at least 5-10°C above the highest expected ambient temperature to ensure consistent control. 3. Monitor and record the laboratory temperature to correlate any significant fluctuations with retention time shifts. |
| Column Contamination/Aging | Gradual accumulation of contaminants from the sample matrix onto the column can alter the stationary phase chemistry and lead to drifting retention times.[6][9] Over time, the stationary phase can also degrade. | Protocol 4: Column Cleaning and Performance Check 1. Implement a regular column washing procedure. A generic reversed-phase column cleaning sequence is: Water, Isopropanol, Methylene Chloride, Isopropanol, Water, then store in the mobile phase. 2. Use a guard column to protect the analytical column from strongly retained impurities.[8] 3. Periodically run a system suitability test with a DMP standard to monitor column performance (e.g., peak asymmetry, theoretical plates). |
Troubleshooting Workflow for Drifting Retention Times
Caption: Troubleshooting workflow for drifting HPLC retention times.
Guide 2: Abrupt Changes in Retention Time
Sudden, significant shifts in retention time often point to a more drastic event or a hardware malfunction.
Problem: The retention time for the this compound peak has suddenly shifted significantly from one injection to the next.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Incorrect Mobile Phase | An error in the preparation of the mobile phase, such as incorrect solvent ratios or pH, can cause a dramatic shift in retention.[4][10] | Protocol 5: Mobile Phase Verification 1. Carefully check the recipe and preparation records for the current mobile phase. 2. If an error is suspected, immediately stop the run and prepare a fresh batch of mobile phase. 3. Before use, ensure all components are fully dissolved and the solution is homogenous. If using a buffer, confirm the pH with a calibrated meter.[3][10] |
| Pump Malfunction or Leak | A leak in the HPLC system will cause a drop in flow rate, leading to an increase in retention time.[4][10] Air bubbles in the pump head can also cause flow rate inaccuracies. | Protocol 6: System Leak and Flow Rate Check 1. Visually inspect all fittings and connections for any signs of leakage.[8] 2. Monitor the system pressure; a fluctuating or lower-than-normal pressure can indicate a leak or air in the pump. 3. Purge the pump to remove any air bubbles.[8] 4. If a leak is not visible, perform a pressure test according to the manufacturer's instructions. |
| Change in Flow Rate | An accidental change in the flow rate setting in the instrument method will directly impact the retention time.[6] | Protocol 7: Method Parameter Verification 1. Open the instrument method and verify that the flow rate is set to the correct value. 2. Compare the current method parameters with a master or validated method file. |
| Column Failure | A sudden collapse of the column bed can create a void, leading to a significant decrease in retention time and poor peak shape. | Protocol 8: Column Integrity Assessment 1. Reverse the column and flush with a strong solvent at a low flow rate to dislodge any particulates on the inlet frit. 2. If the problem persists, the column may be irreversibly damaged and should be replaced.[8] |
Logical Relationship for Abrupt Retention Time Changes
Caption: Causal analysis of abrupt HPLC retention time shifts.
Guide 3: Fluctuating Retention Times
Random and unpredictable retention time changes can be challenging to diagnose and often point to inconsistent instrument performance or sample preparation.
Problem: The retention time for the this compound peak is varying randomly between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Inconsistent Sample Preparation | Variability in the sample matrix or the sample solvent can affect retention, especially if the sample solvent has a different elution strength than the mobile phase.[5][6] | Protocol 9: Standardized Sample Preparation 1. Develop and strictly follow a standardized sample preparation protocol. 2. Whenever possible, dissolve and inject samples in the initial mobile phase.[4] 3. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion and retention shifts. 4. Use an internal standard to compensate for minor variations in sample injection and preparation.[9] |
| Injector Issues | A malfunctioning autosampler can lead to variable injection volumes or inconsistent pre-injection routines, which can affect retention times.[11] | Protocol 10: Injector Performance Test 1. Perform a series of blank injections followed by standard injections to check for carryover and reproducibility. 2. Visually inspect the syringe and injection port for any blockages or damage. 3. Run the injector's diagnostic tests as specified by the instrument manufacturer. |
| Inadequate Mobile Phase Degassing | Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and unstable flow rates.[4][10] | Protocol 11: Effective Mobile Phase Degassing 1. Use an online degasser and ensure it is functioning correctly. 2. Alternatively, degas the mobile phase before use by sonication under vacuum or by sparging with helium.[11] 3. Avoid vigorous shaking of the mobile phase after degassing. |
| Detector Problems | While less common, detector issues such as drift or noise can sometimes be misinterpreted as retention time variability.[6] | Protocol 12: Detector Stability Check 1. Monitor the detector baseline with the mobile phase flowing but without any injections. A stable baseline should be observed. 2. Check the detector lamp energy; a failing lamp can cause noise and baseline instability.[8] 3. If necessary, calibrate the detector according to the manufacturer's guidelines. |
Quantitative Data Summary: Impact of Variables on Retention Time
The following table summarizes the potential impact of various factors on the retention time of DMP. These are generalized values, and the actual effect will depend on the specific method conditions.
| Parameter Change | Typical Effect on Retention Time | Reference |
| +1% Organic Solvent in Mobile Phase (Reversed-Phase) | Decrease of 5-15% | [10] |
| +1°C in Column Temperature | Decrease of 1-2% | [10] |
| +0.1 pH Unit Change (for ionizable compounds) | Can be >10% shift | [10] |
| -10% Flow Rate | Increase of ~11% | General HPLC principle |
This technical support center provides a structured approach to troubleshooting variability in this compound HPLC peak retention time. By systematically addressing potential issues related to the mobile phase, column, instrument, and sample, researchers can identify the root cause of the problem and restore the reliability and reproducibility of their analytical method.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. uhplcs.com [uhplcs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Viability Assays for 4'-Demethylpodophyllotoxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 4'-Demethylpodophyllotoxin in cell viability assays.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low or No Cytotoxic Effect Observed
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell lines. What could be the reason?
Answer: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verify Compound Quality: Ensure the purity and integrity of your this compound stock.
-
Solubility Issues: this compound, like many natural products, can have limited aqueous solubility.[1][2] Precipitates in the culture medium can lead to inaccurate dosing.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent. However, the final concentration in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3]
-
Solubilization Technique: Gentle vortexing or sonication can aid in dissolving the compound in the stock solution.
-
Visual Inspection: Always inspect your wells under a microscope after adding the compound to check for any precipitation.
-
-
-
Experimental Parameters:
-
Incubation Time: The cytotoxic effect of this compound is time-dependent.[4] Shorter incubation times (e.g., 24 hours) may not be sufficient to induce significant cell death. Consider extending the incubation period to 48 or 72 hours.[4]
-
Cell Seeding Density: An inappropriate cell density can mask the cytotoxic effects.
-
Too High: Overly confluent cells may exhibit reduced metabolic activity and drug sensitivity.
-
Too Low: A very low cell number might not yield a detectable signal.
-
Optimization is Key: It is crucial to determine the optimal seeding density for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Issue 2: Inconsistent or High Variability in Results
Question: My replicate wells show high variability in absorbance/fluorescence readings. How can I improve the consistency of my assay?
Answer: High variability can stem from several sources. Here are some key areas to focus on:
-
Pipetting and Mixing:
-
Accurate Pipetting: Ensure accurate and consistent pipetting of cells, compound dilutions, and assay reagents.
-
Thorough Mixing: Gently mix the contents of the wells after adding each component, especially after adding the assay reagent (e.g., MTT, CCK-8) and the solubilization solution for MTT assays. Avoid introducing bubbles.
-
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, consider not using the outermost wells for experimental samples and instead filling them with sterile PBS or media.
-
Cell Clumping: Uneven cell distribution due to clumping will lead to variable results. Ensure you have a single-cell suspension before seeding.
Issue 3: Unexpected Dose-Response Curve
Question: I am observing a U-shaped or inverted U-shaped (hormetic) dose-response curve, where the cytotoxic effect decreases at higher concentrations. Is this a valid result?
Answer: This phenomenon, known as hormesis, can occur with certain compounds and is characterized by a biphasic dose-response.[5][6]
-
Potential Causes:
-
Compound Aggregation: At higher concentrations, this compound might precipitate or form aggregates in the culture medium, reducing its effective concentration and bioavailability to the cells.
-
Cellular Stress Response: Low doses of a toxic compound can sometimes stimulate cellular metabolic activity as a stress response, leading to an apparent increase in viability in assays that measure metabolic activity.[7]
-
Assay Interference: The compound itself might interfere with the chemistry of the viability assay at high concentrations.
-
-
Troubleshooting and Verification:
-
Visual Confirmation: Use microscopy to visually assess cell morphology and confluence at different concentrations to correlate with the assay readings.
-
Alternative Assay: Use a different viability assay that relies on a distinct mechanism (e.g., a cytotoxicity assay that measures membrane integrity like LDH release, alongside a metabolic assay like MTT) to confirm the results.
-
Solubility Check: Perform a solubility test of this compound in your specific cell culture medium at the higher concentrations used.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in cell viability assays.
1. What is the mechanism of action of this compound?
This compound exerts its anti-cancer effects through multiple mechanisms:
-
Tubulin Interaction: It binds to tubulin, inhibiting microtubule polymerization.[8][9] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[4]
-
PI3K/AKT Pathway Inhibition: It targets and suppresses the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and apoptosis.[10][11][12] Inhibition of this pathway can induce apoptosis and cell cycle arrest.[13][14]
-
Induction of DNA Damage: It has been shown to induce DNA damage, further contributing to its cytotoxic effects.[4]
2. Which cell viability assay is most suitable for this compound?
Both MTT and CCK-8 assays are commonly used and suitable for assessing the cytotoxicity of this compound.[4] The choice depends on your specific experimental needs and laboratory resources.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A reliable and widely used colorimetric assay that measures mitochondrial reductase activity. It requires a solubilization step to dissolve the formazan (B1609692) crystals.[15][16]
-
CCK-8 (Cell Counting Kit-8) Assay: A convenient one-step colorimetric assay that produces a water-soluble formazan. It is generally considered to have lower cytotoxicity and allows for kinetic monitoring.[17][18][19]
3. What are the recommended starting parameters for a cell viability assay with this compound?
The optimal conditions will vary depending on the cell line. However, the following table provides a general starting point for optimization.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 1,000 - 10,000 cells/well (96-well plate) | To ensure cells are in an exponential growth phase. This must be optimized for each cell line.[6] |
| Incubation Time | 24, 48, and 72 hours | To determine the time-dependent effect of the compound.[4] |
| Compound Concentration | A wide range, e.g., 0.01 µM to 100 µM | To determine the IC50 value effectively. |
| DMSO Concentration | < 0.5% (v/v) | To avoid solvent-induced cytotoxicity.[3] |
4. How can I prepare this compound for my experiments?
-
Stock Solution: Prepare a high-concentration stock solution in sterile DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired concentrations using your complete cell culture medium. Ensure thorough mixing at each dilution step.
Experimental Protocols
Below are detailed methodologies for commonly used cell viability assays.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]
CCK-8 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[17][19][21] Be careful to avoid introducing bubbles.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[17][19][21] The incubation time can be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[17][18][19][21]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Assay Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Podophyllotoxin in Six Organic Solvents from (283.2 to 323.2) K | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. www7.nau.edu [www7.nau.edu]
- 7. researchgate.net [researchgate.net]
- 8. Structure of 4'-demethylepipodophyllotoxin in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting Cell-Based Assays with Insoluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with insoluble compounds in cell-based assays.
Frequently Asked questions (FAQs)
Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A1: This common issue arises when a compound that is readily soluble in a potent organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt shift in solvent polarity causes the compound to "crash out" or precipitate. The final DMSO concentration in your aqueous solution is a critical factor; keeping it as low as possible (typically <1%) is advisable, but may not be sufficient to prevent precipitation for highly insoluble compounds.[1] It is recommended to perform initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[1]
Q2: What is the maximum recommended concentration of DMSO in cell-based assays?
A2: To mitigate cytotoxic effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[2][3] However, the tolerance to DMSO is cell-line specific.[2] Some robust cell lines can tolerate up to 1% DMSO, but it is crucial to perform a vehicle control experiment to determine the maximum allowable concentration for your specific cell line and assay duration.[2][4]
Q3: Can the solvent I use interfere with the signaling pathways I'm studying?
A3: Yes, solvents can have off-target effects on cellular signaling. For example, DMSO has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5][6][7][8] This can lead to misinterpretation of your compound's activity. Therefore, it is essential to include appropriate solvent controls in your experiments to account for any potential effects of the vehicle on the biological system.
Q4: My insoluble compound is giving inconsistent results in my cell viability assay. What could be the cause?
A4: Inconsistent results with insoluble compounds in cell viability assays, such as the MTT assay, can stem from several factors. Compound precipitation can lead to an uneven distribution of the compound in the well, resulting in high variability between replicates. The precipitate itself can also interfere with the assay readout, for instance, by scattering light in absorbance-based assays or by directly reacting with the assay reagents.[9] Additionally, incomplete solubilization of the formazan (B1609692) crystals in an MTT assay can lead to variable absorbance readings.[9]
Q5: What are some alternative formulation strategies to improve the solubility of my compound for in vitro testing?
A5: Several formulation strategies can enhance the solubility of poorly soluble compounds for in vitro assays. These include the use of co-solvents, surfactants, and cyclodextrins.[1] More advanced techniques involve creating amorphous solid dispersions, where the compound is dispersed in a polymer matrix, or formulating the compound into nanoparticles.[9][10][11][12][13] These approaches increase the surface area of the compound, thereby improving its dissolution rate and apparent solubility.[11][13]
Troubleshooting Guides
Guide 1: Compound Precipitation in Assay Plate
This guide provides a step-by-step approach to troubleshooting compound precipitation in your cell-based assay.
dot
Caption: Troubleshooting workflow for compound precipitation.
Guide 2: Inconsistent Cell Viability Assay Results
This guide outlines steps to address variability in cell viability assays when working with insoluble compounds.
dot
Caption: Decision tree for troubleshooting inconsistent cell viability data.
Data Presentation: Solvent Cytotoxicity
The following tables summarize the cytotoxicity of common organic solvents on various cell lines. This data is crucial for selecting an appropriate solvent and determining a non-toxic working concentration for your experiments.
Table 1: Cytotoxicity of Common Solvents on Various Cell Lines
| Solvent | Cell Line | Maximum Tolerated Concentration (MTC) (% v/v) | IC50 (% v/v) |
| Ethanol (B145695) | HaCaT, A-375, A-431 | > 2 | > 2 |
| Methanol | HaCaT | 1.31 | 2.60 |
| A-375 | 0.56 | 0.17 | |
| A-431 | 0.89 | 1.80 | |
| DMSO | HaCaT | 1.09 | 2.60 |
| A-375 | 0.15 | 0.63 | |
| A-431 | 0.38 | 0.89 | |
| Dimethylformamide (DMF) | CCL-1, HaCaT | 0.03 | 0.12 - 0.25 |
Data compiled from a comparative study on the cytotoxicity of organic solvents.[14]
Table 2: Effect of DMSO on Cancer Cell Line Proliferation
| Cell Line | DMSO Concentration (% v/v) Inhibiting Proliferation | Non-toxic DMSO Concentration Range (% v/v) |
| HepG2 | 1.25 - 10 | 0.15 - 0.6 |
| MDA-MB-231 | 1.25 - 10 | 0.15 - 0.6 |
| MCF-7 | 1.25 - 10 | 0.15 - 0.3 |
| VNBRCA1 | 1.25 - 10 | 0.15 - 0.6 |
This data indicates that while higher concentrations of DMSO are cytotoxic, a concentration range of 0.15% to 0.6% is generally well-tolerated by these cell lines.[4]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Laser Nephelometry
Objective: To determine the kinetic solubility of a compound in an aqueous buffer. This method measures the light scattered by insoluble particles as an indicator of precipitation.[3][15][16][17][18]
Methodology:
-
Prepare Stock Solutions: Dissolve the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: In a 96-well or 384-well plate, perform serial dilutions of the compound stock solution in DMSO.
-
Add Aqueous Buffer: To a separate clear-bottomed assay plate, add the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Compound Addition: Transfer a small, fixed volume of each DMSO serial dilution into the corresponding wells of the assay plate containing the aqueous buffer. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Co-precipitation
Objective: To improve the apparent solubility and dissolution rate of a poorly soluble compound by creating an amorphous solid dispersion.[12][19][20][21][22]
Methodology:
-
Solvent Selection: Identify a suitable organic solvent that dissolves both the drug and a hydrophilic polymer (e.g., PVP, HPMC). Also, select an anti-solvent (typically water) in which the drug and polymer are poorly soluble.
-
Dissolution: Dissolve the poorly soluble drug and the chosen polymer in the organic solvent. The drug-to-polymer ratio will need to be optimized.
-
Co-precipitation: Add the drug-polymer solution dropwise into the anti-solvent while stirring vigorously. This will cause the drug and polymer to co-precipitate out of the solution as an amorphous solid dispersion.
-
Washing and Collection: Collect the precipitate by filtration or centrifugation. Wash the collected solid with the anti-solvent to remove any residual organic solvent.
-
Drying: Dry the amorphous solid dispersion under vacuum to remove all solvents.
-
Characterization: Characterize the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
In Vitro Testing: The resulting ASD powder can then be suspended in an aqueous buffer for use in cell-based assays.
Protocol 3: Formulation of a Poorly Soluble Compound into Nanoparticles by Milling
Objective: To increase the surface area and dissolution rate of a poorly soluble compound by reducing its particle size to the nanometer range.[9][10][11][13][23]
Methodology:
-
Slurry Preparation: Prepare a slurry of the micronized drug in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer). The stabilizer is crucial to prevent the aggregation of the nanoparticles.
-
Milling: Transfer the slurry to a milling chamber containing milling media (e.g., ceramic beads).
-
Particle Size Reduction: Activate the milling process. The high shear and impact forces generated by the movement of the milling media will break down the drug crystals into nanoparticles.
-
Monitoring: Monitor the particle size reduction process over time using a particle size analyzer until the desired nanoparticle size is achieved.
-
Separation: Separate the nanoparticle suspension from the milling media.
-
Characterization: Characterize the nanoparticle suspension for particle size distribution, morphology (e.g., by electron microscopy), and stability.
-
Cell-Based Assays: The resulting nanoparticle suspension can be directly used for in vitro experiments.
Signaling Pathway and Workflow Visualizations
DMSO Interference with the NF-κB Signaling Pathway
dot
Caption: DMSO can inhibit the NF-κB signaling pathway.
Cellular Response to Compound Precipitation
dot
Caption: Potential cellular effects of compound precipitation.
Standard Cell Viability Assay Workflow (e.g., MTT)
dot
Caption: A typical workflow for an MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. researchgate.net [researchgate.net]
- 6. A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chembites.org [chembites.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. emeraldcloudlab.com [emeraldcloudlab.com]
- 17. enamine.net [enamine.net]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. Preparation and Characterization of Spherical Amorphous Solid Dispersion with Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds | Semantic Scholar [semanticscholar.org]
flow cytometry compensation issues with 4'-Demethylpodophyllotoxin treated cells
Welcome to the technical support center for researchers utilizing 4'-Demethylpodophyllotoxin (DPT) in their flow cytometry experiments. This resource provides troubleshooting guides and frequently asked questions to help you navigate potential compensation issues and other challenges that may arise when analyzing DPT-treated cells.
Troubleshooting Guide: Compensation Issues with DPT-Treated Cells
Drug-treated cells can present unique challenges in flow cytometry, including altered autofluorescence and non-specific staining, which can complicate compensation. This guide provides a systematic approach to troubleshooting these issues.
Problem: High background fluorescence in my unstained DPT-treated sample.
-
Possible Cause 1: Increased Autofluorescence due to Cellular Stress or Apoptosis. this compound is a cytotoxic agent that inhibits microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2][3][4] Cells undergoing these processes can exhibit naturally higher levels of autofluorescence.
-
Solution:
-
Always include an unstained control of DPT-treated cells. This is crucial to determine the baseline autofluorescence of your experimental cells.[5]
-
Use a viability dye. This allows you to gate out dead and apoptotic cells, which are often a major source of autofluorescence and non-specific antibody binding.[6]
-
Choose fluorochromes in the far-red spectrum. For markers on highly autofluorescent cells, select bright fluorochromes that emit in the red or far-red channels (e.g., APC, Alexa Fluor 647, or APC-Cy7), as autofluorescence is typically lower in this range.[5][7]
-
-
-
Possible Cause 2: Long-term Fixation. Storing cells in a fixative solution for extended periods can increase autofluorescence.[5]
-
Solution: Analyze cells as soon as possible after staining and fixation. If storage is necessary, test different fixatives and storage durations to find the optimal conditions with the least impact on fluorescence.
-
Problem: My compensation looks incorrect, with populations appearing "over" or "under" compensated.
-
Possible Cause 1: Inappropriate Compensation Controls. The autofluorescence of your compensation controls must match the autofluorescence of your experimental samples.[8][9] Using untreated cells or compensation beads for single-stain controls might not accurately reflect the spectral properties of DPT-treated cells.
-
Solution:
-
Use DPT-treated cells for your single-stain compensation controls. This ensures that the autofluorescence profile of your controls matches that of your fully stained experimental samples.
-
Ensure single-stain controls are sufficiently bright. The positive population in your compensation control should be at least as bright as the corresponding population in your experimental sample.[8][9] If your target antigen has low expression, you might consider using compensation beads, but be aware of potential discrepancies in autofluorescence.[10]
-
-
-
Possible Cause 2: Manual Compensation Errors. Visual adjustment of compensation can be inaccurate, especially in multicolor experiments with significant spectral overlap.[11]
-
Solution:
-
Utilize the automated compensation algorithms in your analysis software. Ensure you correctly gate on the positive and negative populations for each single-stain control.[12]
-
Use Fluorescence Minus One (FMO) controls. FMO controls are essential for setting accurate gates, especially for identifying dim positive populations or when there is significant spillover spreading.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPT) and how does it affect cells?
A1: this compound is a lignan (B3055560) compound with cytotoxic properties against various cancer cell lines.[13][14] Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin.[1][15] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and can induce apoptosis.[4]
Q2: Why do my DPT-treated cells show high autofluorescence?
A2: The increased autofluorescence is likely a biological effect of the drug treatment rather than an inherent fluorescent property of the DPT molecule itself. DPT induces cellular stress, cell cycle arrest, and apoptosis, all of which can alter the cellular content of endogenous fluorophores like NAD(P)H and flavins, leading to higher autofluorescence.
Q3: Can I use compensation beads for my single-stain controls with DPT-treated cells?
A3: While compensation beads are a convenient tool and can provide a bright positive signal, they may not be ideal if the DPT treatment significantly alters the autofluorescence of your cells.[8][10] The fundamental rule of compensation is that the autofluorescence of the negative population in your control must match that of your sample.[9] If you use beads, their "negative" population will have different autofluorescence from your treated cells. It is generally recommended to use the actual experimental cells (DPT-treated) for single-stain controls.
Q4: What is the best way to set up my controls for a flow cytometry experiment with DPT-treated cells?
A4: A comprehensive control strategy is crucial. You should include:
-
Unstained DPT-treated cells: To assess autofluorescence.
-
Single-stained DPT-treated cells: For each fluorochrome in your panel to calculate the compensation matrix.
-
Fluorescence Minus One (FMO) controls: To accurately set gates for your populations of interest.
-
Viability Dye: To exclude dead cells from the analysis.
-
Untreated control cells: To compare the effects of DPT treatment.
Q5: Should I treat my compensation controls with DPT in the same way as my experimental samples?
A5: Yes. To ensure accurate compensation, your single-stain compensation controls should be treated identically to your experimental samples.[9] This includes the same DPT concentration, incubation time, and all subsequent staining and fixation steps.
Data Presentation
Table 1: Recommended Fluorochrome Selection for Autofluorescent Cells
| Fluorescence Channel | Recommended Fluorochromes | Rationale |
| Green (e.g., FITC/Alexa Fluor 488) | Use with caution for highly expressed antigens. | High potential for spectral overlap with cellular autofluorescence. |
| Yellow/Orange (e.g., PE/PE-Texas Red) | Good for moderately expressed antigens. | Brighter than many green fluorochromes, providing better signal-to-noise. |
| Red (e.g., APC/Alexa Fluor 647) | Highly recommended for low-to-moderately expressed antigens. | Cellular autofluorescence is significantly lower in the red spectrum.[5] |
| Far-Red (e.g., APC-Cy7/PerCP-Cy5.5) | Excellent choice for critical markers on highly autofluorescent cells. | Minimal interference from autofluorescence. |
Experimental Protocols
Protocol 1: Preparation and Staining of DPT-Treated Cells for Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24-48 hours).[16]
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Avoid harsh trypsinization, which can damage cell surface epitopes.
-
Collect both adherent and floating cells (which may include apoptotic cells) to ensure a representative sample.[16]
-
For suspension cells, collect them directly from the culture vessel.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS or a suitable staining buffer (e.g., PBS with 2% FBS).
-
If using a viability dye that requires a specific buffer, follow the manufacturer's protocol.
-
Resuspend the cells in staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorochrome-conjugated antibodies at their pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing and Fixation (Optional):
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
If fixation is required, resuspend the cell pellet in 1-4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Acquisition:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Acquire samples on the flow cytometer as soon as possible. Ensure your unstained and single-stain controls are run first to set up the appropriate compensation matrix.
-
Visualizations
Caption: Signaling pathway showing DPT's inhibitory effect on tubulin polymerization.
Caption: Experimental workflow for flow cytometry with DPT-treated cells.
Caption: Troubleshooting logic for DPT-related flow cytometry compensation issues.
References
- 1. Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of podophyllotoxin and VP-16-213 on microtubule assembly in vitro and nucleoside transport in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of podophyllotoxin on microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectral compensation for flow cytometry: visualization artifacts, limitations, and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Structure of 4'-demethylepipodophyllotoxin in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 4'-Demethylpodophyllotoxin (DMP) Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies with 4'-Demethylpodophyllotoxin (DMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (DMP) toxicity?
A1: The toxicity of DMP, a potent anti-cancer agent, is largely an extension of its mechanism of action. It primarily induces DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This can affect rapidly dividing normal cells, leading to common chemotherapy-related side effects. Key toxicity concerns include potential skin and eye irritation, as well as risks of mutagenicity, carcinogenicity, and reproductive toxicity.
Q2: How can the systemic toxicity of DMP be minimized in animal studies?
A2: Several strategies can be employed to mitigate the systemic toxicity of DMP:
-
Structural Modification: Synthesizing DMP derivatives can improve the therapeutic index. Modifications such as the addition of a 4-O-butanoyl group have been shown to increase potency while maintaining a manageable toxicity profile.
-
Advanced Drug Delivery Systems: Encapsulating DMP in nanosystems like polymeric nanoparticles, micelles, or liposomes can enhance its solubility, prolong its circulation time, and facilitate targeted delivery to tumor tissues, thereby reducing exposure to healthy organs.
-
Combination Therapy: Using DMP in combination with other chemotherapeutic agents, such as oxaliplatin, may allow for lower, less toxic doses of DMP while achieving a synergistic anti-tumor effect.[1]
Q3: What are the expected signs of acute toxicity in mice and rats administered with DMP?
A3: Following high-dose administration of DMP or related podophyllotoxins, animals may exhibit signs of neurotoxicity, including tremors and lethargy.[2] Other general signs of toxicity can include weight loss, diarrhea, and reduced food intake.[3][4] Close monitoring of animals, especially within the first 24 hours post-administration, is crucial.
Q4: What is the reported LD50 of this compound and its derivatives?
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of DMP During Formulation and Administration
-
Problem: this compound is poorly soluble in aqueous solutions, which can lead to precipitation during formulation or upon intravenous injection, causing inconsistent dosing and potential for embolism.
-
Troubleshooting Steps:
-
Vehicle Selection: For intravenous administration of poorly soluble compounds, a mixture of Cremophor EL:ethanol (B145695) (1:1, v/v) and sterile water for injection can be an effective vehicle.[2] Always ensure the final concentration of ethanol and Cremophor EL is within acceptable limits for the animal model.
-
pH Adjustment: Assess the pH of your formulation. For some compounds, adjusting the pH towards a more neutral range (~7.0) can improve solubility and reduce irritation.[8]
-
Nanoparticle Formulation: Encapsulating DMP into self-assembled nanoparticles or prodrug formulations can significantly improve its solubility and stability in aqueous media. A detailed protocol for this is provided below.
-
Sonication: Use bath or probe sonication to aid in the dissolution of DMP in the chosen vehicle, but be mindful of potential degradation with excessive heat.
-
Issue 2: Unexpected Animal Mortality or Severe Adverse Events
-
Problem: Animals are showing severe signs of toxicity or dying at doses expected to be well-tolerated.
-
Troubleshooting Steps:
-
Dose Verification: Double-check all calculations for dose preparation and administration volumes. Ensure accurate body weights are used for each animal.
-
Route of Administration: Confirm the correct route of administration was used. Accidental intracardiac injection instead of intravenous can lead to acute mortality. For irritating compounds intended for IV use, extravasation can cause severe tissue necrosis.[8]
-
Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out toxicity from the formulation components.
-
Animal Health Status: Ensure that the animals are healthy and free from underlying conditions that could increase their sensitivity to the compound.
-
Dose Escalation Study: If you are working with a new derivative or formulation, conduct a dose escalation study with a small number of animals to determine the maximum tolerated dose (MTD) before proceeding to larger efficacy studies.
-
Issue 3: Inconsistent Anti-Tumor Efficacy in Xenograft Models
-
Problem: High variability in tumor growth inhibition is observed between animals in the same treatment group.
-
Troubleshooting Steps:
-
Tumor Size at Treatment Initiation: Ensure that tumors are of a consistent size (e.g., ~50 mm³) before randomizing animals into treatment groups.
-
Drug Formulation and Administration: Inconsistent formulation (e.g., precipitation) or inaccurate dosing can lead to variable drug exposure. Prepare fresh formulations for each treatment day and ensure proper mixing.
-
Animal Strain and Tumor Model: Use a well-characterized and consistent animal strain and tumor cell line to minimize biological variability.
-
Drug Loading in Nanoparticles: If using a nanoparticle formulation, inconsistent drug loading can be a major source of variability. Refer to the troubleshooting guide below for addressing this issue.
-
Issue 4: Difficulty in Assessing Organ-Specific Toxicity
-
Problem: It is unclear which organs are primarily affected by DMP toxicity and how to quantify the damage.
-
Troubleshooting Steps:
-
Biochemical Analysis: At the end of the study, collect blood samples for analysis of key biochemical markers.
-
Hematological Analysis: Perform a complete blood count (CBC) to assess for effects on red blood cells, white blood cells, and platelets.[3][11][12]
-
Histopathological Examination: Harvest major organs (liver, kidneys, spleen, heart, lungs) and fix them in 10% neutral buffered formalin for histopathological analysis. This will allow for the microscopic examination of tissue damage, such as necrosis, inflammation, and apoptosis.[13][14][15]
-
Quantitative Data Summary
| Compound | Animal Model | Route of Administration | LD50 | Key Toxicity Findings |
| 4-o-butanoyl-4'-demethylpodophyllotoxin (B114225) (BN 58705) | Mice | In vivo (unspecified) | 150 mg/kg[5] | Potent cytotoxicity against various human tumor cell lines. |
| Acridine (B1665455) Orange (for comparison) | Mice | Intravenous | 32-36 mg/kg[6][7] | Provides a general reference for the toxicity of intravenously administered chemotherapeutic agents. |
| 4-ipomeanol (for comparison) | Mice | Intravenous | 26-35 mg/kg[16] | Demonstrates dose-related toxicity. |
| 4-ipomeanol (for comparison) | Rats | Intravenous | >15 mg/kg (lethal)[16] | Causes labored respiration and bronchiolar epithelial necrosis. |
Biochemical Markers for Organ Toxicity Assessment
| Organ | Primary Markers | Secondary/Investigational Markers |
| Liver | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)[9][10] | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Total Bilirubin |
| Kidney | Blood Urea Nitrogen (BUN), Creatinine (Cr)[9][10] | Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), Cystatin-C |
Detailed Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Modified from OECD Guideline 425)
-
Animal Model: Use healthy, young adult female rats (nulliparous and non-pregnant), weighing between 200-250g. House animals individually.[17]
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.
-
Fasting: Fast animals overnight prior to dosing (water ad libitum).
-
Dose Preparation:
-
For poorly soluble compounds like DMP, consider a vehicle such as corn oil or a 0.5% methylcellulose (B11928114) solution.
-
Prepare a stock solution and dilute to the required concentrations. Ensure the formulation is homogenous.
-
-
Dose Administration:
-
Administer a single oral dose by gavage. The volume should not exceed 10 mL/kg body weight.
-
Up-and-Down Procedure:
-
Dose the first animal at a starting dose just below the estimated LD50.
-
If the animal survives after 48 hours, dose the next animal at a higher dose (using a dose progression factor of 3.2).
-
If the first animal dies, dose the next animal at a lower dose.
-
Continue this procedure until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a series of reversals occur around the estimated LD50).[17][18][19]
-
-
-
Observations:
-
Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, body weight changes, and any mortality.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological examination if necessary.
Protocol 2: Self-Assembled Nanoparticle Formulation of a DMP Prodrug
This protocol is adapted from a method for preparing podophyllotoxin (B1678966) prodrug self-assembled nanoparticles.[20][21]
-
Materials: this compound prodrug, DSPE-PEG₂₀₀₀, Tetrahydrofuran (THF), Deionized water.
-
Preparation of the Organic Phase:
-
Dissolve the DMP prodrug (e.g., 1 mg) and DSPE-PEG₂₀₀₀ (e.g., 0.25 mg) in THF (500 µL).
-
-
Nanoprecipitation:
-
Under constant stirring (1000 rpm), add the organic solution dropwise into deionized water (4 mL).
-
-
Solvent Evaporation:
-
Remove the THF from the nanoparticle suspension under vacuum at 30°C.
-
-
Characterization:
-
Determine the particle size and zeta potential using a Zetasizer.
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading and encapsulation efficiency using HPLC.
-
Protocol 3: Histopathological Examination of Tissues
-
Tissue Collection and Fixation:
-
At the time of necropsy, carefully excise the organs of interest (e.g., liver, kidneys, spleen).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours. The thickness of the tissue sample should not exceed 3-5 mm for optimal fixation.[22]
-
-
Tissue Processing:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions.
-
Clear the tissues with xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
Consider special stains if specific cellular components need to be visualized.
-
-
Microscopic Examination:
-
Examine the stained slides under a light microscope.
-
A board-certified veterinary pathologist should evaluate the slides for any pathological changes, such as necrosis, inflammation, apoptosis, and fibrosis.
-
Visualizations
Signaling Pathway: DMP and the PI3K/AKT/mTOR Cascade
Caption: PI3K/AKT/mTOR signaling pathway modulated by this compound (DMP).
Experimental Workflow: Acute Oral Toxicity Study
Caption: Workflow for an acute oral toxicity study in rats.
Logical Relationship: Strategies to Minimize DMP Toxicity
Caption: Strategies to mitigate the systemic toxicity of DMP.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and repeated dose (28 days) intravenous toxicity assessment of bartogenic acid (an active pentacyclic triterpenoid) isolated from Barringtonia racemosa (L.) fruits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood biochemistry and hematological changes in rats after administration of a mixture of three anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of eIF-4E BP1 phosphorylation by mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Calcium dobesilate ameliorates hepatorenal injury induced by carbon tetrachloride in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate | PLOS One [journals.plos.org]
- 12. Hematological changes in the blood of experimental male and female albino rats on exposure to pesticide, dimethoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical toxicology studies of 4-ipomeanol: a novel candidate for clinical evaluation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. oecd.org [oecd.org]
- 19. Acute oral toxicity-UDP : oecd-425 | PPTX [slideshare.net]
- 20. poly-ond.com [poly-ond.com]
- 21. Toxicology | MuriGenics [murigenics.com]
- 22. niehs.nih.gov [niehs.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of 4'-Demethylpodophyllotoxin and Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podophyllotoxin (B1678966), a naturally occurring lignan (B3055560) isolated from the roots and rhizomes of Podophyllum species, has long been recognized for its potent cytotoxic and antitumor properties. Its clinical application, however, has been hampered by significant systemic toxicity. This has led to the development of numerous semi-synthetic derivatives, among which 4'-Demethylpodophyllotoxin has emerged as a compound of significant interest. This guide provides a comprehensive and objective comparison of the anticancer activities of this compound and its parent compound, podophyllotoxin, supported by experimental data to aid researchers in the field of oncology drug discovery and development.
Comparative Anticancer Activity: A Tabular Overview
The following tables summarize the quantitative data on the cytotoxic effects, induction of apoptosis, and cell cycle arrest elicited by this compound and podophyllotoxin in various cancer cell lines. It is important to note that a direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparison of IC50 Values for Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human Leukemic Lymphoblasts (CCRF-CEM) | Not explicitly provided, but derivative showed potent cytotoxicity | [1] |
| Colorectal Cancer (DLD1) | 0.1224 | ||
| Colorectal Cancer (HCT-116) | 0.1552 | ||
| Podophyllotoxin | Human Leukemic Lymphoblasts (CCRF-CEM) | Not explicitly provided, but used as a reference | [1] |
| Human Lung Carcinoma (A549) | 1.9 | [2] | |
| Human Breast Cancer (MCF-7) | Data on derivatives available | [2] |
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Effect on Apoptosis | Cell Cycle Arrest | Reference |
| This compound | Colorectal Cancer Cells | Induces apoptosis | G2/M phase | |
| HeLa Cells | Induces apoptosis | G2/M phase | [3] | |
| Podophyllotoxin | Human Lung Carcinoma (A549) | Induces apoptosis | G2/M phase | [2] |
| Human Breast Cancer (MCF-7) | Induces apoptosis | G2/M phase | [2] |
Mechanisms of Anticancer Action
This compound: Targeting the PI3K/AKT Signaling Pathway
Recent studies have elucidated that a primary mechanism of action for this compound involves the modulation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to chemotherapy. By inhibiting this pathway, this compound triggers a cascade of events leading to the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.
Podophyllotoxin: A Potent Inhibitor of Tubulin Polymerization
The anticancer activity of podophyllotoxin is primarily attributed to its ability to inhibit the polymerization of tubulin, a key component of microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, podophyllotoxin causes cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[4]
Experimental Protocols
A generalized workflow for evaluating the anticancer activity of these compounds is presented below. Specific concentrations and incubation times should be optimized for each cell line and experimental setup.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or podophyllotoxin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Cell Treatment: Treat cells with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and podophyllotoxin demonstrate significant anticancer activity through the induction of apoptosis and cell cycle arrest, predominantly in the G2/M phase. While podophyllotoxin's primary mechanism is the inhibition of tubulin polymerization, this compound appears to exert its effects, at least in part, through the modulation of the critical PI3K/AKT signaling pathway. The available data suggests that this compound may possess potent cytotoxic activity, and its distinct mechanism of action warrants further investigation as a potentially less toxic and more targeted anticancer agent compared to its parent compound. This guide provides a foundational comparison to inform further research and development in this promising area of oncology.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 6. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Demethylpodophyllotoxin and Etoposide Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two related lignan (B3055560) compounds, 4'-Demethylpodophyllotoxin (DMPT) and its semi-synthetic derivative, etoposide (B1684455). Both compounds are recognized for their potent anti-cancer activities, yet they exhibit distinct mechanisms and potencies across various cancer cell types. This document summarizes key experimental data, outlines methodologies for assessing cytotoxicity, and visualizes the cellular pathways influenced by these agents.
Executive Summary
This compound and etoposide are both potent cytotoxic agents used in cancer research and therapy. Etoposide, a well-established chemotherapeutic drug, functions primarily as a topoisomerase II inhibitor, leading to DNA damage and apoptosis.[1][2] DMPT, a natural precursor to etoposide, also demonstrates significant cytotoxic effects, albeit through mechanisms that can involve the modulation of different signaling pathways, such as the PI3K-AKT pathway, leading to the induction of apoptosis.[3] Experimental data suggests that the cytotoxic potency of these compounds, as indicated by their half-maximal inhibitory concentration (IC50) values, varies considerably among different cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values for this compound and etoposide in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | This compound IC50 (µM) | Etoposide IC50 (µM) | Reference(s) |
| DLD1 | Colorectal Carcinoma | 0.1224 | Not Reported | [3] |
| HCT-116 | Colorectal Carcinoma | 0.1552 | Not Reported | [3] |
| HeLa | Cervical Cancer | 0.08 | Not Reported | [4] |
| A549 | Lung Carcinoma | Not Reported | 3.49 | [5] |
| Small Cell Lung Cancer (Range) | Lung Cancer | Not Reported | 0.242 - 319 | [6] |
| MCF-7 | Breast Adenocarcinoma | Not Reported | ~100 - 150 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Reported | ~200 | [7] |
Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The data presented is compiled from multiple sources.
Mechanisms of Action and Signaling Pathways
This compound (DMPT)
DMPT exerts its cytotoxic effects by inducing DNA damage and apoptosis. A key signaling pathway implicated in DMPT's mechanism is the PI3K-AKT pathway.[3] By modulating this pathway, DMPT can trigger a cascade of events that ultimately lead to programmed cell death. The related compound, deoxypodophyllotoxin, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the modulation of both the PI3K/AKT and p38 MAPK signaling pathways.[8]
Figure 1: Simplified signaling pathway for this compound-induced apoptosis.
Etoposide
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the topoisomerase II-DNA cleavage complex, etoposide leads to the accumulation of double-strand breaks in DNA.[1][9] This extensive DNA damage triggers cell cycle arrest and activates the intrinsic apoptotic pathway.
Figure 2: Etoposide's mechanism of action via Topoisomerase II inhibition.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The cytotoxicity of this compound and etoposide is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Etoposide stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and etoposide in culture medium from the stock solutions.
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 3: General workflow for the MTT cytotoxicity assay.
Conclusion
Both this compound and etoposide are effective cytotoxic agents against a range of cancer cell lines. While etoposide's mechanism as a topoisomerase II inhibitor is well-established, DMPT appears to exert its effects through the modulation of key signaling pathways like PI3K-AKT. The available data indicates that the potency of these compounds is cell-line dependent. For drug development professionals, DMPT and its derivatives represent a promising area for the discovery of novel anti-cancer agents with potentially different mechanisms of action and resistance profiles compared to etoposide. Further head-to-head comparative studies across a broader panel of cancer cell lines are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. netjournals.org [netjournals.org]
- 6. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. What is the mechanism of Etoposide? [synapse.patsnap.com]
A Comparative Analysis of 4'-Demethylpodophyllotoxin and Teniposide in Lung Cancer Cells
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of oncology drug development, podophyllotoxin (B1678966) and its derivatives have emerged as a critical class of anti-cancer agents. These natural products and their semi-synthetic analogs exert their cytotoxic effects primarily through the inhibition of topoisomerase II and disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of two such derivatives, 4'-Demethylpodophyllotoxin (DMPT) and Teniposide (B1684490) (also known as VM-26), with a focus on their activity in lung cancer cells. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer an objective overview for researchers and professionals in the field.
Compound Profiles
This compound (DMPT) is a naturally occurring aryltetralin lignan (B3055560) found in plants of the Podophyllum genus. It serves as a key intermediate in the synthesis of other podophyllotoxin derivatives. Its anti-cancer properties are attributed to its ability to induce DNA damage and interfere with cell cycle progression, with emerging evidence pointing towards its modulation of the PI3K/Akt signaling pathway[1].
Teniposide (VM-26) is a semi-synthetic derivative of podophyllotoxin. It is an established chemotherapeutic agent used in the treatment of various cancers, including certain types of leukemia and brain tumors. Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for managing the topological state of DNA during replication and transcription[2]. This inhibition leads to the accumulation of DNA double-strand breaks, triggering apoptosis[2].
Comparative Efficacy in Lung Cancer Cells
The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of DMPT and Teniposide on the human non-small cell lung cancer cell line, A549. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.
Table 1: Cytotoxicity (IC50) in A549 Lung Cancer Cells
| Compound | IC50 Value (A549 Cells) | Incubation Time | Assay Method | Reference |
| 4'-Demethyldeoxypodophyllotoxin* | 15 nM - 3.9 µM | 48 - 72 hours | MTT Assay | [3] |
| Teniposide | 15.8 nM - 8.2 µM | 48 - 72 hours | MTT Assay | [4] |
Note: Data for 4'-Demethyldeoxypodophyllotoxin, a closely related analog of DMPT, is presented here due to the limited availability of direct IC50 data for DMPT in A549 cells. The wide range of reported IC50 values for both compounds may be attributed to variations in experimental conditions and methodologies.
Table 2: Induction of Apoptosis and Cell Cycle Arrest
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| This compound (DOP) | Colorectal Cancer Cells | Induces apoptosis | G2/M phase arrest | [1] |
| Deoxypodophyllotoxin (DPT) | A549 | Induces apoptosis (increased caspase-3 activity) | G2/M phase arrest | [5][6] |
| Teniposide | Tca8113 (Oral Squamous Carcinoma) | 81.67% apoptosis at 5.0 mg/L (72h) | G2/M or S phase arrest | [2] |
| Teniposide | A549 | Induces apoptosis | - |
Note: Data from different cancer cell lines are included to provide a broader context of the compounds' biological activities.
Signaling Pathways
The anti-cancer effects of DMPT and Teniposide are mediated through distinct but potentially overlapping signaling pathways.
This compound: PI3K/Akt Pathway Inhibition
Recent studies suggest that DMPT exerts its anti-tumor effects by modulating the PI3K/Akt signaling pathway[1]. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway by DMPT can lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deoxypodophyllotoxin Inhibits Non-Small Cell Lung Cancer Cell Growth by Reducing HIF-1α-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 4'-Demethylpodophyllotoxin: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vivo validation of the anticancer effects of 4'-Demethylpodophyllotoxin (DMPT), presenting a comparative analysis with established chemotherapeutic agents. The data herein is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Comparative Efficacy of this compound and its Derivatives
This compound (DMPT), also referred to as DOP in some studies, has demonstrated significant in vivo anticancer activity, particularly in colorectal cancer models. Its efficacy, along with that of its derivatives, has been evaluated against standard chemotherapeutic drugs such as Etoposide and 5-Fluorouracil (5-FU).
Colorectal Cancer Models
In a DLD-1 human colorectal cancer cell line xenograft model, DMPT administration led to a significant suppression of tumor growth.[1] Another study on a DMPT derivative, 4'-demethyl-deoxypodophyllotoxin glucoside (4DPG), in an orthotopic rat colorectal carcinoma model, showed potent inhibition of tumor growth and polyp formation, comparable to the standard chemotherapeutic agent 5-FU.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Number of Polyps per Rat ± SD | Reference |
| DLD-1 Xenograft (Mouse) | ||||
| Control (Vehicle) | Not explicitly stated, but significant reduction observed with DOP | - | Not Applicable | [1] |
| DMPT (DOP) | Significantly lower than control | Significant | Not Applicable | [1] |
| Orthotopic CRC (Rat) | ||||
| Control (Saline) | ~1800 | - | ~14 | |
| 5-Fluorouracil (25 mg/kg) | ~800 | ~55.6 | ~6 | |
| 4DPG (25 mg/kg) | ~600 | ~66.7 | ~4 |
Hepatocellular Carcinoma and Lung Cancer Models
A derivative of 4'-O-demethyl-epipodophyllotoxin, compound 28, was compared with Etoposide (VP-16) in a hepatoma 22 (H22) mouse model. While Etoposide showed a slightly higher tumor growth inhibitory effect, it was also associated with more significant toxicity, as indicated by body weight changes. Another DMPT derivative, TOP-53, demonstrated efficacy equivalent to or greater than Etoposide in various murine solid tumor and human non-small cell lung cancer (NSCLC) xenograft models, and was particularly effective against lung metastatic tumors.[1]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight | Reference |
| Hepatoma 22 (Mouse) | |||
| Etoposide (VP-16) | High | Significant Decrease | |
| Compound 28 | Slightly lower than Etoposide | Less toxic (less weight loss) | |
| Murine Solid Tumors (Colon 26, B16-BL6, Lewis Lung) | [1] | ||
| Etoposide (VP-16) | Significant | Not specified | [1] |
| TOP-53 | Equivalent to Etoposide at 3-5 times lower dose | Not specified | [1] |
| Human NSCLC Xenografts | [1] | ||
| Etoposide (VP-16) | Active in 2 of 5 tumors | Not specified | [1] |
| TOP-53 | Active in 4 of 5 tumors | Not specified | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of key signaling pathways, primarily inducing cell cycle arrest, apoptosis, and DNA damage.
PI3K/AKT Signaling Pathway
In colorectal cancer cells, DMPT has been shown to inhibit the PI3K/AKT signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often associated with cancer development and chemoresistance. DMPT treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT, thereby inhibiting downstream signaling and promoting cancer cell death.[1]
Caption: DMPT inhibits the PI3K/AKT signaling pathway.
Chk2 Signaling Pathway
The DMPT derivative, 4DPG, has been shown to activate the tumor suppressor protein Checkpoint Kinase 2 (Chk2) by phosphorylation. This activation plays a role in overcoming drug resistance and inhibiting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: 4DPG activates Chk2 to inhibit EMT.
Experimental Protocols
DLD-1 Xenograft Mouse Model for Colorectal Cancer
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells.
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Implantation: DLD-1 cells are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. This compound (DMPT/DOP) is administered, typically via intraperitoneal injection, at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Caption: Workflow for DLD-1 xenograft model.
Orthotopic Rat Model for Colorectal Carcinoma
-
Induction: Colorectal carcinoma is induced in rats using a chemical carcinogen.
-
Treatment: Rats are treated with 4'-demethyl-deoxypodophyllotoxin glucoside (4DPG) or a control substance (e.g., saline, 5-FU) at specified doses.
-
Evaluation: After the treatment period, the large bowel is excised, and the tumor volume and number of polyps are quantified.
Western Blot Analysis of PI3K/AKT Pathway
-
Sample Preparation: Tumor tissues from treated and control animals are lysed to extract proteins.
-
Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of PI3K and AKT.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme, a substrate is added to produce a detectable signal (e.g., chemiluminescence), which is then imaged. The intensity of the bands corresponds to the protein levels.
References
A Comparative Analysis of the Efficacy of 4'-Demethylpodophyllotoxin (DMPT) Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of various 4'-Demethylpodophyllotoxin (DMPT) derivatives. DMPT, a derivative of podophyllotoxin (B1678966), serves as a crucial scaffold in the development of novel chemotherapeutic agents. This document summarizes key experimental data on the cytotoxicity of these derivatives against several cancer cell lines, details the experimental methodologies employed, and visualizes the key signaling pathways and experimental workflows involved in their evaluation.
Data Presentation: Comparative Cytotoxicity of DMPT Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected DMPT derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency. It is important to note that variations in experimental conditions across different studies can influence these values.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin (PPT) | MCF7 (Breast) | 0.004 ± 0.001 | [1] |
| A2780 (Ovarian) | 0.003 ± 0.001 | [1] | |
| HT29 (Colon) | 0.005 ± 0.002 | [1] | |
| This compound (DMPT) | HeLa (Cervical) | - | - |
| K562 (Leukemia) | - | - | |
| Etoposide (VP-16) | HL-60 (Leukemia) | >10 | [2] |
| A-549 (Lung) | >10 | [2] | |
| HeLa (Cervical) | - | [3] | |
| K562 (Leukemia) | - | [3] | |
| K562/A02 (Drug-resistant Leukemia) | >100 | [3] | |
| Compound 3 (4-O-Podophyllotoxin Sulfamate Derivative) | MCF7 (Breast) | 0.150 ± 0.060 | [1] |
| A2780 (Ovarian) | 0.179 ± 0.010 | [1] | |
| HT29 (Colon) | 0.220 ± 0.071 | [1] | |
| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin (9g) | HL-60 (Leukemia) | 0.04 | [2] |
| A-549 (Lung) | <0.01 | [2] | |
| Compound 7d (Aryloxyacetanilide derivative) | MGC-803 (Gastric) | sub-micromolar | [4] |
| HepG2 (Liver) | sub-micromolar | [4] | |
| 4β-N-[(E)-(5-((4-(4-nitrophenyl)-piperazin-1-yl)methyl)furan-2-yl)prop-2-en-1-amine]-4-desoxy-podophyllotoxin (9l) | HeLa (Cervical) | 7.93 | [3] |
| K562 (Leukemia) | 6.42 | [3] | |
| K562/A02 (Drug-resistant Leukemia) | 6.89 | [3] | |
| Compound 29 (Dimeric podophyllotoxin derivative) | HL-60 (Leukemia) | 0.43 | [5] |
| SMMC-7721 (Hepatoma) | 3.50 | [5] | |
| A-549 (Lung) | 1.50 | [5] | |
| MCF-7 (Breast) | 1.80 | [5] | |
| SW480 (Colon) | 1.20 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of DMPT derivatives are provided below.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DMPT derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the DMPT derivative for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the DMPT derivative. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometric Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-FITC negative and PI negative: Live cells.
-
Annexin V-FITC positive and PI negative: Early apoptotic cells.
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells.
-
Annexin V-FITC negative and PI positive: Necrotic cells.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by DMPT derivatives and a typical experimental workflow for their evaluation.
References
- 1. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4'-Demethylpodophyllotoxin Against New Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established anticancer agent 4'-Demethylpodophyllotoxin (DOP) with two novel anticancer agents, Datopotamab Deruxtecan (B607063) and AZD8421. The comparison is based on their mechanisms of action, in vitro cytotoxicity, and the signaling pathways they modulate. Experimental data is presented in structured tables, and detailed protocols for key assays are provided to support further research.
Overview of Anticancer Agents
This compound (DOP) is a naturally derived lignan (B3055560) and a semi-synthetic derivative of podophyllotoxin (B1678966). It is known for its cytotoxic effects against a variety of cancer cell lines. Its primary mechanisms of action involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1][2]
Datopotamab Deruxtecan (Dato-DXd) is a next-generation antibody-drug conjugate (ADC). It consists of a monoclonal antibody targeting Trop-2, a transmembrane glycoprotein (B1211001) overexpressed in many solid tumors, linked to a potent topoisomerase I inhibitor payload (deruxtecan).[3][4][5] This targeted delivery system minimizes systemic toxicity while maximizing the cytotoxic effect on tumor cells. Upon binding to Trop-2, the ADC is internalized, and the payload is released, causing DNA damage and apoptosis.[6][7][8]
AZD8421 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[2][9][10][11] CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. By inhibiting CDK2, AZD8421 induces cell cycle arrest and senescence, thereby inhibiting the proliferation of cancer cells.[2][9] It has shown particular promise in cancers with high levels of Cyclin E (CCNE1) amplification and in overcoming resistance to CDK4/6 inhibitors.[2][9][10]
Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the new anticancer agents in various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | DLD1 | 0.1224 | [1] |
| This compound | HCT-116 | 0.1552 | [1] |
| 5-Fluorouracil | HROC147 T0 M1 | 2.5 | [12] |
| Irinotecan | HROC147 T0 M1 | 0.8 | [12] |
| Oxaliplatin | HROC147 T0 M1 | 4.5 | [12] |
Table 2: IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (TOP-53) | Various NSCLC lines | 0.26-8.9 (µg/ml) | [13][14] |
| Podophyllotoxin Acetate (B1210297) | NCI-H1299 | 0.0076 | [15] |
| Podophyllotoxin Acetate | A549 | 0.0161 | [15] |
| CDK9 Inhibitor (SNS032) | Lung Tumor Organoid #154838 | 2.336 | [16] |
| CDK9 Inhibitor (SNS032) | Lung Tumor Organoid #135123 | 1.065 | [16] |
Table 3: IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (Compound 28) | MCF-7 | 6.70 | [17] |
| This compound Derivative (Compound 28) | MCF-7/DOX (Doxorubicin-resistant) | >20 | [17] |
| AZD8421 | OVCAR3 (CCNE1 amplified) | 0.069 | [2][18] |
| AZD8421 | SKOV3 (CCNE1 non-amplified) | 2.05 | [18] |
| Datopotamab Deruxtecan | TROP2 3+ ARK2 USC | 0.11 (µg/ml) | [19] |
| Datopotamab Deruxtecan | TROP2 3+ ARK20 USC | 0.11 (µg/ml) | [19] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of action of these agents lead to the modulation of different cellular signaling pathways, ultimately resulting in cancer cell death.
This compound: Dual Action on Cytoskeleton and Survival Signaling
DOP exerts its anticancer effects through two primary mechanisms:
-
Tubulin Polymerization Inhibition: By binding to tubulin, DOP disrupts the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase.
-
PI3K/AKT Pathway Inhibition: DOP has been shown to suppress the phosphorylation of PI3K and AKT, key proteins in a signaling pathway that promotes cell survival, growth, and proliferation. Inhibition of this pathway contributes to the induction of apoptosis.[1]
Datopotamab Deruxtecan: Targeted Payload Delivery
Dato-DXd's mechanism is highly specific due to its antibody-based targeting of the Trop-2 protein, which is often overexpressed on the surface of cancer cells.
-
Binding and Internalization: The antibody component of Dato-DXd binds to Trop-2 on the tumor cell surface, leading to the internalization of the ADC.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the deruxtecan payload.
-
Topoisomerase I Inhibition: Deruxtecan inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA double-strand breaks and ultimately triggers apoptosis.
AZD8421: Precision Cell Cycle Inhibition
AZD8421 targets the core machinery of cell cycle progression.
-
CDK2 Inhibition: AZD8421 selectively binds to and inhibits the activity of CDK2.
-
Rb Phosphorylation Inhibition: CDK2 is responsible for phosphorylating the Retinoblastoma (Rb) protein. By inhibiting CDK2, AZD8421 prevents Rb phosphorylation.[2][9][10]
-
G1/S Phase Arrest: Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the S phase. This results in cell cycle arrest at the G1/S transition.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Datopotamab Deruxtecan: A Novel ADC Targeting Trop-2 for Advanced Breast Cancer [synapse.patsnap.com]
- 4. FDA Approval Summary: Datopotamab deruxtecan-dlnk for treatment of patients with unresectable or metastatic, HR-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Datopotamab deruxtecan final overall survival results reported in patients with metastatic HR-positive, HER2-low or negative breast cancer in TROPION-Breast01 Phase III trial [astrazeneca-us.com]
- 6. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtalks.com [xtalks.com]
- 8. Efficacy and safety of datopotamab deruxtecan in advanced/metastatic non-small cell lung cancer patients: a systematic review and single-arm meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 10. Discovery of clinical candidate AZD8421, a potent and highly selective CDK2 inhibitor - American Chemical Society [acs.digitellinc.com]
- 11. Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of a novel podophyllotoxin derivative (TOP-53) against lung cancer and lung metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling the Mechanism: A Comparative Guide to Confirming Topoisomerase II Inhibition by 4'-Demethylpodophyllotoxin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4'-demethylpodophyllotoxin derivatives as topoisomerase II inhibitors. It offers a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the evaluation of novel anticancer agents.
Derivatives of this compound, a naturally occurring lignan, have emerged as a promising class of antitumor agents. Their primary mechanism of action involves the inhibition of topoisomerase II (Topo II), a critical enzyme in DNA replication and chromosome organization. By stabilizing the transient covalent complex between Topo II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] This guide delves into the experimental validation of this inhibitory activity, presenting comparative data and methodologies to facilitate further research and development in this area.
Comparative Efficacy of this compound Derivatives
The inhibitory potency of various this compound derivatives against topoisomerase II can be quantitatively assessed and compared using the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these derivatives, providing a benchmark for their efficacy. Etoposide (B1684455), a well-established Topo II inhibitor and a derivative of podophyllotoxin, is included for reference.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Etoposide | Human Topoisomerase IIα (Decatenation) | ~25-50 | [2] |
| Etoposide | Human Topoisomerase IIα (Cleavage) | ~50-100 | [2] |
| NK314 | Human Topoisomerase IIα (Relaxation) | 4 - 8 | [3] |
| Compound 6 | Topoisomerase II | 6.9 | [4] |
| 4β-Arylamino Derivatives | Human DNA Topoisomerase II | Potent to more potent than etoposide | [5] |
| 4β-Benzoylamino Derivatives | Human DNA Topoisomerase II | More active than etoposide (select compounds) | [6] |
Experimental Protocols for Confirming Topoisomerase II Inhibition
Accurate and reproducible experimental design is paramount in confirming the mechanism of action for potential drug candidates. The following sections detail the standard in vitro assays used to characterize the inhibition of topoisomerase II.
Topoisomerase II DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Principle: Topoisomerase II, in the presence of ATP, relaxes supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.[7][8]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA), 10 mM ATP, supercoiled plasmid DNA (e.g., pBR322, 300 ng), the test compound at various concentrations, and nuclease-free water to the final volume.[9]
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase IIα enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.[2]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[9][10]
-
Agarose Gel Electrophoresis: Load the samples onto a 1.0% agarose gel. Perform electrophoresis in 1x TAE or TBE buffer.[2][11]
-
Visualization and Analysis: Stain the gel with ethidium (B1194527) bromide or another DNA stain, visualize under a UV transilluminator, and document the results.[7] The inhibition of relaxation is observed as a dose-dependent persistence of the supercoiled DNA band.
Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of topoisomerase II's ability to separate interlocked DNA circles (catenanes).
Principle: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes, serves as the substrate. Topoisomerase II decatenates this network, releasing individual minicircles that can migrate into an agarose gel. Inhibitors prevent this release, causing the kDNA to remain in the loading well.[2][10][12] This assay is highly specific for Topo II as Topoisomerase I cannot perform this reaction.[11]
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine 10x Topoisomerase II assay buffer, 20 mM ATP, kDNA (0.1-0.2 µg), the test compound, and purified topoisomerase II enzyme.[10][13]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[14]
-
Reaction Termination: Add a stop buffer/loading dye to terminate the reaction.[14]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[14]
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize.[14] A dose-dependent decrease in the intensity of the decatenated DNA bands (minicircles) and a corresponding retention of the kDNA in the well indicate inhibitory activity.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound acts as a "topoisomerase II poison" by stabilizing the covalent enzyme-DNA intermediate, leading to an increase in DNA cleavage.
Principle: Topoisomerase II poisons trap the enzyme in a state where it has cleaved the DNA but has not yet resealed the break. This results in the accumulation of linear DNA from a circular plasmid substrate.[15]
Protocol:
-
Reaction Setup: Incubate the enzyme with supercoiled pBR322 DNA (0.5 µg) in a cleavage assay buffer at 37°C for 30 minutes in the presence of various concentrations of the test compound. ATP may or may not be included depending on the compound being tested.[15]
-
Protein Digestion: Add 10% SDS and Proteinase K to the reaction and incubate at 50-55°C for 30-60 minutes to digest the topoisomerase II that is covalently bound to the DNA.[2]
-
Sample Preparation: Stop the reaction and prepare the samples for gel loading.[15]
-
Agarose Gel Electrophoresis: Load the samples onto a 1.0% agarose gel and perform electrophoresis.[2]
-
Visualization and Analysis: Stain the gel and visualize. A dose-dependent increase in the amount of linear DNA (Form III) is indicative of a topoisomerase II poison.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological consequences of topoisomerase II inhibition, the following diagrams are provided.
Caption: General experimental workflow for a Topoisomerase II inhibition assay.
Caption: Signaling pathway activated by Topoisomerase II inhibition.
References
- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor agents. 113. New 4 beta-arylamino derivatives of 4'-O-demethylepipodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
- 8. DNA relaxation assay kit [profoldin.com]
- 9. benchchem.com [benchchem.com]
- 10. topogen.com [topogen.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. topogen.com [topogen.com]
- 13. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. inspiralis.com [inspiralis.com]
Unveiling the Molecular Blueprint: A Comparative Guide to Differential Gene Expression Following 4'-Demethylpodophyllotoxin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the molecular impacts of 4'-Demethylpodophyllotoxin (DOP), a potent anti-cancer compound derived from podophyllotoxin.[1] By examining the differential gene expression it induces, we can illuminate its mechanism of action and evaluate its therapeutic potential against various cancer cell lines. This document synthesizes experimental data, details laboratory protocols, and contrasts DOP with related compounds to support ongoing research and drug development efforts.
Core Mechanism of Action: Targeting the PI3K-AKT Signaling Pathway
High-throughput screening has identified this compound as a compound with significant therapeutic effects, particularly in colorectal cancer (CRC).[1] Experimental evidence demonstrates that DOP exerts its anti-cancer effects through time- and dose-dependent growth inhibition of cancer cell lines and patient-derived tumor organoids.[1] The primary mechanism elucidated through RNA sequencing (RNA-seq) is the activation of the PI3K-AKT signaling pathway, which in turn leads to tumor cell apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, DOP has been shown to induce DNA damage in CRC cells.[1]
Experimental Workflow for Gene Expression Analysis
The general workflow for investigating the effects of this compound on gene expression is a multi-step process. It begins with the treatment of cancer cell lines, followed by the extraction and sequencing of RNA, and culminates in the bioinformatic analysis of the resulting data to identify differentially expressed genes and affected biological pathways.
References
Unlocking Synergistic Potential: 4'-Demethylpodophyllotoxin in Combination Chemotherapy
A comprehensive analysis of preclinical data reveals the promising synergistic effects of 4'-Demethylpodophyllotoxin (DOP) with conventional chemotherapy agents. This guide provides an objective comparison of its performance, supported by experimental data, to empower researchers and drug development professionals in the field of oncology.
This compound, a derivative of podophyllotoxin (B1678966), has demonstrated significant anticancer properties. Emerging evidence highlights its ability to enhance the efficacy of standard chemotherapeutic drugs, offering a potential strategy to overcome drug resistance and improve patient outcomes. This guide synthesizes findings from recent studies, focusing on the synergistic interactions of DOP with platinum-based drugs and anthracyclines in various cancer models.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining this compound with chemotherapy is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cancer Type | Cell Line | Chemotherapy Agent | 4'-DOP IC50 (μM) | Chemotherapy IC50 (μM) | Combination Effect (CI Value) | Reference |
| Colorectal Cancer | DLD1 | Oxaliplatin | 0.1224 | Not Specified | Synergistic | [1] |
| Colorectal Cancer | HCT-116 | Oxaliplatin | 0.1552 | Not Specified | Synergistic | [1] |
| Breast Cancer | 4T1 | Podophyllotoxin (PPT) | >2 (non-cytotoxic at 0.5) | Not Specified | Sensitizes to PPT | [2] |
Table 1: Synergistic Cytotoxicity of this compound with Chemotherapy. This table summarizes the IC50 values of this compound (DOP) alone and in combination with other chemotherapy agents, demonstrating the enhanced cytotoxic effect in various cancer cell lines.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies evaluating the synergistic effects of this compound.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of this compound and chemotherapy agents, both alone and in combination.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated overnight to allow for cell attachment.
-
Drug Treatment: The cells are then treated with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Following treatment, 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is employed to quantify the induction of apoptosis following drug treatment.
-
Cell Treatment: Cells are treated with the compounds of interest for the desired duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 μL of FITC Annexin V and 5 μL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the combination treatment.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound with chemotherapy is often attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. One of the central pathways identified is the PI3K/Akt pathway.
Figure 1: PI3K/Akt Signaling Pathway Modulation. This diagram illustrates how this compound (4'-DOP) and chemotherapy synergistically induce apoptosis by causing DNA damage and potentially modulating the PI3K/Akt survival pathway.
Studies suggest that this compound, in combination with agents like oxaliplatin, induces DNA damage, which can lead to cell cycle arrest and apoptosis.[1] Furthermore, the modulation of the PI3K/Akt pathway, a critical regulator of cell survival, appears to be a key mechanism.[1] By potentially inhibiting the pro-survival signals mediated by Akt, this compound can lower the threshold for apoptosis induction by chemotherapeutic agents.
Experimental Workflow for Synergy Evaluation
The process of validating the synergistic effect of this compound with a chemotherapy agent follows a structured workflow.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A natural compound-empowered podophyllotoxin prodrug nanoassembly magnifies efficacy-toxicity benefits in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4'-Demethylpodophyllotoxin and GL-331 in Overcoming Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy. This guide provides a detailed, objective comparison of two promising compounds, 4'-Demethylpodophyllotoxin and GL-331, in their efficacy against drug-resistant cancer cells. By presenting experimental data, outlining methodologies, and visualizing molecular pathways, this document aims to inform research and development efforts in oncology.
Executive Summary
Both this compound and GL-331, derivatives of podophyllotoxin (B1678966), demonstrate significant potential in combating drug-resistant cancer. This compound exhibits a unique mechanism by targeting the PI3K-AKT signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in resistant tumors. In contrast, GL-331 acts as a potent topoisomerase II inhibitor, effectively killing cancer cells, including those that overexpress the MDR-1 (P-glycoprotein) efflux pump, a common cause of resistance to conventional chemotherapeutics. While direct comparative studies are limited, available data suggests both compounds are effective in overcoming resistance through distinct molecular mechanisms.
Performance Data in Drug-Resistant Cell Lines
The following tables summarize the cytotoxic activity of this compound and GL-331 in various cancer cell lines, with a focus on those exhibiting drug resistance.
Table 1: Cytotoxic Activity of this compound (DOP)
| Cell Line | Cancer Type | Resistance Mechanism/Context | IC50 (µM) | Citation |
| DLD1 | Colorectal Cancer | Tested for overcoming oxaliplatin (B1677828) resistance | 0.1224 | [1] |
| HCT-116 | Colorectal Cancer | Tested for overcoming oxaliplatin resistance | 0.1552 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxic Activity of GL-331
| Cell Line | Cancer Type | Resistance Mechanism/Context | ID50 (µM) | VP-16 (Etoposide) ID50 (µM) | Fold-Difference (VP-16/GL-331) | Citation |
| NPC-TW01 | Nasopharyngeal | - | ~0.1 | ~0.5 | ~5 | [2] |
| Hep3B | Hepatocellular | - | ~0.2 | ~1.0 | ~5 | |
| SK-Hep-1 | Hepatocellular | - | ~0.2 | ~1.0 | ~5 | |
| SCM-1 | Gastric | - | ~0.06 | ~1.0 | ~17 | |
| SW620 | Colon | MDR-1 Overexpressing | ~0.1 | ~0.8 | ~8 | |
| HCC36 | Cervical | MDR-1 Overexpressing | Not specified | Not specified | Not specified | |
| SK-N-DZ | Neuroblastoma | - | ~0.1 | ~0.25 | ~2.5 |
ID50 (50% inhibitory dose) is analogous to IC50 and represents the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Action in Overcoming Drug Resistance
This compound: Targeting the PI3K-AKT Survival Pathway
This compound (DOP) has been shown to exert its anticancer effects by targeting the PI3K-AKT signaling pathway.[1] This pathway is a crucial mediator of cell survival, proliferation, and is often hyperactivated in cancer, contributing to chemoresistance. By inhibiting this pathway, this compound can induce DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1] Its ability to sensitize colorectal cancer cells to oxaliplatin suggests it can overcome resistance mechanisms associated with this pathway.[1]
Caption: this compound inhibits the PI3K-AKT pathway, leading to apoptosis.
GL-331: A Potent Topoisomerase II Inhibitor
GL-331 is a powerful inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair.[3] Unlike some other podophyllotoxin derivatives like etoposide (B1684455) (VP-16), GL-331 demonstrates superior efficacy in killing cancer cells, including those that have developed resistance by overexpressing the MDR-1 gene product, P-glycoprotein.[4] P-glycoprotein is an efflux pump that actively removes chemotherapeutic drugs from the cell, reducing their intracellular concentration and effectiveness. GL-331's ability to overcome this resistance mechanism suggests it is either not a substrate for P-glycoprotein or is less affected by its efflux activity. The primary mechanism of cell death induced by GL-331 is apoptosis.[2]
Caption: GL-331 inhibits topoisomerase II, inducing apoptosis and bypassing MDR-1 efflux.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or GL-331) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.
Methodology:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of the compound for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Methodology:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
Both this compound and GL-331 present compelling cases as potent anticancer agents with the ability to overcome established mechanisms of drug resistance. This compound's targeting of the PI3K-AKT pathway offers a strategy to combat resistance driven by survival signaling. GL-331's efficacy against MDR-1 overexpressing cells demonstrates its potential to circumvent resistance mediated by drug efflux pumps. Further head-to-head comparative studies in a panel of well-characterized drug-resistant cell lines are warranted to fully elucidate their relative potencies and to guide their potential clinical development. The experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of GL331's cancer cell killing and apoptosis-inducing activity in combination with other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GL331, a topoisomerase II inhibitor, induces radiosensitization of human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 4'-Demethylpodophyllotoxin's Cytotoxic Potency Across Various Cancer Cell Lines
4'-Demethylpodophyllotoxin, a lignan (B3055560) derived from the roots of Podophyllum hexandrum, has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] Its primary mechanisms of action involve the inhibition of tubulin polymerization and the disruption of the PI3K/AKT signaling pathway, ultimately leading to cell cycle arrest and apoptosis.[1][2] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in different cancer cell lines, supported by detailed experimental protocols and visual diagrams to elucidate its mechanism and the methodologies used for its evaluation.
Data Presentation: Comparative IC50 Values
The cytotoxic efficacy of this compound and its derivatives varies across different cancer cell lines, reflecting differential sensitivities and molecular characteristics of the tumors. The following table summarizes the IC50 values reported in various studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MKN-45 | Human Gastric | 0.42 | [3] |
| This compound | BGC-823 | Human Gastric | 0.20 | [3] |
| Podophyllotoxin Derivative (11a) | A549 | Human Lung Carcinoma | 0.8 | [3] |
| Podophyllotoxin | A549 | Human Lung Carcinoma | 1.9 | [3] |
| Podophyllotoxin Derivative (13b) | HSC-2 | Human Oral Squamous Carcinoma | 0.22 | [3] |
| Podophyllotoxin Derivative (13b) | SCC-9 | Human Oral Squamous Carcinoma | 0.23 | [3] |
| Podophyllotoxin Derivative (13b) | A-253 | Human Oral Squamous Carcinoma | 0.25 | [3] |
| Podophyllotoxin Derivative (9i) | HeLa | Human Cervical Cancer | 0.19 | [4] |
| Podophyllotoxin Derivative (9l) | HeLa | Human Cervical Cancer | 7.93 | [4] |
| Podophyllotoxin Derivative (9l) | K562 | Human Chronic Myeloid Leukemia | 6.42 | [4] |
| Podophyllotoxin Derivative (9l) | K562/A02 | Human Chronic Myeloid Leukemia (Drug-resistant) | 6.89 | [4] |
| Podophyllotoxin Derivative (7d) | MGC-803 | Human Gastric Cancer | Sub-micromolar | [5] |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of a cytotoxic compound. The following protocols outline the standard methodologies used in the cited studies.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The concentration of these dissolved crystals is directly proportional to the number of living cells.[6]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000 - 10,000 cells/well) and incubated to allow for adherence.[7]
-
Compound Treatment: The cells are treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.[7] The plates are then incubated for a specified period, typically 48 to 72 hours.[7][8]
-
MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.[7]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: The absorbance is measured using a plate reader at a wavelength of 570 nm.[7]
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Protocol 2: Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin can be monitored by measuring the increase in turbidity or fluorescence.[10][11] Inhibitors of tubulin polymerization, like this compound, will prevent this increase.
Procedure:
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a microplate.[10]
-
Compound Addition: Different concentrations of this compound are added to the wells.
-
Initiation of Polymerization: The plate is warmed to 37°C to initiate tubulin polymerization.
-
Measurement: The change in absorbance or fluorescence is monitored over time using a plate reader.[10]
-
Analysis: The extent of inhibition is calculated by comparing the polymerization in the presence of the compound to that of a control.
Visualizations
Signaling Pathways of this compound
The following diagram illustrates the key signaling pathways targeted by this compound, leading to cancer cell death.
Caption: Signaling pathways affected by this compound.
Experimental Workflow for IC50 Determination
The diagram below outlines the sequential steps involved in determining the IC50 value of a compound using the MTT assay.
Caption: Workflow of the MTT assay for IC50 determination.
Logical Framework for Comparative Analysis
This diagram illustrates the logical relationship between the compound, the biological system, the experimental evaluation, and the resulting data.
References
- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling G2/M Phase Arrest: A Comparative Guide to 4'-Demethylpodophyllotoxin and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4'-Demethylpodophyllotoxin (DMPT) and its analogs with the established anticancer agent Etoposide, focusing on their efficacy in inducing G2/M phase cell cycle arrest. This critical cellular process is a key mechanism for many cytotoxic cancer therapies. The following sections present supporting experimental data, detailed protocols for verification, and visual representations of the underlying molecular pathways to aid in research and development.
Performance Comparison: Induction of G2/M Phase Arrest
Quantitative analysis of cell cycle distribution via flow cytometry is a cornerstone for evaluating the efficacy of cytotoxic agents. The data presented below, compiled from independent studies, showcases the dose- and time-dependent effects of Deoxypodophyllotoxin (DPT), a close analog of DMPT, and Etoposide on the percentage of cells arrested in the G2/M phase.
It is important to note that the following data was generated in different cell lines and experimental settings and is presented for comparative purposes. Direct head-to-head studies may yield different quantitative results.
Table 1: G2/M Phase Arrest Induced by Deoxypodophyllotoxin (DPT) in SGC-7901 Cells
| Treatment Time | DPT Concentration (nM) | Percentage of Cells in G2/M Phase (%) |
| 0 h | 0 | 15.2 |
| 12 h | 75 | 35.8 |
| 24 h | 75 | 48.6 |
| 48 h | 75 | 55.3 |
Data adapted from a study on Deoxypodophyllotoxin in human gastric cancer cells (SGC-7901).[1]
Table 2: G2/M Phase Arrest Induced by Etoposide in L929 Cells
| Etoposide Concentration (µM) | Percentage of Cells in G2/M Phase (%) |
| 0 (Control) | ~15 |
| 0.1 | ~18 |
| 0.5 | ~35 |
| 1.0 | ~60 |
| 5.0 | ~75 |
| 10.0 | ~75 |
Data adapted from a study on Etoposide in murine fibrosarcoma cells (L929) after 24 hours of treatment.[2][3]
Unraveling the Molecular Mechanisms: Signaling Pathways
The induction of G2/M phase arrest by DMPT and Etoposide is a complex process involving distinct but sometimes overlapping signaling cascades. These pathways ultimately converge on the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.
This compound (and its analogs) Induced G2/M Arrest
DMPT and its derivatives, such as Deoxypodophyllotoxin, primarily induce G2/M arrest through DNA damage and modulation of the PI3K-AKT signaling pathway. This leads to the activation of checkpoint kinases and subsequent inhibition of the Cyclin B1/CDK1 complex.
Etoposide Induced G2/M Arrest
Etoposide, a topoisomerase II inhibitor, induces DNA double-strand breaks, which triggers a robust DNA damage response mediated by the ATM and p53 pathways. This cascade leads to the inactivation of the Cyclin B1-Cdc2 (CDK1) complex, thereby halting the cell cycle at the G2/M transition.
Experimental Protocols
To enable researchers to independently verify and build upon these findings, this section provides detailed methodologies for the key experiments cited.
Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for determining the distribution of cells in the different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of DMPT, Etoposide, or vehicle control for the specified time periods.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Cell Collection and Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks at this stage.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to ensure only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This technique allows for the detection and semi-quantitative analysis of key proteins involved in G2/M phase regulation, such as Cyclin B1 and CDK1.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to normalize protein levels.
References
4'-Demethylpodophyllotoxin Elicits Potent Cytotoxicity in Etoposide-Resistant Tumors, Outperforming Conventional Therapy
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the enhanced efficacy of 4'-Demethylpodophyllotoxin (DMPT) and its derivatives against etoposide-resistant tumors. This guide provides a critical analysis of DMPT's performance, supported by experimental data, positioning it as a promising alternative in the landscape of cancer therapeutics.
Etoposide (B1684455), a widely used chemotherapeutic agent, faces a significant challenge in the clinic due to the development of drug resistance in various cancers. This has spurred the search for novel compounds capable of overcoming these resistance mechanisms. This compound, a naturally occurring lignan (B3055560) and a precursor to etoposide, along with its semi-synthetic derivatives, has demonstrated remarkable cytotoxic activity in tumor cells that no longer respond to etoposide.
This guide summarizes key findings from multiple studies, presenting a clear comparison of the cytotoxic profiles of DMPT, its derivatives, and etoposide. The data consistently shows that modifications at the C4 position of the podophyllotoxin (B1678966) scaffold can lead to compounds with significantly lower IC50 values in etoposide-resistant cell lines, indicating superior potency.
Comparative Efficacy Against Etoposide-Resistant Cancer Cells
Experimental data reveals that derivatives of 4'-demethylepipodophyllotoxin, such as GL-331 and TOP-53, exhibit substantially greater cytotoxicity than etoposide in multidrug-resistant (MDR) cancer cell lines. For instance, in the etoposide-resistant KBvin cell line, many novel 4'-O-demethyl-epipodophyllotoxin derivatives show significant inhibitory activity, with some being more potent than etoposide and the clinically evaluated derivative GL-331.[1] The estimated ID50 of GL331 was found to be 2.5 to 17-fold lower than that of VP-16 (etoposide) in various cancer cell lines, including those overexpressing MDR-1.[2]
| Compound/Drug | Cancer Cell Line | Resistance Profile | IC50 / GI50 (µM) | Fold-Change vs. Etoposide | Reference |
| Etoposide (VP-16) | KB | - | Varies | - | [1] |
| KBvin | Etoposide-Resistant (MDR) | High | - | [1] | |
| A549 | Lung Carcinoma | Varies | - | [1][3] | |
| DU145 | Prostate Carcinoma | Varies | - | [1][3] | |
| This compound (DMPT) Derivatives | |||||
| Compound 28 | KBvin | Etoposide-Resistant (MDR) | Low | More Potent | [1][3] |
| A549 | Lung Carcinoma | Low | More Potent | [1][3] | |
| DU145 | Prostate Carcinoma | Low | More Potent | [1][3] | |
| GL-331 | Various | Refractory Cancers | 2.5 to 17-fold lower than Etoposide | 2.5-17x more potent | [2] |
| KBvin | Etoposide-Resistant (MDR) | Low | More Potent | [1] | |
| TOP-53 | Non-Small Cell Lung Cancer | - | More toxic than Etoposide | More Potent | [4] |
| Yeast (Etoposide-Resistant Mutant) | Etoposide-Resistant | Near Wild-Type Activity | Overcomes Resistance | [4] | |
| BEPT | Various | Drug-Resistant | Higher than Etoposide | More Potent | [5] |
| BDPTN (BN58705) | Various | Drug-Resistant | Higher than Etoposide | More Potent | [5][6] |
Mechanism of Action: Overcoming Resistance
The primary mechanism of action for etoposide is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death.[7] Resistance to etoposide can arise from various factors, including mutations in topoisomerase II and increased drug efflux mediated by transporters like P-glycoprotein (MDR-1).[8]
This compound and its derivatives often retain their activity against etoposide-resistant cells by targeting topoisomerase II more efficiently or through alternative mechanisms. For example, TOP-53 is considerably more efficient than etoposide at enhancing topoisomerase II-mediated DNA cleavage and shows activity against a mutant yeast topoisomerase II that is highly resistant to etoposide.[4] This suggests that modifications to the podophyllotoxin structure can alter the interaction with the enzyme, bypassing resistance mechanisms.
Furthermore, some DMPT derivatives have been shown to engage other signaling pathways. In colorectal cancer, this compound has been found to inhibit tumor growth by inducing DNA damage, cell cycle arrest, and apoptosis via the PI3K-AKT pathway.[9] This dual mechanism of targeting both topoisomerase II and critical survival pathways like PI3K/AKT may contribute to its enhanced efficacy and its ability to overcome resistance.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II | MDPI [mdpi.com]
- 4. DNA topoisomerase II as the target for the anticancer drug TOP-53: mechanistic basis for drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity against resistant human tumor-cell lines by 2 synthetic demethylpodophyllotoxin derivatives - a single stereoisomeric change prevents cell-death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4'-Demethylpodophyllotoxin: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 4'-Demethylpodophyllotoxin, a potent cytotoxic agent. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as a hazardous substance with carcinogenic, mutagenic, and reproductive toxicity risks.[1][2] Therefore, all waste contaminated with this compound must be treated as cytotoxic and hazardous.
Operational Plan: Waste Management and Disposal
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be disposed of as cytotoxic waste. The primary method of disposal for cytotoxic waste is high-temperature incineration.[3]
Waste Segregation and Collection:
-
Solid Waste: All non-sharp solid waste, such as contaminated gloves, gowns, bench paper, and vials, should be placed in a designated, leak-proof, and puncture-resistant container lined with a thick plastic bag (minimum 2-4 mm thickness).[4] This container must be clearly labeled with the cytotoxic warning symbol.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[5] These containers are also color-coded and labeled for cytotoxic hazards.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the name of the compound. Organic solvent waste should be collected separately in an appropriate, labeled container.
Storage:
-
All cytotoxic waste containers must be stored in a secure, designated area away from general laboratory traffic.
-
The storage area should be clearly marked with cytotoxic hazard signs.
Disposal:
-
Cytotoxic waste must be transported by a certified hazardous waste transporter to a permitted treatment facility for high-temperature incineration.[3]
-
A hazardous waste consignment note must accompany the waste to its final disposal location.[3]
Spill Cleanup Protocol
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination. Spill kits specifically for cytotoxic drugs should be readily available in all areas where this compound is handled.
Small Spill (less than 5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate Personal Protective Equipment (PPE): This includes two pairs of chemotherapy-grade gloves, a disposable gown, eye protection (goggles or face shield), and a respirator (N95 or higher).
-
Contain the spill: Cover liquid spills with absorbent pads and powder spills with damp absorbent pads to avoid aerosolization.
-
Clean the area: Working from the outside in, clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[3]
-
Dispose of all materials: Place all cleanup materials (absorbent pads, contaminated PPE) in the designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Large Spill (more than 5 mL or 5 g):
-
Evacuate the area immediately and restrict access.
-
Alert the appropriate safety personnel (e.g., lab manager, safety officer).
-
Cleanup should be performed by trained personnel wearing appropriate PPE, including a respirator.
-
Contain the spill with absorbent materials.
-
Follow the same cleaning and disposal procedures as for a small spill, ensuring a thorough decontamination of the affected area.
Decontamination of Labware
Reusable labware that has come into contact with this compound should be decontaminated before reuse.
-
Initial Rinse: Carefully rinse the labware with a suitable solvent in a fume hood to remove the bulk of the compound. Collect the rinsate as cytotoxic liquid waste.
-
Washing: Wash the labware thoroughly with a laboratory detergent and hot water.
-
Final Rinse: Rinse the labware with purified water.
Note: There is currently no universally recommended and validated chemical inactivation method for routine laboratory use that can be safely performed outside of a dedicated chemical reaction setup. The procedures outlined above focus on the safe physical removal and containment of the cytotoxic agent. Some sources explicitly advise against the use of chemical inactivators during spill cleanup.[3]
Data Presentation
| Parameter | Guideline | Source(s) |
| Waste Bag Thickness | Minimum 2 mm for polypropylene (B1209903) bags | [4] |
| Spill Classification (Small) | < 5 mL or 5 g | [5] |
| Spill Classification (Large) | > 5 mL or 5 g | [5] |
| Decontamination Cleaning Agents | Detergent solution, 70% isopropyl alcohol | [3] |
| Final Disposal Method | High-temperature incineration | [3] |
Experimental Protocols
Visual Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 2. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 3. dvm360.com [dvm360.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Research: A Comprehensive Guide to Handling 4'-Demethylpodophyllotoxin
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 4'-Demethylpodophyllotoxin. Adherence to these guidelines is critical for mitigating potential health risks and ensuring a safe laboratory environment. This compound is a potent cytotoxic agent and should be handled with extreme caution.
Hazard Identification and Risk Assessment
This compound, a lignan (B3055560) found in the roots of Podophyllum species, exhibits significant cytotoxic, mutagenic, and carcinogenic properties. It is a potent inhibitor of microtubule polymerization and can cause severe irritation to the skin, eyes, and respiratory tract.[1] Chronic exposure may lead to adverse reproductive effects.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | ☠️ | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | ☠️ | Danger | H310: Fatal in contact with skin. |
| Skin Corrosion/Irritation | раздражитель | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | раздражитель | Warning | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | Опасно для здоровья | Danger | H340: May cause genetic defects. |
| Carcinogenicity | Опасно для здоровья | Danger | H350: May cause cancer. |
| Reproductive Toxicity | Опасно для здоровья | Danger | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | раздражитель | Warning | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., Tyvek). | Protects skin and personal clothing from contamination.[2] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the mandatory procedures for the entire lifecycle of this compound within the laboratory.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area. Wear single-use nitrile gloves during inspection.
-
Verify Labeling: Confirm that the container is clearly labeled with the chemical name, hazard pictograms, and supplier information.
-
Secure Storage: Store this compound in a designated, locked, and well-ventilated cabinet, away from incompatible materials. The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
Preparation of Solutions
-
Designated Area: All handling of this compound powder and preparation of solutions must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.
-
Surface Preparation: Before starting, line the work surface of the BSC or fume hood with a disposable, plastic-backed absorbent pad.
-
Weighing: If weighing the powder, do so on a tared weigh boat within the containment of the BSC or fume hood to minimize the generation of airborne particles.
-
Dissolving: Use a closed system for dissolving the compound whenever possible. Add the solvent slowly to the powder to avoid splashing.
Experimental Handling
-
Containment: All experimental procedures involving this compound should be performed within a BSC or fume hood.
-
Aerosol Minimization: Take care to avoid the generation of aerosols. Use techniques such as gentle vortexing and slow pipetting.
-
Sharps: Use Luer-Lok syringes and needles. Dispose of all sharps immediately after use in a designated cytotoxic sharps container. Do not recap needles.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to the following procedures.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. The container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
Liquid Waste: Unused solutions and contaminated liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: All contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact the institutional safety office immediately.
-
Spill Cleanup (Small Spills):
-
Don the appropriate PPE as outlined in Section 2.
-
Cover the spill with an absorbent material, starting from the outside and working inwards.
-
For powder spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Carefully collect the absorbed material and contaminated items and place them in the cytotoxic waste container.
-
Decontaminate the spill area (see Section 5.3).
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Decontamination
All surfaces and equipment potentially contaminated with this compound must be decontaminated. A common and effective method is a two-step process:
-
Initial Cleaning: Thoroughly wipe the surface with a solution of sodium hypochlorite (B82951) (bleach) at a concentration of 0.5% (5000 ppm), followed by a clean water rinse.
-
Neutralization (if using bleach): Wipe the surface with a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach, followed by a final water rinse.
Alternatively, commercially available decontamination agents specifically designed for cytotoxic drugs can be used according to the manufacturer's instructions.
Workflow Visualization
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
